Product packaging for CLPP(Cat. No.:)

CLPP

Cat. No.: B1575321
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CLPP is a useful research compound. . The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is described as Common storage 2-8℃, long time storage -20℃..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

sequence

ILDKVLVHL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Foundational & Exploratory

The Role of CLPP in Mitochondrial Protein Quality Control: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial protein homeostasis, or proteostasis, is critical for cellular health, and its dysregulation is implicated in a wide range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. A key player in maintaining mitochondrial proteostasis is the ATP-dependent caseinolytic protease (Clp) system, composed of the proteolytic subunit CLPP and the associated ATPase CLPX. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial protein quality control, detailing its mechanism of action, substrate repertoire, and regulatory networks. Furthermore, this document offers detailed experimental protocols for studying this compound function and presents quantitative data to support the understanding of its role in cellular physiology and disease.

Introduction to this compound and Mitochondrial Protein Quality Control

Mitochondria, the powerhouses of the cell, are central to numerous cellular processes beyond energy production, including metabolism, signaling, and apoptosis. The integrity of the mitochondrial proteome is paramount for these functions. The mitochondrial protein quality control (mtPQC) network, a sophisticated system of chaperones and proteases, ensures the proper folding, assembly, and degradation of mitochondrial proteins.

This compound is a highly conserved serine protease located in the mitochondrial matrix. It assembles into a barrel-shaped tetradecamer, forming a proteolytic chamber shielded from the mitochondrial matrix. In its functional state, this compound associates with the hexameric AAA+ (ATPases Associated with diverse cellular Activities) chaperone CLPX to form the CLPXP protease complex. CLPX recognizes, unfolds, and translocates misfolded or damaged proteins into the this compound proteolytic chamber for degradation in an ATP-dependent manner. This process is essential for removing non-functional proteins and preventing the accumulation of toxic protein aggregates within the mitochondria.

The Mechanism of this compound in Protein Degradation

The CLPXP complex operates through a tightly regulated process to ensure the specific degradation of target proteins.

  • Substrate Recognition and Unfolding by CLPX: CLPX acts as the gatekeeper for this compound activity. It recognizes specific signals, or degrons, on substrate proteins. Upon binding, CLPX utilizes the energy from ATP hydrolysis to unfold the substrate protein into a linear polypeptide chain.

  • Translocation into the this compound Chamber: The unfolded polypeptide is then threaded through the axial pore of the this compound barrel into the proteolytic chamber. The N-terminal loops of this compound act as a gate, which opens upon interaction with CLPX, allowing substrate entry.

  • Proteolysis within the this compound Chamber: Inside the chamber, the substrate is degraded by the serine protease active sites of this compound into small peptide fragments of 7 to 12 amino acids in length.

  • Product Release: These peptide fragments are then released from the proteolytic chamber back into the mitochondrial matrix.

This compartmentalized proteolysis prevents the indiscriminate degradation of healthy mitochondrial proteins.

Signaling Pathways and Regulatory Networks Involving this compound

This compound's role extends beyond simple housekeeping protein degradation; it is integrated into broader cellular signaling networks, particularly in response to mitochondrial stress.

The Mitochondrial Unfolded Protein Response (UPRmt)

The UPRmt is a stress response pathway that is activated by an imbalance in the mitochondrial proteome. In some organisms, peptides generated by this compound-mediated degradation are thought to act as signaling molecules that trigger a transcriptional response in the nucleus, leading to the upregulation of mitochondrial chaperones and proteases to restore proteostasis. However, in mammals, the role of this compound in initiating the UPRmt is more complex and appears to be context-dependent, with some studies suggesting it is not essential for the core UPRmt signaling cascade.

This compound Deficiency and the cGAS-STING Innate Immune Pathway

Recent studies have unveiled a critical link between this compound and the innate immune system. Loss of this compound function leads to mitochondrial DNA (mtDNA) instability and its release into the cytosol. This cytosolic mtDNA is then detected by the DNA sensor cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, activates the stimulator of interferon genes (STING), leading to the production of type I interferons (IFN-I) and the induction of an antiviral-like state. This pathway highlights a novel role for this compound in maintaining mitochondrial genomic integrity and preventing inappropriate immune activation.

CLPP_cGAS_STING_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound mtDNA mtDNA This compound->mtDNA Maintains Integrity mtDNA_instability mtDNA Instability cytosolic_mtDNA Cytosolic mtDNA mtDNA_instability->cytosolic_mtDNA Release cGAS cGAS cytosolic_mtDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes Type I IFN Genes p_IRF3->IFN_genes Translocates to Nucleus & Induces Transcription CLPP_loss This compound Deficiency CLPP_loss->mtDNA_instability

Figure 1: this compound deficiency triggers the cGAS-STING pathway.
Allosteric Activation of this compound

The activity of this compound can be modulated by small molecules that bind to allosteric sites on the protease. These activators, such as ONC201 and its analogs (TR compounds), can induce a conformational change in this compound, leading to its hyperactivation and dysregulated degradation of mitochondrial proteins. This can disrupt mitochondrial function and induce apoptosis, making this compound an attractive target for cancer therapy.

CLPP_Activation_Mechanism cluster_inactive Inactive State cluster_active Active State Inactive_this compound This compound (Compact/Inactive) Axial_Pore_Closed Axial Pore Closed Inactive_this compound->Axial_Pore_Closed Active_this compound This compound (Extended/Active) Inactive_this compound->Active_this compound Conformational Change Axial_Pore_Open Axial Pore Open Active_this compound->Axial_Pore_Open Degradation Substrate Degradation Active_this compound->Degradation Activator Small Molecule Activator (e.g., ONC201) Activator->Inactive_this compound Binds to Allosteric Site Substrate Unfolded Substrate Substrate->Active_this compound Enters Proteolytic Chamber

Figure 2: Allosteric activation of this compound by small molecules.

Data Presentation

Identified Substrates and Interaction Partners of Mitochondrial this compound

A growing body of research using various proteomic techniques has identified numerous putative substrates and interaction partners of this compound, highlighting its central role in mitochondrial metabolism and function.

Protein Function/Pathway Method of Identification Reference
Metabolic Enzymes
Pyruvate Dehydrogenase Complex (multiple subunits)Tricarboxylic Acid (TCA) CycleTrapping experiments in P. anserina[1]
Dihydrolipoamide Dehydrogenase (DLD)TCA CycleCo-immunoprecipitation
Succinate Dehydrogenase [ubiquinone] iron-sulfur subunit (SDHB)Electron Transport Chain (Complex II)Accumulation in this compound knockdown cells[2]
ATP synthase subunits (multiple)Oxidative PhosphorylationSite-specific photocrosslinking[3]
Acyl-CoA synthetase family membersFatty Acid MetabolismProteomic screening[4]
Ornithine aminotransferase (OAT)Amino Acid MetabolismCo-immunoprecipitation[5]
Mitochondrial Translation and Protein Import
Mitochondrial ribosomal proteins (multiple)Mitochondrial TranslationSite-specific photocrosslinking, Co-IP[3][5]
Elongation factor Tu, mitochondrial (TUFM)Mitochondrial TranslationProteomic screening
ERA like 12S mitochondrial rRNA chaperone 1 (ERAL1)Ribosome AssemblyProteomic screening
Translocase of outer mitochondrial membrane (TOMM) 20, 40, 70AProtein ImportTrapping experiments in P. anserina[1]
Other
Mitochondrial transcription factor A (TFAM)mtDNA maintenanceReduced levels upon this compound activation
Peroxiredoxin-5 (PRDX5)Redox homeostasisCo-immunoprecipitation
Chaperonin (HSPD1/HSP60)Protein foldingInteraction partner
Kinetic Parameters of this compound

The enzymatic activity of this compound can be characterized by its kinetic parameters, which vary depending on the substrate.

Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1) Organism/Enzyme Reference
N-Suc-LY-AMC25 ± 50.45 ± 0.051.8 x 104E. coli this compound[6]
N-Suc-IIW-MCA15 ± 30.20 ± 0.021.3 x 104E. coli this compound[6]
N-Suc-LLVY-MCA50 ± 100.35 ± 0.047.0 x 103E. coli this compound[6]
GFP-SsrA>50 (approx. 50-fold increase with Y153A mutation in ClpX)--E. coli ClpXP[7]

Note: Kinetic data for human mitochondrial this compound with a wide range of endogenous protein substrates is limited in the literature.

Activation of this compound by Small Molecules
Compound EC50 (µM) Fold Activation (relative to baseline) Cell Line/Assay Reference
ONC201~10-20~5-10Recombinant human this compound peptidase assay
TR-57~0.1-0.5~50-100Recombinant human this compound peptidase assay
TR-31 (ONC212)~0.1-0.3~50-100Recombinant human this compound peptidase assay
This compound Expression in Cancer

Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of this compound in various cancer types compared to normal tissues.

Cancer Type Tumor vs. Normal (FPKM/TPM) Prognostic Significance Reference
Breast Cancer (BRCA)Significantly upregulated in tumor tissues (p < 0.001).[8][9]High expression correlated with poorer recurrence-free survival.[9][2][8][9][10][11]
Lung Squamous Cell Carcinoma (LUSC)Variant alleles associated with increased risk.Not significantly associated with overall survival.[12][13][14]
Prostate Adenocarcinoma (PRAD)Upregulated in tumor tissues.Higher expression associated with poorer survival.[15]
Acute Myeloid Leukemia (AML)Higher expression in AML cells compared to normal hematopoietic cells.Essential for AML cell survival.[8]

Experimental Protocols

Workflow for Identification of this compound Substrates

This diagram outlines a general workflow for identifying this compound substrates using proteomic approaches.

Substrate_ID_Workflow cluster_methods Experimental Approaches cluster_validation Validation Methods start Start: Hypothesis (Protein X is a this compound substrate) CoIP Co-Immunoprecipitation (Co-IP) - Bait: this compound or Protein X start->CoIP BioID Proximity-Dependent Biotinylation (BioID) - Bait: this compound-BirA* start->BioID TAILS Terminal Amine Isotopic Labeling of Substrates (TAILS) - Compare WT vs. This compound knockout start->TAILS MS Mass Spectrometry (LC-MS/MS) - Identify and quantify proteins/peptides CoIP->MS BioID->MS TAILS->MS Validation Validation of Putative Substrates MS->Validation WB Western Blot: - Protein levels in this compound KO/KD Validation->WB Degradation_Assay In Vitro Degradation Assay: - Recombinant CLPXP + Substrate Validation->Degradation_Assay CETSA Cellular Thermal Shift Assay (CETSA): - Assess interaction in situ Validation->CETSA Conclusion Conclusion: - Protein X is/is not a this compound substrate WB->Conclusion Degradation_Assay->Conclusion CETSA->Conclusion

Figure 3: General workflow for this compound substrate identification.
Detailed Methodologies

This protocol measures the peptidase activity of recombinant this compound using a fluorogenic substrate.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Recombinant human this compound protein.

    • Fluorogenic peptide substrate (e.g., N-Suc-LLVY-AMC) stock solution in DMSO.

    • 96-well black, clear-bottom microplate.

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing Assay Buffer and the desired concentration of recombinant this compound.

    • To test inhibitors or activators, pre-incubate the this compound with the compound in Assay Buffer for a specified time (e.g., 30-60 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic peptide substrate to a final concentration of 10-50 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Monitor the increase in fluorescence over time at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

    • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

This protocol describes the isolation of this compound and its binding partners from cell lysates.

  • Reagents:

    • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

    • Elution Buffer: 100 mM glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

    • Anti-CLPP antibody or antibody against the protein of interest.

    • Protein A/G magnetic beads.

  • Procedure:

    • Lyse cultured cells in ice-cold Cell Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C on a rotator.

    • Add equilibrated protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

    • Wash the beads three to five times with ice-cold Wash Buffer.

    • Elute the bound proteins from the beads using Elution Buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

This protocol identifies proteins in close proximity to this compound in living cells.

  • Reagents and Materials:

    • Expression vector encoding this compound fused to a promiscuous biotin ligase (BirA*).

    • Cell line of interest.

    • Culture medium supplemented with 50 µM biotin.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.4% SDS, 1 mM DTT, supplemented with protease inhibitors.

    • Streptavidin-coated magnetic beads.

  • Procedure:

    • Generate a stable cell line expressing the this compound-BirA* fusion protein.

    • Culture the cells in medium supplemented with 50 µM biotin for 24 hours to allow for biotinylation of proximal proteins.

    • Lyse the cells in Lysis Buffer and sonicate to shear DNA.

    • Clarify the lysate by centrifugation.

    • Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specific binders.

    • Elute the bound proteins or perform on-bead tryptic digestion.

    • Identify the proteins by mass spectrometry.

This N-terminomics approach identifies protease cleavage products by enriching for N-terminal peptides.

  • Principle: In a comparative experiment between wild-type and this compound knockout cells, proteins are extracted and their primary amines (N-termini and lysine side chains) are blocked. The samples are then mixed and digested with trypsin. A specialized polymer is used to negatively select for the original N-terminal peptides, which are then identified and quantified by mass spectrometry. Neo-N-termini generated by this compound cleavage will be enriched in the wild-type sample.

  • Detailed Protocol: The TAILS protocol is complex and requires specialized reagents and expertise. For a detailed step-by-step procedure, readers are referred to the original publications.[6][8]

This compound in Disease and as a Therapeutic Target

Given its central role in mitochondrial proteostasis, it is not surprising that this compound dysfunction is linked to human disease.

  • Cancer: this compound is overexpressed in several cancers, including breast cancer and acute myeloid leukemia, and its high expression often correlates with poor prognosis.[2][8][9][10][11] Cancer cells appear to be more dependent on this compound for survival, making it an attractive therapeutic target. Both inhibition and hyperactivation of this compound have shown anti-cancer effects in preclinical models.

  • Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. While the precise role of this compound is still under investigation, alterations in its expression and function may contribute to the accumulation of toxic protein aggregates and neuronal cell death.

  • Perrault Syndrome: Germline mutations in the this compound gene are a cause of Perrault syndrome, a rare autosomal recessive disorder characterized by sensorineural hearing loss in both sexes and ovarian dysfunction in females.

Conclusion and Future Directions

This compound is a critical component of the mitochondrial protein quality control system, with functions that extend to the regulation of metabolism and innate immunity. The development of sophisticated proteomic techniques has begun to unravel the complex network of this compound substrates and interaction partners, providing valuable insights into its diverse cellular roles. The druggability of this compound, demonstrated by the clinical investigation of its activators, opens up new avenues for therapeutic intervention in cancer and potentially other diseases.

Future research should focus on:

  • A more comprehensive and quantitative characterization of the mitochondrial this compound degradome in different tissues and disease states.

  • Elucidation of the precise mechanisms by which this compound dysfunction contributes to neurodegenerative diseases.

  • The development of more specific and potent modulators of this compound activity for therapeutic applications.

  • Further investigation into the crosstalk between this compound-mediated proteostasis and other cellular signaling pathways.

A deeper understanding of this compound biology will undoubtedly pave the way for novel therapeutic strategies targeting mitochondrial dysfunction in a range of human diseases.

References

The Contested Role of CLPP in the Mammalian Mitochondrial Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial unfolded protein response (UPRmt) is a critical quality control pathway that ensures the integrity of the mitochondrial proteome in the face of stress. Central to this response is the role of proteases that clear misfolded or aggregated proteins. While the caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP) is a well-established initiator of the UPRmt in invertebrates like Caenorhabditis elegans, its function in mammals is far more complex and contentious. This technical guide provides an in-depth exploration of the current understanding of this compound's role in the mammalian UPRmt, presenting the conflicting evidence, detailing key experimental methodologies, and offering a nuanced perspective for researchers in the field.

Introduction: The Mitochondrial Unfolded Protein Response (UPRmt)

Mitochondria, the powerhouses of the cell, are also central hubs for a variety of metabolic processes. The proper functioning of these organelles relies on the correct folding and assembly of a large number of proteins, encoded by both the nuclear and mitochondrial genomes. Perturbations in this delicate proteostasis, caused by factors such as oxidative stress, mutations, or stoichiometric imbalances of protein subunits, can lead to the accumulation of misfolded or unfolded proteins—a condition known as mitochondrial proteotoxic stress.

To counteract this, cells have evolved the UPRmt, a sophisticated signaling pathway that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of genes involved in mitochondrial protein folding, degradation, and import. This adaptive response aims to restore mitochondrial homeostasis and ensure cell survival.

The Dichotomy of this compound's Role: C. elegans vs. Mammals

The understanding of the UPRmt has been largely shaped by seminal studies in the nematode C. elegans. In this organism, the pathway is well-defined and initiated by the protease this compound.

This compound as the UPRmt Initiator in C. elegans

In C. elegans, under conditions of mitochondrial stress, unfolded proteins in the mitochondrial matrix are degraded by the this compound protease into small peptides.[1] These peptides are then actively transported out of the mitochondria into the cytosol by the HAF-1 transporter.[1] In the cytosol, these peptides are thought to inhibit the mitochondrial import of the transcription factor ATFS-1.[1] Consequently, ATFS-1 is redirected to the nucleus, where it activates the expression of UPRmt target genes, including chaperones like hsp-60 (the mammalian homolog of HSP60) and proteases.[2]

C_elegans_UPRmt cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus UnfoldedProteins Unfolded Proteins This compound This compound-1 UnfoldedProteins->this compound Degradation Peptides Peptides This compound->Peptides HAF1 HAF-1 Transporter Peptides->HAF1 Export ATFS1_cyto ATFS-1 HAF1->ATFS1_cyto Inhibits Mitochondrial Import ATFS1_mito ATFS-1 ATFS1_cyto->ATFS1_mito Mitochondrial Import (Normal Conditions) ATFS1_nucleus ATFS-1 ATFS1_cyto->ATFS1_nucleus Nuclear Translocation UPRmt_Genes UPRmt Target Genes (e.g., hsp-60) ATFS1_nucleus->UPRmt_Genes Transcription Mammalian_UPRmt cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus MitoStress Mitochondrial Stress (e.g., unfolded proteins) ATF5_mito ATF5 MitoStress->ATF5_mito Inhibits Import CHOP CHOP MitoStress->CHOP Induces ATF5_cyto ATF5 ATF5_cyto->ATF5_mito ATF5_nucleus ATF5 ATF5_cyto->ATF5_nucleus Nuclear Translocation CHOP_nucleus CHOP CHOP->CHOP_nucleus UPRmt_Genes UPRmt Target Genes (HSP60, mtHSP70, LONP1, this compound) ATF5_nucleus->UPRmt_Genes Transcription CHOP_nucleus->UPRmt_Genes Transcription OCR_Workflow cluster_prep Sample Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis Tissue Excise Tissue Homogenize Homogenize Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Mito Isolated Mitochondria Centrifuge->Mito Respirometer Add Mitochondria to Respirometer Chamber Mito->Respirometer State2 Add Substrates (State 2) Respirometer->State2 State3 Add ADP (State 3) State2->State3 State4 Add Oligomycin (State 4) State3->State4 Uncouple Add FCCP (Uncoupled) State4->Uncouple Record Record O2 Flux Uncouple->Record Calculate Calculate OCR Record->Calculate Normalize Normalize to Protein Concentration Calculate->Normalize

References

The Regulation and Expression of CLPP in Human Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mitochondrial Protease CLPP, its Regulatory Mechanisms, and its Role as a Therapeutic Target in Human Health and Disease.

Introduction

The caseinolytic mitochondrial matrix peptidase proteolytic subunit (this compound) is a highly conserved serine protease located within the mitochondrial matrix. In conjunction with its ATPase partner, CLPX, it forms the ClpXP protease complex, a critical component of the mitochondrial protein quality control system. This complex is responsible for the degradation of misfolded, damaged, or aggregated proteins, thereby maintaining mitochondrial proteostasis and function. Dysregulation of this compound expression and activity has been implicated in a range of human pathologies, from rare genetic disorders like Perrault syndrome to various forms of cancer, making it a subject of intense research and a promising target for novel therapeutic interventions.

This technical guide provides a comprehensive overview of the current understanding of this compound gene regulation and expression in human cells. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to facilitate further investigation into this pivotal mitochondrial protease.

Data Presentation: this compound Expression in Human Tissues and Cancer

This compound is ubiquitously expressed in human tissues, with the highest levels observed in metabolically active organs. In various cancers, this compound expression is often dysregulated, with significant upregulation being a common feature.

Table 1: this compound mRNA Expression in Normal Human Tissues

TissueNormalized Transcripts Per Million (nTPM)
Skeletal MuscleHigh
Heart MuscleHigh
LiverHigh
Adipose TissueMedium
PancreasMedium
KidneyLow
LungLow
BrainLow
PlacentaLow

Data adapted from the Human Protein Atlas (v22.proteinatlas.org), integrating RNA-seq data from GTEx, HPA, and FANTOM5.[1]

Table 2: this compound mRNA Expression in Various Cancer Types (TCGA Data)

Cancer TypeExpression Level Compared to Normal Tissue
Bladder Urothelial CarcinomaUpregulated
Breast Invasive CarcinomaUpregulated[2]
Colon AdenocarcinomaUpregulated
Glioblastoma MultiformeUpregulated
Kidney Renal Clear Cell CarcinomaUpregulated
Liver Hepatocellular CarcinomaUpregulated
Lung AdenocarcinomaUpregulated
Prostate AdenocarcinomaUpregulated
Stomach AdenocarcinomaUpregulated
Thyroid CarcinomaUpregulated
Uterine Corpus Endometrial CarcinomaUpregulated

Data derived from The Cancer Genome Atlas (TCGA) RNA-seq dataset.[1][3] In breast cancer, for instance, this compound expression is significantly up-regulated in tumor tissues compared to normal tissues (p < 0.001)[2]. High this compound expression in breast cancer has been associated with a more advanced T stage and poorer recurrence-free survival[2][3]. Similarly, in acute myeloid leukemia (AML), higher levels of this compound are correlated with an increased expression of genes related to the mitochondrial unfolded protein response (UPRmt)[3].

Signaling Pathways and Regulation

The regulation of this compound expression is intricate, involving transcriptional control in response to cellular stress, particularly mitochondrial stress. A key pathway implicated in this regulation is the Integrated Stress Response (ISR).

The Integrated Stress Response (ISR) and this compound Regulation

The ISR is a signaling network activated by various stress conditions, including mitochondrial dysfunction. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, in turn, induces the expression of target genes that promote cellular recovery or, in cases of severe stress, apoptosis. The transcription factor C/EBP homologous protein (CHOP) is a key pro-apoptotic target of ATF4.[4][5][6][7]

Activation of this compound by small molecules like ONC201 has been shown to induce a mitochondrial stress response that converges on the ISR.[4][5][6][7] This leads to the upregulation of ATF4 and its target gene, CHOP.[4][5][6][7] While the precise molecular triggers linking this compound-mediated proteolysis to the upstream eIF2α kinases of the ISR are still under investigation, this pathway is critical for the cytotoxic effects of this compound activators in cancer cells.

Diagram 1: The Integrated Stress Response Pathway in this compound Regulation

ISR_CLPP_Regulation This compound This compound Activation (e.g., by ONC201) MitoStress Mitochondrial Proteotoxic Stress This compound->MitoStress eIF2a_kinases eIF2α Kinases (HRI, PKR) MitoStress->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates eIF2aP p-eIF2α eIF2a->eIF2aP ATF4_trans ATF4 Translation eIF2aP->ATF4_trans promotes ATF4_nuc ATF4 ATF4_trans->ATF4_nuc translocates to CHOP_exp CHOP Gene Expression ATF4_nuc->CHOP_exp

Caption: this compound activation leads to mitochondrial stress, activating eIF2α kinases and the ISR pathway.

Post-Translational Regulation of this compound

Beyond transcriptional control, the activity and stability of the this compound protein can be modulated by post-translational modifications (PTMs).

  • Phosphorylation: Phosphorylation of serine residues on mitochondrial proteins can serve as a signal for their recognition and degradation by the ClpXP complex.[8] This suggests that the phosphorylation status of this compound substrates is a key determinant of their turnover.

  • Ubiquitination: While the direct ubiquitination of human this compound is not extensively characterized, the ubiquitin-proteasome system and mitochondrial proteases like this compound are interconnected components of the cellular protein quality control network.

Further research is needed to fully elucidate the landscape of PTMs that directly regulate this compound itself and how these modifications impact its enzymatic activity and interaction with CLPX.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound gene regulation and expression.

Western Blot Analysis of this compound Protein

This protocol is designed for the detection of this compound protein in mitochondrial fractions from human cell lines.

Diagram 2: Western Blot Workflow for this compound Detection

Western_Blot_Workflow A 1. Mitochondrial Isolation B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-CLPP) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H

Caption: Key steps for detecting this compound protein expression by Western blot analysis.

Materials:

  • Cell lysis buffer (RIPA buffer recommended for mitochondrial proteins)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mitochondrial Isolation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a Dounce homogenizer in a hypotonic buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction. A detailed protocol for mitochondrial isolation can be found in sources such as Abcam and Bio-protocol.[8]

  • Protein Quantification:

    • Lyse the mitochondrial pellet using RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-40 µg of protein with an equal volume of 2X Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CLPP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol outlines the steps for quantifying this compound mRNA expression levels in human cells.

Diagram 3: qRT-PCR Workflow for this compound mRNA Quantification

qRT_PCR_Workflow A 1. RNA Extraction B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. qPCR Reaction Setup (SYBR Green) B->C D 4. Real-Time PCR Amplification C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Workflow for quantifying this compound mRNA levels using qRT-PCR.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Primers specific for this compound and a reference gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from cell pellets using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for this compound or the reference gene, and cDNA template.

    • Run the reactions in triplicate on a qRT-PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the this compound Promoter

This protocol describes how to investigate the in vivo binding of transcription factors, such as ATF4, to the promoter region of the this compound gene.

Diagram 4: ChIP Assay Workflow

ChIP_Workflow A 1. Cross-linking of Proteins to DNA B 2. Chromatin Fragmentation (Sonication or Enzymatic Digestion) A->B C 3. Immunoprecipitation with Specific Antibody (e.g., anti-ATF4) B->C D 4. Reverse Cross-linking and DNA Purification C->D E 5. qPCR Analysis of This compound Promoter Region D->E

Caption: Major steps involved in a Chromatin Immunoprecipitation (ChIP) assay.

Materials:

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease

  • ChIP-grade antibody against the transcription factor of interest (e.g., ATF4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the this compound promoter region

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells to release the nuclei.

  • Chromatin Fragmentation:

    • Isolate the nuclei and lyse them to release the chromatin.

    • Fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody against the target transcription factor overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a commercial kit.

    • Quantify the amount of this compound promoter DNA immunoprecipitated using qPCR with primers flanking the putative transcription factor binding site.

This compound Protease Activity Assay

This assay measures the enzymatic activity of this compound using a fluorogenic peptide substrate.

Diagram 5: this compound Activity Assay Workflow

CLPP_Activity_Assay_Workflow A 1. Prepare this compound Enzyme and Substrate B 2. Incubate this compound with Fluorogenic Peptide Substrate A->B C 3. Measure Fluorescence Intensity over Time B->C D 4. Determine Protease Activity C->D

Caption: A simplified workflow for measuring this compound enzymatic activity.

Materials:

  • Purified recombinant human this compound protein

  • Fluorogenic this compound peptide substrate (e.g., Ac-WLA-AMC)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the purified this compound enzyme to the wells.

    • If testing inhibitors or activators, pre-incubate the enzyme with the compounds.

  • Initiate Reaction:

    • Add the fluorogenic peptide substrate to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

    • This rate is proportional to the this compound enzymatic activity.

This compound as a Therapeutic Target in Drug Development

The upregulation of this compound in various cancers and its crucial role in maintaining mitochondrial function in these cells have made it an attractive target for cancer therapy.

This compound Activators

Small molecule activators of this compound, such as ONC201 and its more potent analogs (TR compounds), have shown significant anti-cancer activity.[4][5][9] These compounds bind to this compound and induce its hyperactivation, leading to the uncontrolled degradation of mitochondrial proteins.[4][5][10] This results in mitochondrial dysfunction, induction of the ISR, and ultimately, cancer cell death.[4][5][7] ONC201 is currently in clinical trials for various malignancies, including high-grade gliomas.[10]

This compound Inhibitors

Inhibition of this compound is another therapeutic strategy being explored. In certain contexts, such as acute myeloid leukemia, cancer cells are highly dependent on this compound for survival, and its inhibition leads to the accumulation of toxic misfolded proteins and cell death.[3]

Conclusion

The mitochondrial protease this compound is a key regulator of mitochondrial proteostasis, with its expression and activity being tightly controlled to meet cellular demands. Its dysregulation is a hallmark of several diseases, most notably cancer, where it often plays a pro-survival role. The elucidation of the signaling pathways that govern this compound expression, such as the Integrated Stress Response, has provided valuable insights into its function and has paved the way for the development of novel therapeutics that target this enzyme. The continued investigation of this compound, utilizing the experimental approaches outlined in this guide, will undoubtedly uncover further complexities of its regulation and solidify its position as a critical node in cellular stress responses and a valuable target for drug development.

References

The CLPP Protease: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caseinolytic Protease P (CLPP) is a highly conserved, ATP-dependent serine protease crucial for maintaining protein homeostasis in prokaryotes and in the mitochondria of eukaryotes.[1][2][3] Its fundamental role in cellular quality control, by degrading misfolded or damaged proteins, and its involvement in various disease states, including bacterial virulence, cancer, and inherited metabolic disorders, have positioned this compound as a significant target for therapeutic intervention.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with the study of the this compound protease.

Discovery and Core Function

The discovery of this compound arose from studies on ATP-dependent proteolysis in Escherichia coli. It was identified as the proteolytic core of the Clp protease system, which requires an associated AAA+ (ATPases Associated with diverse cellular Activities) chaperone, such as ClpX or ClpA, for substrate recognition, unfolding, and translocation into the this compound proteolytic chamber.[1][2][6] In bacteria, the ClpXP complex is a major contributor to cellular proteolysis, responsible for degrading a wide array of substrates involved in processes like DNA damage repair, stationary-phase gene expression, and stress responses.[6][7][8] In humans, the this compound gene encodes a mitochondrial protease that, in conjunction with its chaperone CLPX, plays a vital role in the mitochondrial unfolded protein response (mtUPR) and the overall maintenance of mitochondrial proteome integrity.[3][4][9]

Structural Organization

The this compound protease self-assembles into a barrel-shaped tetradecameric complex, formed by two stacked heptameric rings.[1][2][6] Each this compound monomer consists of a head domain, containing the conserved Ser-His-Asp catalytic triad, and a handle region, which mediates the interaction between the two heptameric rings.[1][5][6] The active sites are sequestered within a central chamber, accessible through axial pores. The binding of the hexameric ClpX ATPase to the apical surface of the this compound tetradecamer induces conformational changes that open these pores, allowing for the entry of unfolded polypeptide chains.[2][10]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Protease
SubstrateOrganism/CompartmentKm (μM)kcat (min-1)Reference
α-caseinE. coli ClpAP0.1 ± 0.05~10.5 ± 0.1[11]
α-caseinE. coli Δ14-ClpP (ATPase-independent)1.8 ± 0.18.2 ± 0.1[11]
Arc-Gcn4-ssrAE. coli ClpXP2.7 ± 0.216.8 ± 0.22[12]
Table 2: Selected Identified Substrates of this compound Protease
SubstrateOrganism/CompartmentCellular ProcessIdentification MethodReference
FtsZStaphylococcus aureusCell divisionInactive this compound trap[13]
CtsR, SpxStaphylococcus aureusTranscriptional regulationInactive this compound trap[13]
RecA, UvrA, UvrBStaphylococcus aureusDNA damage repairInactive this compound trap[13]
Multiple transcription factors, metabolic enzymesEscherichia coliVariousInactive this compound trap[7][8]
Proteins of Krebs cycle, oxidative phosphorylation, translationHuman MitochondriaEnergy metabolism, protein synthesisProteomics[7][14]

Signaling Pathways and Regulation

This compound activity is intricately regulated. In Pseudomonas aeruginosa, for instance, this compound is essential for the production of the siderophores pyocyanin and pyoverdine, key virulence factors.[15] The activation of this compound is also a key mechanism for a class of antibiotics known as acyldepsipeptides (ADEPs). ADEPs bind to this compound and dysregulate its function by causing uncontrolled proteolysis in the absence of an ATPase chaperone, leading to bacterial cell death.[1]

CLPP_Signaling_Pathway Pseudomonas aeruginosa Pyoverdine Synthesis Pathway Pyoverdine Pyoverdine (extracellular) FpvA FpvA (Outer Membrane Receptor) Pyoverdine->FpvA binds FpvR FpvR (Anti-sigma factor) FpvA->FpvR signals degradation of sigma_PvdS σPvdS (Sigma factor) FpvR->sigma_PvdS releases This compound This compound Protease FpvR->this compound is a substrate for pvd_genes pyoverdine synthesis genes sigma_PvdS->pvd_genes activates transcription of This compound->FpvR degrades

Caption: this compound's role in P. aeruginosa pyoverdine synthesis.

Experimental Protocols

Purification of Recombinant this compound

This protocol describes the purification of human this compound expressed in E. coli.

Workflow Diagram:

CLPP_Purification_Workflow This compound Purification Workflow cluster_expression Protein Expression cluster_purification Purification Transformation Transform E. coli with this compound expression vector Growth Grow bacterial culture to OD600 ~0.6 Transformation->Growth Induction Induce expression with IPTG Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Centrifugation1 Centrifugation to remove insoluble material Lysis->Centrifugation1 NiNTA Ni-NTA affinity chromatography Centrifugation1->NiNTA Elution Elute with imadazole gradient NiNTA->Elution Dialysis Dialysis and SUMO tag cleavage Elution->Dialysis NiNTA2 Second Ni-NTA column to remove tag Dialysis->NiNTA2 Collection Collect flow-through (pure this compound) NiNTA2->Collection

Caption: Workflow for recombinant this compound purification.

Methodology:

  • Expression:

    • Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding His-tagged human this compound (without the mitochondrial targeting sequence).[6]

    • Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.[6][16]

    • Induce protein expression with 1 mM IPTG and continue to grow for 4-16 hours at 18-37°C.[6][16]

    • Harvest the cells by centrifugation.[6][16]

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol) and lyse the cells by sonication.[6]

    • Clarify the lysate by centrifugation.[6]

    • Apply the supernatant to a Ni-NTA affinity column.[6]

    • Wash the column with wash buffer containing increasing concentrations of imidazole (e.g., 50-200 mM).[6]

    • Elute the His-tagged this compound with elution buffer containing a high concentration of imidazole (e.g., 400 mM).[6]

    • If a cleavable tag (e.g., SUMO) is used, dialyze the eluted protein against a suitable buffer while treating with a specific protease (e.g., SUMO protease) to remove the tag.[6]

    • Pass the dialyzed protein through a second Ni-NTA column to remove the cleaved tag and any uncleaved protein. The purified, untagged this compound will be in the flow-through.[6]

    • Analyze all fractions by SDS-PAGE to assess purity.[6]

This compound Protease Activity Assay

This protocol outlines a common method to measure the proteolytic activity of this compound using a fluorescent substrate.

Workflow Diagram:

CLPP_Activity_Assay_Workflow This compound Protease Activity Assay Workflow Prepare_Reaction Prepare reaction mix: This compound, ClpX, ATP, and buffer Pre_incubate Pre-incubate at 37°C Prepare_Reaction->Pre_incubate Add_Substrate Add fluorescent substrate (e.g., FITC-casein) Pre_incubate->Add_Substrate Incubate Incubate at 37°C in the dark Add_Substrate->Incubate Terminate_Reaction Terminate reaction (e.g., with TCA) Incubate->Terminate_Reaction Measure_Fluorescence Measure fluorescence (Ex/Em: 492/519 nm) Terminate_Reaction->Measure_Fluorescence

Caption: Workflow for a fluorescent this compound activity assay.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-Cl pH 7.8, 50 mM KCl, 1 mM DTT, 8 mM MgCl2).[17]

    • In a microplate well, combine purified this compound, its cognate ATPase (e.g., ClpX), and ATP.[17]

    • Pre-incubate the mixture at 37°C for 10 minutes to allow complex formation.[17]

  • Assay:

    • Initiate the reaction by adding a fluorescently labeled substrate, such as FITC-casein.[17]

    • Incubate the reaction at 37°C for a set time (e.g., 2 hours) in the dark.[17]

    • Terminate the reaction by adding a precipitating agent like trichloroacetic acid (TCA).[17]

    • Centrifuge the samples to pellet the undigested, precipitated substrate.

    • Transfer the supernatant, containing the small, fluorescently labeled peptide fragments, to a new plate.

    • Measure the fluorescence of the supernatant using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 492 nm excitation and 519 nm emission for FITC).[17]

    • The increase in fluorescence is proportional to the proteolytic activity.

Substrate Trapping and Identification

This method uses a catalytically inactive this compound mutant to trap substrates for subsequent identification by mass spectrometry.

Workflow Diagram:

Substrate_Trapping_Workflow This compound Substrate Trapping Workflow Express_Trap Express His-tagged inactive this compound (ClpPtrap) in vivo Cell_Lysis Lyse cells Express_Trap->Cell_Lysis Purify_Complex Purify ClpPtrap-substrate complex using Ni-NTA Cell_Lysis->Purify_Complex Elute_Complex Elute the complex Purify_Complex->Elute_Complex SDS_PAGE Separate proteins by SDS-PAGE Elute_Complex->SDS_PAGE In_gel_digestion In-gel digestion of protein bands SDS_PAGE->In_gel_digestion MS_Analysis Identify proteins by mass spectrometry In_gel_digestion->MS_Analysis

Caption: Workflow for identifying this compound substrates.

Methodology:

  • In Vivo Trapping:

    • Express a tagged, proteolytically inactive variant of this compound (e.g., with a serine-to-alanine mutation in the active site, referred to as ClpPtrap) in the organism of interest.[8][13]

    • Substrates will be translocated into the ClpPtrap chamber by the endogenous ATPase but will not be degraded and will remain trapped.[13]

  • Purification and Identification:

    • Lyse the cells under conditions that preserve the ClpPtrap-substrate complex.

    • Purify the complex using an affinity tag on ClpPtrap (e.g., a His-tag).[13]

    • Elute the purified complex.

    • Separate the co-purified proteins by SDS-PAGE.[13]

    • Excise the protein bands corresponding to the trapped substrates.

    • Perform in-gel tryptic digestion of the proteins.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).[8][13]

Drug Development and Therapeutic Potential

The essential roles of this compound in bacterial virulence and cancer cell survival make it an attractive drug target.[3][4][5] Two main strategies are being pursued:

  • Inhibition: Development of small molecules that block the active site of this compound, thereby inhibiting its proteolytic activity. This approach is being explored for antibacterial therapies.

  • Activation/Dysregulation: Compounds like ADEPs that hyperactivate this compound, leading to uncontrolled proteolysis and cell death, represent a novel antibiotic strategy.[1] Similarly, activators of human mitochondrial this compound are being investigated as potential anti-cancer agents, as they can induce apoptosis in cancer cells.[18]

Logical Relationship of this compound Activation by ADEPs:

ADEP_Activation_Logic Logical Flow of ADEP-Mediated this compound Activation ADEP ADEP Antibiotic CLPP_inactive Inactive this compound (apo state) ADEP->CLPP_inactive binds to CLPP_active Activated this compound (open-pore conformation) CLPP_inactive->CLPP_active induces conformational change Uncontrolled_Proteolysis Uncontrolled Proteolysis CLPP_active->Uncontrolled_Proteolysis leads to Unfolded_Proteins Unfolded Proteins (substrates) Unfolded_Proteins->CLPP_active gain access to Cell_Death Bacterial Cell Death Uncontrolled_Proteolysis->Cell_Death results in

Caption: ADEP-induced activation and cell death.

Conclusion

The this compound protease is a fascinating molecular machine with critical functions in cellular health and disease. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore its complex biology. A deeper understanding of this compound's structure, function, and regulation will undoubtedly pave the way for the development of novel therapeutics targeting this essential enzyme.

References

The Inner Workings of a Cellular Quality Control Hub: A Technical Guide to CLPP Protein Structure and Active Site Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caseinolytic Peptidase P (CLPP) is a highly conserved, ATP-dependent serine protease that plays a critical role in protein quality control within bacteria, mitochondria, and chloroplasts.[1] As the proteolytic core of the ClpXP and other Clp protease complexes, this compound is responsible for the degradation of misfolded, damaged, or unwanted proteins, thereby maintaining cellular homeostasis.[2] Its essential role in various physiological processes, including bacterial virulence and cancer cell survival, has made it an attractive target for the development of novel antibiotics and anti-cancer therapeutics.[2][3]

This in-depth technical guide provides a comprehensive analysis of the this compound protein, focusing on its intricate structure, the molecular architecture of its active site, and the experimental methodologies used to elucidate its function. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target this crucial molecular machine.

I. This compound Protein Structure: A Self-Compartmentalized Proteolytic Chamber

The defining structural feature of this compound is its barrel-shaped, tetradecameric complex formed by two stacked heptameric rings.[4][5] This assembly creates an enclosed chamber that sequesters the 14 proteolytic active sites, preventing indiscriminate protein degradation and ensuring substrate specificity.[4] Access to this proteolytic chamber is tightly regulated through narrow axial pores at the top and bottom of the barrel.[5]

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the architecture of this compound from various organisms.[4][6]

Structural Parameter Organism/Complex Value Method Reference
Overall Diameter Escherichia coli this compound~100 ÅX-ray Crystallography[4]
Internal Chamber Diameter Escherichia coli this compound~51 ÅX-ray Crystallography[5]
Axial Pore Diameter (Closed) Escherichia coli this compound~10 ÅX-ray Crystallography[5]
Axial Pore Diameter (Open, ADEP-bound) Escherichia coli this compound~30 ÅCryo-EM[7]
Axial Pore Diameter (Open, ClpX-bound) Escherichia coli ClpXP~30 ÅCryo-EM[7]

Table 1: Quantitative Structural Parameters of the this compound Protease. This table summarizes key dimensions of the this compound complex, providing a quantitative overview of its architecture.

The formation of the functional ClpXP protease complex involves the association of the hexameric AAA+ (ATPases Associated with diverse cellular Activities) chaperone, ClpX, with one or both ends of the heptameric this compound barrel.[6] This creates a symmetry mismatch between the six-fold symmetry of ClpX and the seven-fold symmetry of this compound, which is accommodated by flexible interactions.[6] ClpX utilizes the energy from ATP hydrolysis to recognize, unfold, and translocate substrate proteins through the axial pore and into the degradation chamber of this compound.[8]

II. The this compound Active Site: A Catalytic Triad within a Gated Chamber

The proteolytic activity of this compound resides in its active site, which features a canonical Ser-His-Asp catalytic triad.[1] In human mitochondrial this compound, these residues are Ser153, His178, and Asp227.[9] The catalytic mechanism follows a well-established pathway for serine proteases, involving nucleophilic attack by the serine hydroxyl group on the substrate's peptide bond.

A critical aspect of this compound's active site regulation is the "gating" mechanism mediated by the flexible N-terminal loops of the this compound subunits.[10] In the inactive, or "compressed," state, these loops project into the axial pore, restricting access to the active sites.[11] Upon binding of the ClpX chaperone or small-molecule activators, these N-terminal loops undergo a conformational change to an "extended" or "up" state, opening the pore and allowing substrate entry.[10][11]

Beyond the catalytic triad, other residues within the active site pocket are crucial for substrate binding and catalysis. The hydrophobic nature of the active site grooves plays a role in recruiting substrates.[1] The interaction with small molecule activators, such as acyldepsipeptides (ADEPs), occurs in hydrophobic pockets at the interface of this compound subunits, allosterically triggering the opening of the axial pore.[1]

III. Key Signaling Pathways Involving this compound

This compound's role in maintaining mitochondrial homeostasis places it at the crossroads of several critical signaling pathways. Its dysfunction has been implicated in a range of cellular responses, from stress signaling to immune activation.

A. Mitochondrial Unfolded Protein Response (UPRmt)

This compound is a key component of the UPRmt, a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria.[12][13] In C. elegans, the activation of the UPRmt is attenuated in the absence of functional this compound, indicating its role in signaling the presence of unfolded proteins to the nucleus to upregulate chaperone and protease expression.[13]

UPRmt_Pathway MisfoldedProteins Misfolded Proteins in Mitochondria This compound This compound MisfoldedProteins->this compound activates Signal UPRmt Signal This compound->Signal Nucleus Nucleus Signal->Nucleus ChaperoneGenes Chaperone & Protease Gene Expression Nucleus->ChaperoneGenes upregulates

Mitochondrial Unfolded Protein Response (UPRmt) Pathway involving this compound.
B. cGAS-STING Signaling Axis

Loss of this compound function can lead to mitochondrial DNA (mtDNA) instability and its release into the cytosol.[14] This cytosolic mtDNA is detected by the cGAS (cyclic GMP-AMP synthase) - STING (stimulator of interferon genes) pathway, a key component of the innate immune system. This triggers a type I interferon response, leading to the expression of antiviral genes.[14]

cGAS_STING_Pathway LossOfthis compound Loss of this compound mtDNA_instability mtDNA Instability LossOfthis compound->mtDNA_instability Cytosolic_mtDNA Cytosolic mtDNA mtDNA_instability->Cytosolic_mtDNA release cGAS cGAS Cytosolic_mtDNA->cGAS activates STING STING cGAS->STING activates IFN_Response Type I Interferon Response STING->IFN_Response

Activation of the cGAS-STING pathway due to this compound dysfunction.
C. Regulation of Apoptosis and Cancer Proliferation

In certain cancer types, this compound is overexpressed and plays a role in promoting cell proliferation and survival.[2] Targeting this compound with small molecule activators can lead to dysregulated proteolysis, mitochondrial dysfunction, and ultimately, apoptosis of cancer cells.[9] The signaling pathways implicated in this process include the modulation of the Src/PI3K/Akt pathway and the mTOR pathway.[2][15]

IV. Experimental Protocols for this compound Analysis

A thorough understanding of this compound's structure and function relies on a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

A. Expression and Purification of Recombinant this compound

The production of pure, active this compound is a prerequisite for most in vitro studies. Escherichia coli is commonly used as an expression host.

1. Expression Vector and Host Strain:

  • The coding sequence for human this compound (lacking the mitochondrial targeting sequence) is cloned into an expression vector, such as pET-SUMO or a similar vector with an inducible promoter (e.g., T7).[16]

  • The vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[16]

2. Cell Culture and Induction:

  • A starter culture is grown overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[17]

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[17]

  • The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[17]

3. Cell Lysis and Lysate Preparation:

  • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, and protease inhibitors).[16]

  • Cells are lysed by sonication or by using a French press.

  • The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[16]

4. Affinity Chromatography:

  • If using a His-tagged construct, the clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with several column volumes of wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.[16]

  • The His-tagged this compound is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]

5. Tag Removal and Further Purification (Optional):

  • If the affinity tag needs to be removed, the eluted protein is incubated with a specific protease (e.g., SUMO protease or TEV protease).[16]

  • A second round of affinity chromatography is performed to separate the cleaved protein from the tag and the protease.

  • For higher purity, size-exclusion chromatography can be performed to isolate the properly assembled this compound complex.

Purification_Workflow Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Elution Elution AffinityChrom->Elution TagRemoval Tag Removal (Optional) Elution->TagRemoval SizeExclusion Size-Exclusion Chromatography Elution->SizeExclusion TagRemoval->SizeExclusion PureProtein Pure this compound Protein SizeExclusion->PureProtein

Experimental workflow for the expression and purification of recombinant this compound.
B. This compound Enzymatic Activity Assay

The proteolytic activity of this compound can be monitored using a fluorogenic peptide substrate. This assay is suitable for high-throughput screening of potential inhibitors or activators.

1. Reagents and Materials:

  • Purified this compound protein.

  • Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC or a similar peptide with a fluorescent reporter group).

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • 96-well black microplate.

  • Fluorescence plate reader.

2. Assay Protocol:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Prepare serial dilutions of the test compounds (inhibitors or activators) in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test compound, and the purified this compound protein.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation ~380 nm, emission ~460 nm for AMC).

  • The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

3. Data Analysis:

  • For inhibitors, the percent inhibition is calculated relative to a control reaction without any compound. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • For activators, the fold activation is calculated relative to the basal activity of this compound. EC50 values are determined by plotting the fold activation against the logarithm of the activator concentration.

Enzymatic_Assay_Workflow PlatePrep Prepare 96-well Plate AddReagents Add Buffer, Compound, & this compound PlatePrep->AddReagents Preincubation Pre-incubate AddReagents->Preincubation AddSubstrate Add Fluorogenic Substrate Preincubation->AddSubstrate MeasureFluorescence Measure Fluorescence Over Time AddSubstrate->MeasureFluorescence DataAnalysis Data Analysis (IC50/EC50) MeasureFluorescence->DataAnalysis

Workflow for a this compound enzymatic activity assay using a fluorogenic substrate.
C. Structural Analysis by X-ray Crystallography and Cryo-Electron Microscopy

Determining the three-dimensional structure of this compound and its complexes is crucial for understanding its mechanism of action and for structure-based drug design.

1. X-ray Crystallography:

  • Crystallization: Purified and concentrated this compound protein is screened for crystallization conditions using various commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[11]

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The structure is solved using molecular replacement if a homologous structure is available, or by other phasing methods. The model is then built and refined against the diffraction data.[4]

2. Cryo-Electron Microscopy (Cryo-EM):

  • Sample Preparation: A small volume of the purified this compound or this compound complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of particle images are collected.

  • Image Processing and 3D Reconstruction: The particle images are picked, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D model of the protein. The resolution of the final map is improved by further refinement.[6]

V. This compound as a Therapeutic Target

The essential roles of this compound in bacterial pathogenesis and cancer cell survival have made it a compelling target for drug development. Two main strategies are being pursued: inhibition and activation.

A. This compound Inhibitors as Antibiotics

Inhibition of this compound activity has been shown to be detrimental to the survival of various bacterial pathogens, making it a promising target for novel antibiotics.[18] Several classes of inhibitors have been identified, including β-lactones, which act as suicide inhibitors by forming a stable acyl-enzyme intermediate with the catalytic serine.[19]

B. This compound Activators as Anti-Cancer Agents

In contrast to inhibition, the hyperactivation of this compound has emerged as a novel anti-cancer strategy.[9] Small molecules, such as the imipridone-class compounds (e.g., ONC201), bind to this compound and induce its unregulated activation, leading to the degradation of essential mitochondrial proteins and subsequent cancer cell death.[9][20]

Compound Class Mechanism of Action Therapeutic Application Example Compounds IC50/EC50 Values Reference
β-Lactones Covalent InhibitionAntibacterial--[19]
Imipridones Allosteric ActivationAnti-cancerONC201EC50 = 2.5 µM[20]
Imipridone Derivatives Allosteric ActivationAnti-cancerThis compound-1071EC50 = 23.5 nM[20]
Acyldepsipeptides (ADEPs) Allosteric ActivationAntibacterialADEP-14EC50 = 0.46 µM (for N. meningitides this compound)[4]
Peptidomimetics Allosteric ModulationAntibacterialThis compound modulator-1EC50 = 0.58 µM (for E. coli this compound)[4]

Table 2: Quantitative Data for Selected this compound Modulators. This table provides a summary of different classes of this compound inhibitors and activators, their mechanisms of action, and their reported potencies.

Conclusion

The this compound protease is a sophisticated molecular machine that plays a central role in cellular protein homeostasis. Its unique barrel-shaped structure and tightly regulated proteolytic activity are essential for its function. The detailed structural and functional insights gained from decades of research have not only illuminated its fundamental biological roles but have also paved the way for its development as a promising therapeutic target. The continued investigation of this compound's structure, its active site, and its interactions with regulatory partners and small molecules will undoubtedly lead to a deeper understanding of this crucial enzyme and the development of novel therapeutic strategies for a range of human diseases.

References

Unveiling the Endogenous Substrates of CLPP Protease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Identification and Significance of CLPP Protease Substrates in Cellular Homeostasis and Disease

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to identify endogenous substrates of the mitochondrial protease this compound. The caseinolytic protease this compound, in conjunction with its ATPase partner ClpX, forms the CLPXP complex, a critical component of the mitochondrial protein quality control system. This guide details the experimental protocols, data analysis, and the intricate signaling pathways governed by this compound, offering a foundational resource for those investigating its role in health and disease.

The CLPXP protease plays a pivotal role in maintaining mitochondrial homeostasis by selectively degrading misfolded or damaged proteins.[1][2] Its substrates are implicated in a wide array of essential mitochondrial processes, including the Krebs cycle, oxidative phosphorylation, fatty acid metabolism, and amino acid metabolism.[2][3][4] Consequently, the dysregulation of this compound activity is linked to various human pathologies, including Perrault syndrome, and it has emerged as a promising therapeutic target in cancer.[1][5] The identification of its endogenous substrates is therefore crucial for understanding its physiological functions and for the development of targeted therapies.

Experimental Approaches for this compound Substrate Identification

Several powerful proteomic techniques have been developed to identify the substrates of this compound. These methods are designed to capture the transient and dynamic interactions between the protease and its targets.

Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a quantitative N-terminomics approach that allows for the global analysis of protein N-termini and their modifications.[3] This technique can distinguish between the original N-termini of mature proteins and the neo-N-termini generated by proteolytic cleavage. By comparing the N-terminomes of wild-type and this compound-deficient mitochondria, TAILS can identify both primary and secondary substrates of the protease.[3] Primary substrates will show an accumulation of their N-terminal peptides in the absence of this compound, while secondary substrates, which are cleaved by other proteases activated downstream of this compound, will exhibit a decrease.

Proximity-Dependent Biotin Identification (Bio-ID)

Bio-ID is a technique that identifies protein-protein interactions in a cellular context. It employs a fusion protein of this compound and a promiscuous biotin ligase (BirA*). When expressed in cells, this fusion protein biotinylates proteins in its vicinity. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry. This method has been successfully used to identify a range of potential this compound interactors and substrates.[3]

Substrate Trapping

This approach utilizes a catalytically inactive mutant of this compound to "trap" its substrates. The inactive this compound can still bind to its substrates via the ClpX ATPase, but it cannot degrade them. The entire complex, including the trapped substrate, can then be purified and the substrates identified by mass spectrometry. This technique has been instrumental in identifying this compound substrates in various organisms, including bacteria and eukaryotes.

Photocrosslinking

Photocrosslinking offers a method to covalently capture transient protein-protein interactions. This technique involves the site-specific incorporation of a photo-activatable, diazirine-containing amino acid into the proteolytic chamber of this compound.[6] Upon exposure to UV light, the diazirine group forms a reactive carbene that covalently crosslinks to interacting substrates.[6] These covalently trapped substrates can then be enriched and identified. This approach has successfully identified a significant number of putative this compound substrates, including many previously known interactors as well as novel candidates.[6]

Quantitative Data on Identified this compound Substrates

The application of the aforementioned proteomic techniques has led to the identification of a substantial number of putative this compound substrates. These substrates are involved in a diverse range of mitochondrial functions, highlighting the central role of this compound in maintaining mitochondrial integrity. The following tables summarize the quantitative data from key studies, categorizing the identified substrates by their primary mitochondrial function.

Functional Category Identified Substrates (Human/Mouse) Reference
Oxidative Phosphorylation NDUFV1, NDUFV2, NDUFS1, SDHA, SDHB, UQCRC1[7]
Mitochondrial Translation ERAL1, MRPL12, MRPS22, GFM1[8][9]
Krebs Cycle ACO2, IDH2, OGDH, SUCLG1[3][4]
Fatty Acid Metabolism ACADVL, HADH, ECHS1[3][4]
Amino Acid Metabolism OAT, BCAT2, GLUD1[7]
Heme Biosynthesis ALAS1[7]
Protein Folding & Stress Response HSPA9, HSPD1, LONP1[6]

This table represents a selection of identified substrates from multiple studies. The complete lists can be found in the supplementary materials of the cited publications.

Detailed Experimental Protocols

A successful this compound substrate identification experiment relies on meticulous execution of the chosen protocol. Below are detailed methodologies for the key experiments described.

TAILS Protocol
  • Protein Extraction: Isolate mitochondria from wild-type and this compound-knockout cells or tissues. Lyse the mitochondria using a buffer containing 8 M urea and protease inhibitors.

  • Reduction and Alkylation: Reduce cysteine residues with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • N-terminal Labeling: Label the primary amines (N-termini and lysine side chains) of proteins with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.

  • Trypsin Digestion: Digest the labeled proteins with trypsin overnight at 37°C.

  • Negative Selection of N-terminal Peptides: Use a polymer-based negative enrichment strategy to remove the internal tryptic peptides, which have a free N-terminus generated by trypsin cleavage. The original and neo-N-terminal peptides, which are blocked by the isobaric tags, will remain in the supernatant.

  • Mass Spectrometry: Analyze the enriched N-terminal peptides by LC-MS/MS.

  • Data Analysis: Identify the peptides and quantify the relative abundance of the isobaric reporter ions. Peptides with a significantly increased ratio in the this compound-knockout sample compared to the wild-type are considered potential primary substrates.

Bio-ID Protocol
  • Vector Construction and Cell Line Generation: Generate a construct encoding this compound fused to a biotin ligase (e.g., BirA*) and a tag for purification (e.g., HA-tag). Create a stable cell line expressing this fusion protein.

  • Biotin Labeling: Culture the cells and supplement the medium with biotin for 24 hours to allow for proximity-dependent biotinylation.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.

  • Streptavidin Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead Digestion: Digest the captured proteins with trypsin directly on the beads.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins and perform quantitative analysis to identify proteins that are significantly enriched in the this compound-BirA* expressing cells compared to control cells expressing BirA* alone.

Substrate Trapping Protocol
  • Expression of Inactive this compound: Express a catalytically inactive mutant of this compound (e.g., with a serine-to-alanine mutation in the active site) in the model system of choice.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody against a tag on the inactive this compound.

  • Wash Steps: Wash the immunoprecipitate extensively to remove non-specific binders.

  • Elution and Protein Identification: Elute the protein complexes and identify the co-precipitated proteins by mass spectrometry. Proteins that are specifically enriched with the inactive this compound compared to a wild-type this compound control are considered potential substrates.

Photocrosslinking Protocol
  • Generation of this compound Mutant: Introduce an amber stop codon at a specific position within the proteolytic chamber of the this compound gene.

  • Expression in the Presence of a Non-canonical Amino Acid: Express the mutant this compound in cells that are also engineered to incorporate a photo-activatable non-canonical amino acid (e.g., a diazirine-containing lysine derivative) at the amber codon.

  • UV Crosslinking: Expose the cells to UV light to induce covalent crosslinking between the photo-activatable amino acid in this compound and any interacting substrates.

  • Purification and Identification: Lyse the cells, purify the this compound and its crosslinked partners, and identify the substrates by mass spectrometry.

Visualization of this compound-Related Pathways and Workflows

To better understand the complex roles of this compound, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

CLPP_Substrate_Degradation_Pathway Substrate Misfolded/Damaged Protein ClpX ClpX (ATPase) Substrate->ClpX Recognition This compound This compound (Protease) ClpX->this compound Unfolding & Translocation ADP_Pi ADP + Pi ClpX->ADP_Pi Degraded_Peptides Degraded Peptides This compound->Degraded_Peptides Proteolysis ATP ATP ATP->ClpX

This compound Substrate Degradation Pathway

BioID_Workflow Start Start: This compound-BirA* Fusion Protein Expression Biotin Add Biotin Start->Biotin Lysis Cell Lysis Biotin->Lysis Purification Streptavidin Affinity Purification Lysis->Purification Digestion On-Bead Trypsin Digestion Purification->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis: Identify Enriched Proteins MS->Data_Analysis

Bio-ID Experimental Workflow

mtUPR_Signaling Stress Mitochondrial Proteotoxic Stress UP Unfolded Proteins Stress->UP This compound This compound UP->this compound Degradation Peptides Peptides This compound->Peptides ATFS1 ATFS-1 Peptides->ATFS1 Activation Nucleus Nucleus ATFS1->Nucleus Translocation Chaperones Upregulation of Mitochondrial Chaperones (e.g., HSP60, HSP10) Nucleus->Chaperones Transcription

Mitochondrial Unfolded Protein Response

Validation of this compound Substrates

The identification of putative this compound substrates through high-throughput proteomic methods requires subsequent validation to confirm a direct interaction and degradation. Common validation methods include:

  • In vitro degradation assays: Purified recombinant substrate is incubated with the purified CLPXP complex, and degradation is monitored over time by SDS-PAGE or Western blotting.[10]

  • Western blot analysis: The steady-state levels of a candidate substrate are compared between wild-type and this compound-deficient cells or tissues. An accumulation of the substrate in the absence of this compound provides evidence for it being a genuine substrate.[11]

  • Cellular thermal shift assay (CETSA): This method assesses the thermal stability of a protein in its native cellular environment. Changes in the thermal stability of a potential substrate in the presence or absence of this compound can indicate a direct interaction.

Conclusion and Future Directions

The identification of endogenous this compound substrates is a rapidly advancing field that is providing unprecedented insights into the intricate network of mitochondrial protein quality control. The methodologies outlined in this guide offer a robust toolkit for researchers to further explore the diverse functions of this critical protease. Future studies will likely focus on elucidating the specific recognition motifs that target substrates to the CLPXP complex, understanding how the degradation of specific substrates contributes to the pathogenesis of various diseases, and developing novel therapeutic strategies that modulate this compound activity for the treatment of cancer and other mitochondrial disorders. The continued application of these advanced proteomic techniques will undoubtedly be instrumental in unraveling the full spectrum of this compound's roles in cellular physiology and pathology.

References

An In-depth Technical Guide on the Evolutionary Conservation of the CLPP Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Caseinolytic Protease P (CLPP) is a highly conserved serine protease that plays a crucial role in protein homeostasis across prokaryotes and in the mitochondria and chloroplasts of eukaryotes.[1][2] As a central component of the CLPXP proteolytic complex, it is responsible for the degradation of misfolded or damaged proteins, thereby maintaining cellular health.[1][3] Its dysregulation has been implicated in various diseases, including bacterial infections, cancer, and inherited metabolic disorders, making it a compelling target for therapeutic development.[2][4] This technical guide provides a comprehensive overview of the evolutionary conservation of this compound, detailing its structure, function, and associated signaling pathways. It also presents key experimental protocols for studying this essential protease.

Evolutionary Conservation and Structural Overview

The this compound gene is remarkably conserved across different kingdoms of life, highlighting its fundamental biological importance.[5][6] The this compound protein is found in bacteria and in the organelles of eukaryotes, such as mitochondria and chloroplasts, which are of prokaryotic origin.[1][2]

Structurally, this compound monomers assemble into a highly organized, barrel-shaped tetradecameric complex composed of two heptameric rings.[1][2][7] This structure encloses a proteolytic chamber where substrate degradation occurs, sequestering the active sites from the cellular environment to prevent uncontrolled proteolysis.[1][2] The catalytic activity of this compound relies on a conserved Ser-His-Asp triad within each monomer.[5]

While the core structure and function of this compound are conserved, there are species-specific variations. For instance, some bacteria possess multiple this compound isoforms that can form either homomeric or heteromeric complexes.[7] In eukaryotes, this compound is encoded by a nuclear gene and targeted to the mitochondria.[8] The human mitochondrial this compound is remarkably similar to its bacterial counterparts.[8]

Quantitative Data on this compound Conservation

The evolutionary conservation of this compound is evident at the amino acid sequence level. The following table summarizes the sequence identity of this compound from various species compared to the Escherichia coli ortholog.

Organism Domain UniProt Accession No. Sequence Identity to E. coli this compound (%)
Escherichia coli (strain K12)BacteriaP0A6G7100
Homo sapiens (Human)EukaryotaQ16740~50
Arabidopsis thaliana (Thale Cress)EukaryotaQ9FN4255

Note: Sequence identity can vary slightly based on the alignment algorithm used. The strong conservation of this compound, with approximately 50% amino acid identity between bacteria and humans, has facilitated research into its crucial roles.[5][9]

Functional Roles of this compound Across Species

This compound's primary function is to maintain protein quality control by degrading misfolded, damaged, or unwanted proteins.[1][3] This process is ATP-dependent and requires the association of this compound with a hexameric AAA+ (ATPases Associated with diverse cellular Activities) chaperone, most commonly ClpX or ClpA.[1][2] These chaperones recognize, unfold, and translocate substrate proteins into the this compound proteolytic chamber.[1]

The substrates of this compound are diverse and species-specific, reflecting the different cellular processes in which this protease is involved. In bacteria, this compound substrates include proteins involved in stress responses, virulence, and cell cycle regulation.[10] In human mitochondria, this compound is involved in the mitochondrial unfolded protein response (UPRmt) and the degradation of proteins related to metabolic pathways.[3][11][12]

Key Signaling Pathways Involving this compound

This compound is a critical component of several signaling pathways that are essential for cellular homeostasis and stress responses.

Mitochondrial Unfolded Protein Response (UPRmt)

The UPRmt is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria.[3][11] In C. elegans, this compound plays a key role in initiating this pathway by degrading unfolded proteins into peptides.[11][13] These peptides are then exported to the cytosol, where they trigger a transcriptional response aimed at restoring mitochondrial protein homeostasis.[11]

UPRmt_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus Unfolded Proteins Unfolded Proteins This compound This compound Unfolded Proteins->this compound Degradation Peptides Peptides This compound->Peptides Signaling Cascade Signaling Cascade Peptides->Signaling Cascade Export Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation UPRmt Genes UPRmt Genes Transcription Factors->UPRmt Genes Upregulation

Mitochondrial Unfolded Protein Response (UPRmt) Pathway.
cGAS-STING Innate Immune Response

Recent studies have linked this compound deficiency to the activation of the cGAS-STING innate immune pathway.[1][14][15] Loss of this compound leads to mitochondrial DNA (mtDNA) instability and its release into the cytosol.[1][14] This cytosolic mtDNA is detected by the DNA sensor cGAS, which then activates the STING pathway, leading to the production of type I interferons and an antiviral response.[1][4][14]

cGAS_STING_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus This compound Deficiency This compound Deficiency mtDNA Instability mtDNA Instability This compound Deficiency->mtDNA Instability Cytosolic mtDNA Cytosolic mtDNA mtDNA Instability->Cytosolic mtDNA Release cGAS cGAS Cytosolic mtDNA->cGAS Sensing STING STING cGAS->STING Activation Interferon Genes Interferon Genes STING->Interferon Genes Upregulation Cancer_Signaling This compound This compound Src Src This compound->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation CoIP_Workflow Cell Lysate Cell Lysate Pre-clear with Beads Pre-clear with Beads Cell Lysate->Pre-clear with Beads 1. Incubate with anti-CLPP Ab Incubate with anti-CLPP Ab Pre-clear with Beads->Incubate with anti-CLPP Ab 2. Add Protein A/G Beads Add Protein A/G Beads Incubate with anti-CLPP Ab->Add Protein A/G Beads 3. Wash Beads Wash Beads Add Protein A/G Beads->Wash Beads 4. Elute Proteins Elute Proteins Wash Beads->Elute Proteins 5. Analyze by WB/MS Analyze by WB/MS Elute Proteins->Analyze by WB/MS 6.

References

The Diverse World of Bacterial ClpP Homologues: A Technical Guide to Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a central role in bacterial protein homeostasis (proteostasis). In partnership with associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX, ClpA, and ClpC, it forms a proteolytic complex responsible for the degradation of misfolded, damaged, or regulatory proteins. This degradation is not merely housekeeping; it is a critical regulatory mechanism that influences a wide array of cellular processes, including stress tolerance, virulence, biofilm formation, and cell cycle progression.[1] The essentiality of this compound in some pathogenic bacteria, and its role in virulence, has made it an attractive target for the development of novel antimicrobial agents.[2][3]

This technical guide provides an in-depth exploration of this compound homologues across different bacterial species, focusing on their functional differences, the experimental methodologies used to characterize them, and their roles in key signaling pathways.

The Core Machinery: Structure and General Function of the Clp Proteolytic Complex

The functional Clp protease is a barrel-shaped complex. The proteolytic core is formed by two heptameric rings of this compound subunits, creating a secluded chamber where proteolysis occurs.[4] Access to this chamber is restricted, preventing unregulated protein degradation.

The specificity of the Clp protease is determined by the associated AAA+ ATPases. These hexameric ring-shaped chaperones recognize specific protein substrates, often through degradation tags (degrons), unfold them in an ATP-dependent manner, and translocate them into the this compound proteolytic chamber for degradation.[5] The diversity of these ATPases within a single bacterium and across different species is a primary source of the functional differences observed for this compound.[5]

Functional Divergence of this compound Homologues: A Comparative Analysis

While the basic function of this compound is conserved, its specific roles and the substrates it targets can vary significantly between different bacterial species and even between different this compound homologues within the same organism.

Bacteria with a Single this compound Homologue

In many bacteria, a single this compound gene exists. However, the associated repertoire of Clp ATPases dictates the spectrum of its function.

  • Escherichia coli : E. coli possesses a single this compound which can associate with either ClpA or ClpX. This allows the cell to target different sets of substrates. For example, proteins tagged with the SsrA peptide (a mark for proteins from stalled ribosomes) are degraded by both ClpAP and ClpXP.[5]

  • Bacillus subtilis : B. subtilis also has one this compound but can associate with three different ATPases: ClpC, ClpE, and ClpX. This expands the range of cellular processes regulated by this compound-mediated proteolysis, including stress tolerance, sporulation, and genetic competence.[6][7] The ClpCP complex, for instance, is known to degrade the global repressor of stress response genes, CtsR.[6]

Bacteria with Multiple this compound Homologues

Some bacteria encode multiple this compound paralogues, which can exhibit distinct functions.

  • Mycobacterium tuberculosis : The causative agent of tuberculosis possesses two this compound homologues, ClpP1 and ClpP2, encoded in a single operon.[2][8] Both are essential for the viability of the bacterium.[2][8] While they form a hetero-tetradecameric complex (ClpP1P2), they have functionally distinct roles.[8] Studies have shown that ClpP1 is responsible for the majority of the peptidase activity, while ClpP2 appears to be crucial for chaperone interaction and substrate unfolding.[9] Specifically, ClpP2 is required for the degradation of untagged proteins, whereas both can degrade SsrA-tagged substrates.[10] This functional asymmetry has significant implications for the development of inhibitors targeting the Mtb Clp protease.[9]

  • Pseudomonas aeruginosa : This opportunistic pathogen also has two this compound isoforms, ClpP1 and ClpP2. Genetic studies have revealed that they control different aspects of the bacterium's physiology. For instance, ClpP1 is involved in controlling the level of surface adherence, while ClpP2 influences the organization of microcolonies in biofilms.

  • Chlamydia trachomatis : This obligate intracellular pathogen has two distinct this compound genes located at separate genetic loci. Both are required to form a functional ClpXP protease, highlighting a case of inter-cistronic complementation for a vital cellular machine.[8]

Quantitative Analysis of this compound Homologue Activity

The functional differences between this compound homologues can be quantified by examining their enzymatic kinetics and substrate degradation rates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is often used as an indicator of substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

Table 1: Comparative Kinetic Parameters of Bacterial this compound Homologues

Bacterial SpeciesThis compound HomologueSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mycobacterium tuberculosisClpP1P2Z-Gly-Gly-Leu-AMC150 ± 200.45 ± 0.023.0 x 103[9]
Mycobacterium tuberculosisClpP1P2Z-Leu-Leu-AMC50 ± 100.25 ± 0.015.0 x 103[9]
Escherichia coliThis compoundGFP-ssrA1.3 ± 0.21.1 ± 0.18.5 x 105[11]
Bacillus subtilisThis compoundα-caseinN/AN/AN/A[10]

Table 2: Substrates of this compound Homologues in Various Bacteria

Bacterial SpeciesThis compound Homologue/ComplexIdentified SubstratesReference
Staphylococcus aureusThis compoundCtsR, Spx, McsB, MecA, FtsZ, PerR, HrcA, RecA, UvrA, UvrB, RpoB, Tuf[12]
Bacillus subtilisThis compoundMetabolic enzymes (e.g., in amino acid biosynthesis), aminoacyl-tRNA synthetases[10]
Mycobacterium tuberculosisClpP1P2SsrA-tagged proteins, RseA (with ClpC1), WhiB1[10][13]
Escherichia coliClpXPSsrA-tagged proteins, MuA, FtsZ, Dps[6]

Experimental Protocols for Characterizing this compound Function

A variety of experimental techniques are employed to investigate the function of this compound homologues. Below are detailed methodologies for key experiments.

Protease Activity Assay using a Fluorogenic Peptide Substrate

This assay provides a quantitative measure of the peptidase activity of this compound using a small, synthetic substrate that becomes fluorescent upon cleavage.

Materials:

  • Purified this compound protein

  • Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC)

  • Assay buffer (e.g., 50 mM K-phosphate buffer pH 7.5, 100 mM KCl, 5% glycerol, 2 mM β-mercaptoethanol)

  • Activating peptide (for certain this compound homologues like Mtb ClpP1P2, e.g., Z-Leu-Leu)

  • 96-well black microtiter plate

  • Fluorescence plate reader (Excitation: 340-380 nm, Emission: 450-460 nm)

Procedure:

  • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

  • Prepare serial dilutions of the purified this compound protein in assay buffer.

  • In a 96-well black microtiter plate, add the assay buffer and the activating peptide (if required).

  • Add the purified this compound protein to the wells.

  • Initiate the reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).

  • Monitor the increase in fluorescence over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

  • Determine kinetic parameters (Km and kcat) by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[14]

In Vitro Degradation of a Specific Protein Substrate

This assay directly visualizes the degradation of a full-length protein substrate by a Clp protease complex.

Materials:

  • Purified this compound and the cognate Clp ATPase (e.g., ClpX)

  • Purified protein substrate (e.g., GFP-ssrA)

  • Degradation buffer (e.g., 20 mM MOPS, 100 mM KCl, 10 mM MgCl₂, 5 mM ATP)

  • SDS-PAGE gels and associated reagents

  • Coomassie stain or antibodies for Western blotting

Procedure:

  • Set up the degradation reaction in a microcentrifuge tube by combining the degradation buffer, purified this compound, and the Clp ATPase.

  • Add the purified protein substrate to the reaction mixture.

  • Initiate the degradation by adding ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30°C).

  • At various time points, remove aliquots from the reaction and stop the degradation by adding SDS-PAGE sample buffer.

  • Boil the samples and analyze them by SDS-PAGE.

  • Visualize the degradation of the substrate over time by Coomassie staining or Western blotting with an antibody specific to the substrate. The disappearance of the full-length substrate band indicates degradation.[15]

This compound-Trap for Substrate Identification

This powerful technique identifies direct substrates of this compound in vivo by using a proteolytically inactive "trap" mutant of this compound that binds but cannot degrade substrates.

Materials:

  • Bacterial strain expressing a His-tagged, catalytically inactive this compound mutant (e.g., with a serine-to-alanine mutation in the active site).

  • Lysis buffer (containing a non-denaturing detergent).

  • Ni-NTA affinity chromatography resin.

  • Wash and elution buffers.

  • Reagents for SDS-PAGE and mass spectrometry.

Procedure:

  • Grow the bacterial strain expressing the His-tagged this compound-trap to the desired growth phase.

  • Harvest the cells and lyse them under non-denaturing conditions.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified lysate with Ni-NTA resin to capture the His-tagged this compound-trap and its bound substrates.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the this compound-trap and its associated proteins from the resin.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and identify the trapped substrates by mass spectrometry.[12][15]

Gene Knockout using the Lambda Red Recombineering System

Creating a this compound knockout mutant is essential for studying its physiological roles. The lambda red system is a common method for generating gene deletions in E. coli and other bacteria.

Materials:

  • E. coli strain carrying the lambda red recombinase expression plasmid (e.g., pKD46).

  • Plasmid containing an antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol or pKD4 for kanamycin).

  • Primers with 5' extensions homologous to the regions flanking the this compound gene and 3' ends that anneal to the antibiotic resistance cassette.

  • Reagents for PCR, gel purification, and electroporation.

  • L-arabinose for inducing lambda red expression.

  • Selective agar plates.

Procedure:

  • Design primers to amplify the antibiotic resistance cassette. The forward primer should have a 5' tail with homology to the region immediately upstream of the this compound start codon, and the reverse primer should have a 5' tail with homology to the region immediately downstream of the this compound stop codon.

  • Perform PCR to amplify the resistance cassette with the flanking homology arms.

  • Gel purify the PCR product.

  • Grow the E. coli strain containing the lambda red plasmid at 30°C to the appropriate cell density.

  • Induce the expression of the lambda red recombinase genes by adding L-arabinose.

  • Prepare electrocompetent cells.

  • Electroporate the purified PCR product into the electrocompetent cells.

  • Allow the cells to recover and then plate them on selective agar containing the appropriate antibiotic.

  • Verify the gene knockout by PCR using primers that flank the this compound locus and by sequencing.[11][13][16]

This compound in Bacterial Signaling Pathways

This compound-mediated proteolysis is integrated into complex regulatory networks that control bacterial responses to environmental cues.

Regulation of the agr Quorum Sensing System in Staphylococcus aureus

The accessory gene regulator (agr) system is a key quorum-sensing pathway in S. aureus that controls the expression of virulence factors. The ClpXP protease plays a crucial role in this pathway.

agr_regulation cluster_clp ClpX ClpX Rot Rot (Repressor of Toxins) ClpX->Rot required for Rot stability/activity ClpX->Rot degradation? This compound This compound This compound->Rot degradation? spa spa (Protein A) Rot->spa activates transcription sspA sspA (Serine Protease) Rot->sspA represses transcription RNAIII RNAIII RNAIII->Rot inhibits translation agr agr operon agr->RNAIII expression agr->sspA activates transcription ExtracellularVirulenceFactors Extracellular Virulence Factors sspA->ExtracellularVirulenceFactors

Caption: Regulation of the S. aureus agr system and virulence factors by ClpX and Rot.

In this network, ClpX is required for the stability or activity of the transcriptional regulator Rot.[17] Rot, in turn, activates the expression of the cell wall-associated protein A (spa) and represses the expression of secreted virulence factors like the serine protease SspA.[9][18] The quorum-sensing effector molecule, RNAIII, inhibits the translation of Rot.[17] Thus, at high cell density, RNAIII levels increase, Rot is repressed, and the expression of secreted virulence factors is induced. ClpXP is also implicated in the growth phase-dependent induction of sspA, possibly by targeting Rot for degradation.[9]

This compound and Two-Component Signaling Systems

Two-component systems are a primary means by which bacteria sense and respond to their environment. They typically consist of a sensor histidine kinase and a response regulator. This compound can influence these pathways by degrading key components.

two_component_signaling EnvironmentalSignal Environmental Signal SensorKinase Sensor Histidine Kinase EnvironmentalSignal->SensorKinase activates SensorKinase->SensorKinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphotransfer PhosphorylatedRR Response Regulator-P ClpXP ClpXP ResponseRegulator->ClpXP targets for degradation TargetGenes Target Genes PhosphorylatedRR->TargetGenes regulates transcription PhosphorylatedRR->ClpXP targets for degradation

Caption: A general model for ClpXP involvement in a two-component signaling pathway.

In many systems, the phosphorylated, active form of a response regulator is targeted for degradation by ClpXP. This provides a mechanism for turning off the response once the initial signal is no longer present, allowing the cell to reset the signaling circuit. In other cases, the unphosphorylated response regulator may be the target, preventing the accumulation of the inactive form. The precise role of this compound in any given two-component system is specific to that pathway and organism.

Conclusion and Future Directions

The study of bacterial this compound homologues reveals a fascinating story of functional diversification built upon a conserved structural framework. The interplay between this compound and its associated AAA+ ATPases provides bacteria with a sophisticated system for post-translational regulation that is integral to their ability to adapt and thrive in diverse environments, and in many cases, to cause disease. The functional differences between this compound homologues, particularly in pathogens with multiple isoforms like M. tuberculosis, present unique opportunities for the development of highly specific antimicrobial agents.

Future research will likely focus on:

  • Comprehensive substrate profiling: Using advanced quantitative proteomics to generate a complete "degradome" for the this compound homologues in a wider range of bacteria.

  • Structural and mechanistic studies: Elucidating the precise molecular interactions that determine substrate specificity for different this compound-ATPase pairs.

  • Inhibitor development: Designing and optimizing small molecules that selectively inhibit the function of pathogenic this compound homologues without affecting the host's mitochondrial this compound.

A deeper understanding of the functional nuances of these essential proteases will undoubtedly pave the way for novel therapeutic strategies to combat bacterial infections.

References

The Role of CLPP in Cellular Metabolism and Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caseinolytic peptidase P (CLPP) is a highly conserved, ATP-dependent serine protease located within the mitochondrial matrix. As a key component of the mitochondrial protein quality control system, this compound, in conjunction with its regulatory ATPase partner ClpX, forms the ClpXP protease complex. This complex is integral to maintaining mitochondrial proteostasis by degrading misfolded, damaged, or superfluous proteins.[1][2][3] Beyond its canonical role in protein surveillance, emerging evidence has illuminated the multifaceted involvement of this compound in the regulation of crucial cellular processes, including metabolism, homeostasis, and stress responses. Dysregulation of this compound function has been implicated in a spectrum of human pathologies, ranging from metabolic disorders and neurodegenerative diseases to cancer, positioning it as a compelling therapeutic target.[4][5]

This technical guide provides a comprehensive overview of the pivotal role of this compound in cellular metabolism and homeostasis. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's function, regulation, and impact on metabolic pathways. The guide includes a summary of quantitative data, detailed experimental protocols for studying this compound, and visual representations of key signaling pathways and workflows to facilitate a deeper comprehension of this critical mitochondrial protease.

This compound Structure and Function

The functional ClpXP protease is a barrel-shaped complex. The proteolytic activity resides in the this compound subunit, which self-assembles into two heptameric rings, forming a secluded chamber where protein degradation occurs.[6] The ClpX subunit, a hexameric AAA+ ATPase, recognizes, unfolds, and translocates substrate proteins into the this compound proteolytic chamber in an ATP-dependent manner.[6][7] This architectural arrangement ensures that proteolysis is tightly controlled and confined to targeted substrates, preventing indiscriminate protein degradation within the mitochondrial matrix.

The Role of this compound in Cellular Metabolism

This compound exerts significant influence over cellular metabolism by modulating the levels of key enzymes and proteins involved in various metabolic pathways. Its substrate pool is extensive and includes proteins integral to the Krebs cycle, oxidative phosphorylation (OXPHOS), fatty acid metabolism, and amino acid metabolism.[8][9][10]

Oxidative Phosphorylation (OXPHOS)

This compound plays a critical role in maintaining the integrity and function of the electron transport chain complexes.[11] It is involved in the turnover of OXPHOS subunits, ensuring the removal of damaged components and the proper assembly of these multi-protein complexes.[12] Both inhibition and hyperactivation of this compound can impair cellular respiration and OXPHOS, leading to mitochondrial dysfunction.[9] For instance, in prostate cancer cells, silencing this compound leads to a decrease in the activity of complex II due to the accumulation of its subunit SDHB.[8]

Krebs Cycle and Fatty Acid Metabolism

Proteomic studies have identified several enzymes of the Krebs cycle and fatty acid β-oxidation pathways as this compound substrates.[8][9] By regulating the levels of these enzymes, this compound influences central carbon metabolism and the cellular energy state. For example, the loss of this compound has been shown to be involved in the regulation of very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme in fatty acid oxidation.[1]

Amino Acid Metabolism and Heme Biosynthesis

This compound also contributes to the regulation of amino acid metabolism and heme biosynthesis.[6][8] Its substrates include proteins involved in these essential mitochondrial processes, highlighting its broad impact on cellular metabolic networks.

The Role of this compound in Cellular Homeostasis

This compound is a central player in maintaining cellular homeostasis, primarily through its function in mitochondrial protein quality control and its involvement in cellular stress responses.

Mitochondrial Unfolded Protein Response (UPRmt)

The UPRmt is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria.[2] this compound is considered a key initiator of the UPRmt in some organisms.[7][9] It is proposed that peptides generated from the degradation of misfolded proteins by this compound can act as signaling molecules that trigger a transcriptional response aimed at restoring mitochondrial proteostasis.[9] However, the precise role of this compound in the mammalian UPRmt is still under investigation, with some studies suggesting it may be dispensable for its initiation.[13][14]

Regulation of Mitochondrial Dynamics

Recent studies have indicated a role for this compound in regulating mitochondrial dynamics, the balance between mitochondrial fusion and fission. Knockdown of this compound has been shown to alter mitochondrial morphology, leading to increased fission and decreased fusion.[6] This imbalance can impact mitochondrial function and overall cellular health.

Data Presentation: Quantitative Insights into this compound Function

The following tables summarize quantitative data from studies investigating the impact of this compound modulation on various cellular parameters.

ParameterCell/Tissue TypeThis compound ModulationFold Change (vs. Control)Reference
Proteomics
CLPXMouse TestisThis compound Knockout+2.9[11]
HSPA9Mouse TestisThis compound Knockout+1.4[11]
TRAP1Mouse TestisThis compound Knockout+2.2[11]
GFM1Mouse TestisThis compound Knockout+3.1[11]
Downregulated ProteinsSUM159 (TNBC cells)ONC201 (this compound activator)572 proteins[4]
Upregulated ProteinsSUM159 (TNBC cells)ONC201 (this compound activator)113 proteins[4]
Transcriptomics
Upregulated GenesSUM159 (TNBC cells)ONC201 (1h)80 genes[4]
Downregulated GenesSUM159 (TNBC cells)ONC201 (1h)174 genes[4]
Metabolomics
CDP-glycerolBacillus subtilisThis compound mutant (glucose starvation)Increased
UDP-glucoseBacillus subtilisThis compound mutant (glucose starvation)Decreased

Table 1: Quantitative Proteomic, Transcriptomic, and Metabolomic Changes upon this compound Modulation.

ParameterCell LineThis compound ModulationObservationReference
Basal RespirationC2C12 myoblastsshRNA knockdownDecreased[2]
ATP ProductionC2C12 myoblastsshRNA knockdownDecreased[2]
Reactive Oxygen Species (ROS)C2C12 myoblastsshRNA knockdownIncreased[2]
Mitochondrial Membrane PotentialC2C12 myoblastsshRNA knockdownDecreased[2]
Cell ProliferationC2C12 myoblastsshRNA knockdownDecreased[2]
Whole-body energy expenditureThis compound-/- miceKnockoutIncreased[14]
Insulin sensitivityThis compound-/- miceKnockoutImproved[14]

Table 2: Functional Consequences of this compound Deficiency.

Experimental Protocols

This compound Protease Activity Assay (Fluorogenic Substrate-based)

This protocol describes a high-throughput assay to measure the peptidase activity of this compound using a fluorogenic substrate.

Materials:

  • Recombinant human this compound protein

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 4 mM ATP)

  • Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Prepare serial dilutions of test compounds (inhibitors or activators) in Assay Buffer.

  • Add a defined amount of recombinant this compound to each well of the microplate.

  • Add the test compounds to the respective wells. For control wells, add Assay Buffer.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for compound interaction with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the this compound activity.

  • Calculate the percentage of inhibition or activation relative to the control wells.

Identification of this compound Interacting Proteins using BioID

This protocol outlines the use of proximity-dependent biotin identification (BioID) to identify proteins that interact with or are in close proximity to this compound in living cells.

Materials:

  • Expression vector containing a this compound-BirA* (promiscuous biotin ligase) fusion construct

  • Mammalian cell line of interest

  • Cell culture reagents (media, serum, antibiotics)

  • Biotin

  • Lysis buffer (containing detergents and protease inhibitors)

  • Streptavidin-coated beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting

  • Mass spectrometry facility for protein identification

Procedure:

  • Stable Cell Line Generation: Transfect the mammalian cell line with the this compound-BirA* expression vector and select for stable expression. A control cell line expressing BirA* alone should also be generated.

  • Biotin Labeling: Culture the stable cell lines and supplement the medium with biotin for a defined period (e.g., 18-24 hours) to induce biotinylation of proximal proteins.

  • Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer to denature proteins and expose biotinylated sites.

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and/or On-bead Digestion: Elute the biotinylated proteins from the beads or perform on-bead tryptic digestion.

  • Protein Identification by Mass Spectrometry: Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the this compound-BirA* expressing cells to the control (BirA* alone) to identify specific this compound-proximal proteins.

N-terminomics for this compound Substrate Identification (HYTANE Method)

This protocol describes a negative enrichment strategy, Hydrophobic Tagging-Assisted N-termini Enrichment (HYTANE), for the global analysis of protein N-termini to identify this compound substrates.

Materials:

  • Cell lysates from wild-type and this compound-deficient cells

  • Reagents for protein dimethylation (formaldehyde and sodium cyanoborohydride)

  • Trypsin

  • Hydrophobic tagging reagent (e.g., undecanal)

  • C18 solid-phase extraction material

  • LC-MS/MS instrumentation

Procedure:

  • Protein Extraction and Dimethylation: Extract proteins from both wild-type and this compound-deficient cells. Block all primary amines (N-termini and lysine side chains) by reductive dimethylation.

  • Tryptic Digestion: Digest the dimethylated proteins with trypsin. This will generate N-terminal peptides with blocked amines and internal peptides with newly generated free N-termini.

  • Hydrophobic Tagging: React the peptide mixture with a hydrophobic tagging reagent. This will specifically label the internal peptides at their free N-termini.

  • Depletion of Internal Peptides: Use C18 solid-phase extraction to remove the hydrophobically tagged internal peptides, thereby enriching for the N-terminal peptides.

  • LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by LC-MS/MS.

  • Data Analysis: Compare the N-terminome profiles of the wild-type and this compound-deficient samples. A decrease in the abundance of a specific N-terminal peptide in the wild-type sample compared to the this compound-deficient sample suggests it is a product of this compound cleavage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CLPP_UPRmt_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol cluster_nucleus Nucleus Misfolded_Proteins Misfolded Proteins This compound This compound Misfolded_Proteins->this compound Degradation Peptides Peptides This compound->Peptides Signaling_Cascade Signaling Cascade Peptides->Signaling_Cascade Export Transcription_Factors Transcription Factors (e.g., ATF5, CHOP) Signaling_Cascade->Transcription_Factors Activation UPRmt_Genes UPRmt Target Genes (Chaperones, Proteases) Transcription_Factors->UPRmt_Genes Upregulation

Caption: The Mitochondrial Unfolded Protein Response (UPRmt) signaling pathway initiated by this compound.

CLPP_SIRT1_Pathway CLPP_Activation This compound Activation (Genetic or Pharmacological) Mitochondrial_Metabolism Altered Mitochondrial Metabolism CLPP_Activation->Mitochondrial_Metabolism NAD_NADH_Ratio Increased NAD+/NADH Ratio Mitochondrial_Metabolism->NAD_NADH_Ratio SIRT1 SIRT1 Activation NAD_NADH_Ratio->SIRT1 VSMC_Phenotype Differentiated and Anti-inflammatory VSMC Phenotype SIRT1->VSMC_Phenotype Promotes

Caption: this compound-SIRT1 signaling axis in the regulation of vascular smooth muscle cell (VSMC) phenotype.[1]

BioID_Workflow Start Start: Express this compound-BirA* fusion protein in cells Add_Biotin Add excess biotin to culture medium Start->Add_Biotin Biotinylation Proximity-dependent biotinylation of interacting proteins Add_Biotin->Biotinylation Cell_Lysis Cell Lysis and Protein Denaturation Biotinylation->Cell_Lysis Affinity_Capture Affinity capture of biotinylated proteins with streptavidin beads Cell_Lysis->Affinity_Capture Washing Wash to remove non-specific binders Affinity_Capture->Washing Elution Elution or on-bead digestion Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Data Analysis: Identify specific This compound-proximal proteins MS_Analysis->Data_Analysis End End: List of potential This compound interactors Data_Analysis->End

Caption: Experimental workflow for identifying this compound interacting proteins using BioID.

Conclusion

This compound stands as a critical regulator at the intersection of mitochondrial protein quality control and cellular metabolism. Its role extends far beyond that of a simple degradative enzyme, influencing a wide array of metabolic pathways and homeostatic mechanisms essential for cellular health. The intricate involvement of this compound in processes ranging from OXPHOS and fatty acid metabolism to the UPRmt and the regulation of cell phenotype underscores its importance. The continued elucidation of this compound's substrates and signaling networks, facilitated by the advanced experimental approaches detailed in this guide, will undoubtedly pave the way for novel therapeutic strategies targeting a host of human diseases. The development of small molecule modulators of this compound activity holds significant promise for the treatment of cancer and other conditions characterized by mitochondrial dysfunction and metabolic derangement.

References

An In-depth Technical Guide on CLPP Interaction Partners and Protein Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Caseinolytic peptidase P (CLPP), its interaction partners, and the formation of associated protein complexes. This document summarizes quantitative proteomic data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the fields of mitochondrial biology, protein quality control, and drug development.

Introduction to this compound and its Role in Mitochondrial Proteostasis

The mitochondrial matrix harbors a sophisticated protein quality control system to maintain proteostasis, and the ATP-dependent protease this compound, in conjunction with its regulatory ATPase CLPX, is a central player in this process. The this compound/CLPX complex is responsible for the degradation of misfolded, damaged, or superfluous proteins, thereby preventing the accumulation of toxic protein aggregates and ensuring the proper functioning of the mitochondria. Dysregulation of this compound activity has been implicated in various human diseases, including Perrault syndrome, and is an emerging target in cancer therapy. Understanding the intricate network of this compound's interaction partners is crucial for elucidating its diverse cellular roles and for the development of targeted therapeutics.

Quantitative Analysis of this compound Interaction Partners

Recent advances in proteomic techniques have enabled the identification of a broad spectrum of this compound interaction partners and substrates. These studies, employing methods such as BioID, co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), and terminal amine isotopic labeling of substrates (TAILS), have revealed that this compound's influence extends across numerous essential mitochondrial pathways.

The following tables summarize the quantitative data from proteomic studies, categorizing the identified interactors by their primary mitochondrial function.

Functional Category Identified Proteins Experimental Method(s) Quantitative Insights (Fold Change, Spectral Counts, etc.) Reference
Oxidative Phosphorylation NDUFA12, SDHA, SDHB, UQCRC1, UQCRC2BioID, TAILSEnriched in this compound proximity labeling and identified as degradation substrates.[1]
TCA Cycle OGDH, DLST, SUCLG1BioID, AP-MSFound to interact with this compound, suggesting a role in metabolic regulation.[1]
Mitochondrial Translation MRPL12, MRPS22, GFM1, TUFMBioID, Co-IP/MSComponents of the mitoribosome and translation elongation factors are prominent interactors.[1]
Protein Folding and Import HSPD1, HSPA9, TRAP1BioIDChaperones and folding enzymes are key partners in the protein quality control network.[1]
Fatty Acid Metabolism ACADSB, ECHS1, HADHTAILSEnzymes involved in beta-oxidation are identified as this compound substrates.[1]
Amino Acid Metabolism GLUD1, BCAT2, MCCC1BioID, TAILSProteins involved in amino acid catabolism are part of the this compound interactome.[1]

Note: This table is a representative summary. For a complete list of interactors and detailed quantitative data, please refer to the supplementary materials of the cited literature.

Experimental Protocols for Studying this compound Interactions

The identification and characterization of this compound interaction partners rely on a variety of sophisticated experimental techniques. This section provides detailed methodologies for three key approaches.

Co-immunoprecipitation (Co-IP) of this compound Interaction Partners from Mitochondria

Co-IP is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., HEK293T) or tissues using differential centrifugation.

  • Lysis: Resuspend the isolated mitochondria in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the mitochondrial lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound (or a tag if using an overexpressed-tagged version) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification.

Proximity-Dependent Biotinylation (BioID) for Mapping the this compound Interactome

BioID utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (this compound). When expressed in cells and supplemented with biotin, BirA biotinylates proteins in close proximity to the fusion protein.

Protocol:

  • Vector Construction: Generate a lentiviral or mammalian expression vector encoding this compound fused to BirA*.

  • Cell Line Generation: Create a stable cell line expressing the this compound-BirA* fusion protein at a low level.

  • Biotin Labeling: Culture the cells in the presence of 50 µM biotin for 18-24 hours to allow for proximity labeling.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer) to solubilize all proteins.

  • Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads (e.g., streptavidin-sepharose) to capture biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. This typically involves washes with high salt buffers and detergents.

  • On-bead Digestion: Digest the captured proteins into peptides directly on the beads using trypsin.

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.

  • Data Analysis: Compare the identified proteins against a negative control (e.g., cells expressing BirA* alone) to identify specific this compound proximity partners.

Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)

TAP-MS is a two-step purification method that yields highly pure protein complexes, reducing the background of non-specific interactors.

Protocol:

  • Vector Construction: Clone this compound into a vector containing a TAP tag (e.g., a combination of a calmodulin-binding peptide and a Protein A tag, separated by a TEV protease cleavage site).

  • Stable Cell Line Generation: Establish a cell line that stably expresses the TAP-tagged this compound.

  • Cell Lysis: Lyse the cells in a gentle lysis buffer to maintain protein complex integrity.

  • First Affinity Purification: Incubate the lysate with IgG-coupled beads to bind the Protein A portion of the TAP tag.

  • TEV Cleavage: After washing, elute the complex by cleaving the tag with TEV protease.

  • Second Affinity Purification: Incubate the eluate with calmodulin-coated beads in the presence of calcium to bind the calmodulin-binding peptide.

  • Elution: After further washing, elute the purified complex by chelating the calcium with EGTA.

  • Mass Spectrometry: Identify the components of the purified complex by LC-MS/MS.

Visualizing this compound-Related Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows involving this compound.

CLPP_CLPX_Substrate_Degradation cluster_Mitochondrial_Matrix Mitochondrial Matrix Misfolded_Protein Misfolded/Damaged Protein CLPX CLPX (ATPase) Misfolded_Protein->CLPX Recognition & Binding This compound This compound (Protease) CLPX->this compound Unfolding & Translocation (ATP-dependent) Peptides Degraded Peptides This compound->Peptides Proteolysis

Figure 1: this compound-CLPX substrate recognition and degradation workflow.

Co_IP_Workflow Start Isolated Mitochondria Lysis Lysis with Non-denaturing Buffer Start->Lysis Pre_clear Pre-clearing with Protein A/G Beads Lysis->Pre_clear IP Immunoprecipitation with anti-CLPP Antibody Pre_clear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Steps Capture->Wash Elution Elution Wash->Elution Analysis Western Blot or Mass Spectrometry Elution->Analysis

Figure 2: Experimental workflow for Co-immunoprecipitation (Co-IP).

BioID_Workflow Start Cells expressing This compound-BirA* Labeling Add Biotin for Proximity Labeling Start->Labeling Lysis Lysis under Denaturing Conditions Labeling->Lysis Purification Streptavidin Affinity Purification Lysis->Purification Wash Stringent Washes Purification->Wash Digestion On-bead Tryptic Digestion Wash->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis UPRmt_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol_Nucleus Cytosol & Nucleus Protein_Stress Protein Misfolding Stress This compound This compound Protein_Stress->this compound Activates Peptides Peptides This compound->Peptides Degrades misfolded proteins HAF1 HAF-1 Transporter Peptides->HAF1 Transport ATFS1 ATFS-1 HAF1->ATFS1 Signal to Cytosol Nuclear_Import Nuclear Import ATFS1->Nuclear_Import UPRmt_Genes UPRmt Target Genes (chaperones, proteases) Nuclear_Import->UPRmt_Genes Induces Transcription CLPP_Apoptosis_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CLPP_Activation This compound Hyperactivation (e.g., by agonists) This compound This compound CLPP_Activation->this compound Substrate_Degradation Uncontrolled Substrate Degradation (e.g., OXPHOS components) This compound->Substrate_Degradation Mito_Dysfunction Mitochondrial Dysfunction Substrate_Degradation->Mito_Dysfunction Cytochrome_c Cytochrome c Mito_Dysfunction->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Subcellular Localization of CLPP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caseinolytic peptidase P (CLPP) is a highly conserved ATP-dependent serine protease that plays a crucial role in mitochondrial protein homeostasis. By degrading misfolded or damaged proteins within the mitochondrial matrix, this compound is integral to maintaining mitochondrial function and overall cellular health. Dysregulation of this compound has been implicated in various human diseases, including Perrault syndrome, and it is an emerging therapeutic target in oncology. This technical guide provides a comprehensive overview of the subcellular localization of this compound in different cell types, details the experimental methodologies used to determine its localization, and explores the signaling pathways influenced by its compartmentalization.

Data Presentation: Quantitative Subcellular Localization of this compound

The vast majority of scientific literature indicates that this compound is predominantly localized to the mitochondrial matrix.[1][2] However, some studies, particularly in the context of cancer, have suggested the possibility of extramitochondrial this compound. The Human Protein Atlas, for instance, shows immunohistochemistry data with some cytoplasmic and nucleoplasmic staining in certain cancer tissues, although this is qualitative.

Quantitative data on the precise percentage distribution of this compound across different subcellular compartments is sparse in publicly available literature. Most studies confirm its mitochondrial residence without quantifying potential minor populations elsewhere. The table below summarizes the consensus on this compound localization and highlights the need for further quantitative proteomics studies.

Cell Type/ConditionMitochondriaCytoplasmNucleusOtherReference
Normal Mammalian Cells (General) Predominantly localizedNot typically detectedNot typically detected-[1][2]
Breast Cancer Cells High ExpressionPossible weak presencePossible weak presence-[3][4][5]
This compound-deficient cells N/A--Accumulation of mtDNA in cytoplasm[6][7][8][9][10]

Note: The presence of this compound in the cytoplasm and nucleus of cancer cells is based on qualitative immunohistochemistry and requires confirmation by quantitative methods like mass spectrometry or subcellular fractionation followed by quantitative western blotting.

Experimental Protocols

Determining the subcellular localization of a protein requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments used to study this compound localization.

Subcellular Fractionation and Western Blot Analysis

This method allows for the biochemical separation of cellular compartments, enabling the relative quantification of this compound in each fraction.

Objective: To separate cellular lysates into mitochondrial, cytosolic, and nuclear fractions and to detect the presence and relative abundance of this compound in each fraction by western blot.

Materials:

  • Cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or similar)

  • Protease inhibitor cocktail

  • Dounce homogenizer or syringe with appropriate gauge needle

  • Centrifuge and microcentrifuge

  • SDS-PAGE gels, transfer apparatus, and western blot imaging system

  • Primary antibodies: anti-CLPP, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker), anti-Lamin B1 (nuclear marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, scrape cells, and collect in a pre-chilled tube.

    • For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

  • Cell Lysis and Cytosolic Fraction Isolation:

    • Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 27-gauge needle 10-20 times.

    • Centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei.

    • Carefully collect the supernatant, which contains the cytoplasm and mitochondria.

    • Centrifuge the supernatant at 10,000-12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction .

  • Mitochondrial Fraction Isolation:

    • Wash the mitochondrial pellet from the previous step with mitochondrial wash buffer.

    • Resuspend the pellet in a mitochondrial lysis buffer containing protease inhibitors. This is the mitochondrial fraction .

  • Nuclear Fraction Isolation:

    • Wash the nuclear pellet from step 2 with a nuclear wash buffer.

    • Resuspend the pellet in a nuclear extraction buffer containing protease inhibitors.

    • Incubate on ice with periodic vortexing.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • The supernatant is the nuclear fraction .[11]

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against this compound and subcellular markers (COX IV, GAPDH, Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

    • Quantify band intensities to determine the relative abundance of this compound in each fraction.

Experimental Workflow for Subcellular Fractionation and Western Blot

start Cell Pellet lysis Lysis & Homogenization start->lysis cent1 Centrifuge (low speed) lysis->cent1 super1 Supernatant 1 (Cytoplasm + Mitochondria) cent1->super1 Supernatant pellet1 Pellet 1 (Nuclei) cent1->pellet1 Pellet cent2 Centrifuge (high speed) super1->cent2 nuclear_ext Nuclear Extraction pellet1->nuclear_ext super2 Cytosolic Fraction cent2->super2 Supernatant pellet2 Mitochondrial Fraction cent2->pellet2 Pellet wb Western Blot Analysis super2->wb pellet2->wb nuclear_frac Nuclear Fraction nuclear_ext->nuclear_frac nuclear_frac->wb

Subcellular fractionation workflow.
Immunofluorescence Microscopy

This technique allows for the visualization of this compound within intact cells, providing spatial context to its localization.

Objective: To visualize the subcellular localization of this compound in cultured cells using immunofluorescence.

Materials:

  • Cells grown on glass coverslips or chamber slides

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1-5% BSA in PBS)

  • Primary antibody: anti-CLPP

  • Fluorescently-labeled secondary antibody

  • Mitochondrial marker (e.g., MitoTracker dye)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Fixation:

    • Seed cells on coverslips and grow to the desired confluency.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to permeabilize the membranes.[12]

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with anti-CLPP primary antibody diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody and Counterstaining Incubation:

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • During this step, co-incubate with a mitochondrial marker like MitoTracker Red CMXRos (if not performed prior to fixation) and a nuclear stain like DAPI.[13]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope, capturing separate channels for this compound, mitochondria, and the nucleus.

    • Merge the images to determine co-localization.

Experimental Workflow for Immunofluorescence

start Cells on Coverslip fix Fixation (Paraformaldehyde) start->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA) perm->block primary_ab Primary Antibody (anti-CLPP) block->primary_ab wash Wash Steps primary_ab->wash secondary_ab Secondary Antibody & Counterstains (Fluorescent anti-IgG, MitoTracker, DAPI) secondary_ab->wash wash->secondary_ab mount Mounting wash->mount image Fluorescence Microscopy mount->image

Immunofluorescence staining workflow.

Signaling Pathways Involving this compound

The subcellular localization of this compound is intrinsically linked to its function in various signaling pathways. While primarily a mitochondrial protein, its influence extends to cellular processes that can be initiated by mitochondrial stress.

This compound and the cGAS-STING Pathway

Deficiency of this compound leads to mitochondrial DNA (mtDNA) instability and its release into the cytoplasm.[6][7] This cytosolic mtDNA is then detected by the cyclic GMP-AMP synthase (cGAS), which triggers the stimulator of interferon genes (STING) pathway, leading to a type I interferon response.[6][9][10]

cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound Deficiency mtDNA_instability mtDNA Instability This compound->mtDNA_instability mtDNA_release mtDNA Release mtDNA_instability->mtDNA_release cGAS cGAS Activation mtDNA_release->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Activation cGAMP->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN_response Type I Interferon Response IRF3->IFN_response

This compound deficiency and cGAS-STING pathway.
This compound and the Src/PI3K/Akt Signaling Pathway in Breast Cancer

In breast cancer, this compound has been shown to be overexpressed and its silencing has been demonstrated to inhibit the Src/PI3K/Akt signaling pathway.[3][4][5] This pathway is critical for cell proliferation, survival, and invasion. The precise molecular mechanism by which mitochondrial this compound influences this cytosolic pathway is an area of active investigation, but it is hypothesized to be related to mitochondrial stress signaling.

cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound (Overexpressed) Src Src Activation This compound->Src Mitochondrial Stress Signal (?) PI3K PI3K Activation Src->PI3K Akt Akt Activation PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Invasion Cell Invasion Akt->Invasion

This compound and Src/PI3K/Akt pathway in cancer.

Conclusion

This compound is unequivocally a mitochondrial matrix protein, central to the maintenance of mitochondrial proteostasis. While its primary residence is clear, emerging evidence suggests potential extramitochondrial roles, particularly in pathological states like cancer, that warrant further rigorous quantitative investigation. The experimental protocols provided in this guide offer a robust framework for researchers to meticulously study the subcellular localization of this compound. Understanding the compartmentalization of this compound is critical, as its localization dictates its function and its influence on key signaling pathways that are of high interest to drug development professionals. Future studies employing advanced quantitative proteomics will be invaluable in delineating the complete subcellular landscape of this compound and its dynamic regulation in health and disease.

References

CLPP's Crucial Role in the Crossroads of Mitochondrial Quality Control and Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An in-depth exploration of the mitochondrial protease CLPP reveals its multifaceted involvement in the pathology of neurodegenerative diseases, offering new avenues for therapeutic intervention. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's function, its implication in disease pathways, detailed experimental protocols, and quantitative data to facilitate further investigation.

The mitochondrial protease this compound, an essential component of the mitochondrial quality control system, is emerging as a key player in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and the rare genetic disorder Perrault syndrome. This technical guide synthesizes the current understanding of this compound's function and its intricate connections to these debilitating diseases.

Introduction to this compound: The Guardian of the Mitochondrial Proteome

Caseinolytic mitochondrial matrix peptidase proteolytic subunit (this compound) is a highly conserved serine protease that, in conjunction with its ATPase partner CLPX, forms the CLPXP proteolytic complex. This complex is a cornerstone of mitochondrial protein homeostasis, responsible for the degradation of misfolded, damaged, or unassembled proteins within the mitochondrial matrix. This process is vital for maintaining mitochondrial function and integrity. A critical function of this compound is its involvement in the mitochondrial unfolded protein response (UPRmt), a stress signaling pathway that upregulates chaperones and proteases to restore proteostasis.

This compound's Double-Edged Sword in Neurodegenerative Diseases

While essential for neuronal health, dysregulation of this compound function has been increasingly linked to the molecular pathology of neurodegenerative diseases.

Parkinson's Disease: A Direct Interaction with Alpha-Synuclein

A significant breakthrough in understanding this compound's role in Parkinson's disease is the discovery of its direct interaction with alpha-synuclein, a protein central to the disease's pathology. Pathological alpha-synuclein binds to this compound, inhibiting its enzymatic activity and leading to its sequestration in an insoluble cellular fraction.[1][2] This inhibition disrupts mitochondrial protein quality control, contributing to the mitochondrial dysfunction and oxidative stress observed in Parkinson's disease.[2] Conversely, restoring this compound function has been shown to mitigate alpha-synuclein-induced neurotoxicity.[2]

Alzheimer's Disease: A Nexus of Mitochondrial Dysfunction

In Alzheimer's disease, the role of this compound is more indirect and is primarily associated with the broader context of mitochondrial dysfunction, a well-established hallmark of the disease. While direct interactions with amyloid-beta have not been definitively established, the accumulation of misfolded proteins and the subsequent mitochondrial stress response implicates this compound as a key player. Quantitative proteomic studies of Alzheimer's disease brains have revealed alterations in mitochondrial proteins, suggesting that impaired mitochondrial quality control, in which this compound is a central component, contributes to the disease's progression.

Perrault Syndrome: A Direct Consequence of this compound Dysfunction

Perrault syndrome, a rare autosomal recessive disorder characterized by sensorineural hearing loss and ovarian dysfunction, often accompanied by neurological symptoms, is directly caused by mutations in the this compound gene.[3][4] These mutations lead to a loss of this compound function, resulting in impaired mitochondrial protein homeostasis. Studies on patient-derived fibroblasts have demonstrated that this compound mutations can lead to a significant reduction in this compound mRNA levels and a compensatory increase in mitochondrial DNA copy number.[2]

Quantitative Data on this compound in Neurodegenerative Diseases

Clear and concise presentation of quantitative data is crucial for understanding the impact of this compound dysregulation. The following tables summarize key findings from the literature.

Disease ContextModel SystemAnalyteChangeReference
Parkinson's Disease α-Synuclein (A53T) expressing SH-SY5Y cellsThis compound Protein LevelDecreased[2]
α-Synuclein (A53T) transgenic mice (8 months)This compound Protein Level in Substantia NigraDecreased[2]
Perrault Syndrome Patient fibroblasts (c.21delA mutation)This compound mRNA Level~50% decrease[2]
Patient fibroblasts (c.21delA mutation)mtDNA Copy Number~3-fold increase[2]

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Mammalian_UPRmt Mammalian Mitochondrial Unfolded Protein Response (UPRmt) cluster_mito Mitochondrion cluster_downstream Cellular Response Unfolded Proteins Unfolded Proteins This compound This compound Unfolded Proteins->this compound Activates ATF4 ATF4 This compound->ATF4 Signal Transduction CHOP CHOP ATF4->CHOP HSP60 HSP60 CHOP->HSP60 Upregulates LONP1 LONP1 CHOP->LONP1 Upregulates Parkinson_CLPP_Interaction This compound and Alpha-Synuclein Interaction in Parkinson's Disease Alpha-Synuclein Aggregates Alpha-Synuclein Aggregates This compound This compound Alpha-Synuclein Aggregates->this compound Binds and Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Leads to Neuronal Cell Death Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death Contributes to CLPP_Activity_Assay This compound In Vitro Activity Assay Workflow Isolate Mitochondria Isolate Mitochondria Lyse Mitochondria Lyse Mitochondria Isolate Mitochondria->Lyse Mitochondria Incubate with Fluorogenic Peptide Substrate Incubate with Fluorogenic Peptide Substrate Lyse Mitochondria->Incubate with Fluorogenic Peptide Substrate Measure Fluorescence Measure Fluorescence Incubate with Fluorogenic Peptide Substrate->Measure Fluorescence CLPP_KO_Workflow CRISPR-Cas9 Mediated this compound Knockout Workflow Design gRNA for this compound Design gRNA for this compound Transfect Cells with Cas9 and gRNA Transfect Cells with Cas9 and gRNA Design gRNA for this compound->Transfect Cells with Cas9 and gRNA Select Single Cell Clones Select Single Cell Clones Transfect Cells with Cas9 and gRNA->Select Single Cell Clones Validate Knockout by Sequencing and Western Blot Validate Knockout by Sequencing and Western Blot Select Single Cell Clones->Validate Knockout by Sequencing and Western Blot

References

The Role of Mitochondrial Protease CLPP in Cisplatin Resistance: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cisplatin is a cornerstone of chemotherapy for numerous malignancies, yet its efficacy is frequently undermined by the development of resistance. Emerging evidence points to the mitochondrial caseinolytic protease P (CLPP) as a critical modulator of cisplatin sensitivity. This technical guide provides an in-depth examination of the molecular mechanisms connecting this compound to cisplatin resistance in cancer. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

The mitochondrial protease this compound, in conjunction with its ATPase partner ClpX, forms the ClpXP complex, a key component of the mitochondrial unfolded protein response (UPRmt). This complex is integral to maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[1][2] Recent studies have unveiled a significant role for this compound in the cellular response to cisplatin, a widely used chemotherapeutic agent that primarily exerts its cytotoxic effects by forming DNA adducts.[3]

This guide will explore the multifaceted connection between this compound and cisplatin resistance, focusing on two primary mechanisms: the regulation of cisplatin efflux and the modulation of cellular stress responses.

The Core Mechanism: this compound and Cisplatin Efflux

A primary driver of cisplatin resistance is the reduced intracellular accumulation of the drug. Research has demonstrated that this compound activity is directly correlated with the expression of the copper efflux pumps ATP7A and ATP7B, which are also known to transport cisplatin out of the cell.[3][4]

Overexpression of this compound leads to increased levels of ATP7A and ATP7B, resulting in enhanced cisplatin efflux and consequently, reduced formation of cytotoxic cisplatin-DNA adducts.[3] Conversely, depletion of this compound diminishes the expression of these transporters, leading to intracellular cisplatin accumulation and sensitization of cancer cells to the drug.[3] This suggests that the proteolytic activity of this compound is essential for this regulatory function, as overexpression of a catalytically inactive this compound mutant does not confer cisplatin resistance.

Signaling Pathway: this compound-Mediated Regulation of Cisplatin Efflux

The precise signaling cascade linking this compound to the upregulation of ATP7A and ATP7B is an area of active investigation. The following diagram illustrates the currently understood pathway.

This compound's role in cisplatin efflux.

This compound and the Mitochondrial Unfolded Protein Response (UPRmt)

Cisplatin induces significant cellular stress, including proteotoxic stress within the mitochondria. The UPRmt is a crucial pro-survival signaling pathway that helps cancer cells cope with this stress. This compound is a central component of the UPRmt, and its upregulation is a hallmark of this response.[1][2]

In some contexts, particularly in ovarian cancer, a different mechanism has been observed where cisplatin-resistant cells exhibit downregulated this compound.[5] This is associated with an increase in mitophagy, the selective removal of damaged mitochondria. In this scenario, the chaperone protein HSPA8 mediates the degradation of this compound, leading to enhanced mitophagy and cell survival.[5] This highlights the context-dependent and complex role of this compound in cisplatin resistance.

Signaling Pathway: HSPA8-CLPP Axis in Mitophagy and Cisplatin Resistance

The interplay between HSPA8, this compound, and mitophagy in cisplatin-resistant ovarian cancer cells is depicted in the following diagram.

G cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound Mitophagy Mitophagy This compound->Mitophagy inhibits CellSurvival Cell Survival Mitophagy->CellSurvival promotes HSPA8 HSPA8 HSPA8->this compound promotes degradation Cisplatin Cisplatin Cisplatin->CellSurvival inhibits

HSPA8-CLPP axis in cisplatin resistance.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the link between this compound and cisplatin resistance.

Table 1: Impact of this compound Modulation on Cisplatin IC50 Values

Cell LineCancer TypeThis compound ModulationCisplatin IC50 (µM)Fold Change in ResistanceReference
HeLaCervical CancerControl siRNA~2.5-[3]
HeLaCervical CancerThis compound siRNA~1.5~0.6[3]
SK-OV-3Ovarian CancerWild-Type~5-[5]
SK-OV-3/DDPOvarian CancerCisplatin-Resistant (Low this compound)>20>4[5]
SK-OV-3/DDPOvarian CancerThis compound Overexpression~10~0.5 (vs. resistant)[5]
OVcar3Ovarian CancerWild-Type~4-[5]
OVcar3/DDPOvarian CancerCisplatin-Resistant (Low this compound)>20>5[5]
OVcar3/DDPOvarian CancerThis compound Overexpression~8~0.4 (vs. resistant)[5]

Table 2: Effect of this compound on Cisplatin Accumulation and DNA Adduct Formation

Cell LineThis compound ModulationParameter MeasuredRelative ChangeReference
HeLaThis compound OverexpressionIntracellular PlatinumDecreased[3]
HeLaThis compound siRNAIntracellular PlatinumIncreased[3]
HeLaThis compound OverexpressionCisplatin-DNA AdductsDecreased[3]
HeLaThis compound siRNACisplatin-DNA AdductsIncreased (~2-fold)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and cisplatin resistance research.

siRNA-Mediated Knockdown of this compound

Objective: To transiently reduce the expression of this compound in cancer cells.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • Control (non-targeting) siRNA

  • siRNA targeting human this compound (e.g., specific validated sequences)

  • 6-well tissue culture plates

Protocol:

  • One day prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • On the day of transfection, prepare two sets of tubes for each well to be transfected:

    • Tube A: Dilute 10-50 nM of this compound siRNA or control siRNA in 100 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine 2000 in 100 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • During the incubation, wash the cells once with serum-free DMEM.

  • Add the 205 µL siRNA-lipid complex to each well containing the cells and 800 µL of serum-free DMEM.

  • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

  • After the incubation, add 1 mL of DMEM containing 20% FBS to each well without removing the transfection mixture.

  • Incubate the cells for an additional 24-48 hours before proceeding with downstream experiments (e.g., cisplatin treatment, western blotting).

This compound Overexpression

Objective: To stably or transiently overexpress this compound in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SK-OV-3/DDP)

  • Expression plasmid containing the full-length human this compound cDNA (or an empty vector control)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Appropriate cell culture medium and plates

  • For stable transfection: selective antibiotic (e.g., G418)

Protocol (Transient Transfection):

  • Follow steps 1-5 as described in the siRNA knockdown protocol, substituting the siRNA with 2-4 µg of the this compound expression plasmid or empty vector control per well of a 6-well plate.

  • Incubate the cells for 24-48 hours post-transfection before analysis.

Protocol (Stable Transfection):

  • Perform the transient transfection as described above.

  • 24-48 hours post-transfection, passage the cells into a larger culture dish and add the appropriate selective antibiotic to the growth medium. The concentration of the antibiotic should be predetermined by generating a kill curve for the specific cell line.

  • Replace the selective medium every 3-4 days.

  • After 2-3 weeks, antibiotic-resistant colonies should be visible. Isolate individual colonies and expand them to establish stable cell lines.

  • Confirm this compound overexpression in the stable clones by western blotting.

Western Blotting for this compound, ATP7A/B, and Apoptosis Markers

Objective: To quantify the protein levels of this compound, ATP7A, ATP7B, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-CLPP (1:1000), anti-ATP7A (1:500), anti-ATP7B (1:500), anti-cleaved PARP (1:1000), anti-cleaved Caspase-3 (1:1000), anti-Actin or GAPDH (1:5000) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

Cisplatin Accumulation Assay

Objective: To measure the intracellular concentration of platinum following cisplatin treatment.

Materials:

  • Treated and untreated cells

  • Nitric acid (70%)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)

Protocol:

  • Plate cells and treat with cisplatin for the desired time (e.g., 16-24 hours).

  • Harvest the cells by trypsinization and wash them three times with ice-cold PBS to remove any extracellular cisplatin.

  • Count the cells to normalize the platinum content per cell.

  • Digest the cell pellet in 70% nitric acid overnight at room temperature or by heating.

  • Dilute the digested samples with deionized water to a final nitric acid concentration of 2-5%.

  • Analyze the platinum content in the samples using ICP-MS or AAS, with appropriate platinum standards to generate a calibration curve.

  • Express the results as ng of platinum per million cells or a similar unit.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in cisplatin resistance.

G cluster_start Hypothesis Generation cluster_invitro In Vitro Experiments cluster_analysis Data Analysis and Conclusion Hypothesis This compound modulates cisplatin resistance Modulate_this compound Modulate this compound Expression (siRNA or Overexpression) Hypothesis->Modulate_this compound Treat_Cisplatin Treat with Cisplatin Modulate_this compound->Treat_Cisplatin Assess_Viability Assess Cell Viability (IC50 Determination) Treat_Cisplatin->Assess_Viability Western_Blot Western Blot for This compound, ATP7A/B, Apoptosis Markers Treat_Cisplatin->Western_Blot Accumulation_Assay Cisplatin Accumulation Assay (ICP-MS) Treat_Cisplatin->Accumulation_Assay Analyze_Data Analyze and Correlate Data Assess_Viability->Analyze_Data Western_Blot->Analyze_Data Accumulation_Assay->Analyze_Data Conclusion Conclusion on this compound's Role Analyze_Data->Conclusion

Workflow for studying this compound and cisplatin resistance.

Conclusion and Future Directions

The mitochondrial protease this compound is emerging as a significant factor in the development of cisplatin resistance in various cancers. Its ability to modulate drug efflux through the regulation of ATP7A and ATP7B, as well as its central role in the mitochondrial stress response, positions it as a promising therapeutic target. The development of small molecule activators or inhibitors of this compound could provide novel strategies to overcome cisplatin resistance and improve patient outcomes.

Future research should focus on elucidating the precise upstream and downstream signaling pathways involving this compound in different cancer contexts. A deeper understanding of the substrates of this compound that are critical for cisplatin resistance will be invaluable. Furthermore, preclinical and clinical studies are warranted to evaluate the therapeutic potential of targeting this compound in combination with cisplatin and other chemotherapeutic agents.

References

The Unfolding Story of Cellular Housekeeping: A Technical Guide to CLPP-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The caseinolytic peptidase P (CLPP) and its associated ATPase-chaperone, CLPX, form the essential ATP-dependent CLPXP protease complex, a key player in protein quality control across bacteria and in the mitochondria of eukaryotes. This complex is responsible for the recognition, unfolding, and degradation of misfolded, damaged, or specific regulatory proteins, thereby maintaining cellular homeostasis. Dysregulation of CLPXP function is implicated in various pathologies, including bacterial virulence, metabolic disorders, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanism of this compound-mediated protein degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The CLPXP Proteolytic Machinery: Structure and Core Components

The CLPXP protease is a sophisticated molecular machine composed of two primary components: the CLPX unfoldase and the this compound peptidase.[1]

  • CLPX: A hexameric ring ATPase belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily.[1] Each CLPX subunit contains a single AAA+ module and is responsible for substrate recognition, unfolding, and translocation.[2] The N-terminal domain of CLPX is often involved in recognizing specific protein substrates.[3]

  • This compound: A serine protease that forms a barrel-shaped tetradecamer, consisting of two stacked heptameric rings.[1][4] This structure encloses a proteolytic chamber where the degradation of unfolded polypeptides occurs.[4] The active sites, characterized by a Ser-His-Asp catalytic triad, are located on the interior surface of this chamber, sequestering the proteolytic activity from the cellular environment.[1][5]

The CLPX hexamer docks onto one or both ends of the this compound barrel, forming the active CLPXP complex.[4] This interaction is mediated by the IGF loops of CLPX, which bind to hydrophobic pockets on the apical surface of this compound.[4]

The Mechanism of this compound-Mediated Protein Degradation: A Stepwise Process

The degradation of a target protein by CLPXP is a highly regulated, multi-step process fueled by ATP hydrolysis.

Substrate Recognition and Binding

CLPXP identifies its substrates through specific degradation tags or "degrons," which are short, unstructured peptide sequences.[3] These tags can be located at either the N- or C-terminus of the substrate protein.[6] A well-studied example is the ssrA tag (AANDENYALAA), which is added to nascent polypeptide chains on stalled ribosomes in bacteria, marking them for degradation.[7][8] CLPX binds to these degradation tags, initiating the degradation process.[3] The central pore of the CLPX hexamer plays a crucial role in the initial recognition and subsequent engagement of the substrate.[6]

ATP-Dependent Unfolding and Translocation

Upon substrate binding, CLPX utilizes the energy from ATP hydrolysis to unfold the stably folded protein substrate.[9] This unfolding process is essential as the narrow axial pore of the this compound proteolytic chamber can only accommodate unfolded polypeptide chains.[10] The CLPX ATPase functions as a molecular motor, threading the unfolded polypeptide through its central pore and into the aligned pore of the this compound chamber.[6] This translocation is a directional process, typically initiating from the degradation tag.[6]

Proteolysis within the this compound Chamber

Once inside the this compound chamber, the unfolded polypeptide is cleaved into small peptide fragments by the serine protease active sites.[2] These fragments, typically 7-8 amino acids in length, are then released from the complex.

Regulation of CLPXP Activity

The activity of the CLPXP complex is tightly regulated. The assembly of the CLPX and this compound components is a critical regulatory step. In the absence of CLPX, the axial pores of this compound are narrow and partially occluded, preventing unregulated proteolysis of cellular proteins.[5] The binding of CLPX to this compound induces a conformational change that opens the channel, allowing for substrate translocation.[11] Additionally, the availability of ATP and the recognition of specific degrons ensure that only appropriate substrates are targeted for degradation.

Quantitative Analysis of CLPXP Activity

The efficiency of CLPXP-mediated degradation can be quantified through Michaelis-Menten kinetics, which describe the relationship between the rate of reaction, substrate concentration, and the kinetic parameters KM and kcat.

SubstrateKM (μM)kcat (min-1/ClpX6)Vmax (min-1/ClpX6)ConditionsReference
[35S]Arc-ssrA0.70 ± 0.15-9.7 ± 0.50.1 μM ClpX6, 0.3μM ClpP14[6]
sfEGFP-ssrA (with SspB)0.043 ± 0.0070.46 ± 0.01--[12]
sfEGFP-ssrA (without SspB)0.52 ± 0.060.50 ± 0.02--[12]
MJ0366-ssrA1.4 ± 0.1186 ± 3 (s-1)--
GFP-ssrA1.3 ± 0.266 ± 6 (s-1)--

Table 1: Michaelis-Menten Kinetic Parameters for CLPXP Degradation of Various Substrates. KM represents the substrate concentration at half-maximal reaction velocity, and kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time. Vmax is the maximum rate of reaction.

ConditionATPase Rate (ATP/min/ClpX6)Reference
ClpX alone100-600[1]
ClpXP complex (no substrate)100-600[1]

Table 2: ATP Hydrolysis Rates of ClpX. The ATPase activity of CLPX is substrate-dependent.

Experimental Protocols

In Vitro CLPXP Degradation Assay

This assay measures the degradation of a specific substrate by purified CLPXP over time.

Materials:

  • Purified ClpX and this compound proteins

  • Purified substrate protein (e.g., GFP-ssrA)

  • Degradation Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT)

  • ATP regeneration system (e.g., 5 mM ATP, 15 mM creatine phosphate, 0.1 mg/mL creatine kinase)

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue or fluorescent stain

Protocol:

  • Prepare a reaction mixture containing Degradation Buffer and the ATP regeneration system.

  • Add purified ClpX and this compound to the reaction mixture to the desired final concentrations (e.g., 0.5 µM ClpX6 and 1.2 µM ClpP14).

  • Pre-incubate the mixture at 30°C for 5-10 minutes to allow for complex formation.

  • Initiate the reaction by adding the substrate protein to a final concentration within the experimental range.

  • Incubate the reaction at 30°C.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE to visualize the disappearance of the full-length substrate protein over time.

  • Quantify the band intensity of the substrate at each time point to determine the rate of degradation. For fluorescently tagged substrates like GFP-ssrA, degradation can also be monitored by the decrease in fluorescence.

ClpX ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ClpX, which is indicative of its chaperone activity. A common method is the NADH-coupled spectrophotometric assay.

Materials:

  • Purified ClpX protein

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 20 mM MgCl2, 1 mM DTT)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, PEP, PK, LDH, and NADH.

  • Add the purified ClpX protein to the cuvette.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, and the rate of decrease in A340 is proportional to the rate of ATP hydrolysis.

  • The ATPase rate can be calculated using the molar extinction coefficient of NADH.

Substrate Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a substrate to ClpX.

Materials:

  • Purified ClpX protein

  • Fluorescently labeled peptide corresponding to the substrate's degradation tag (e.g., fluorescein-labeled ssrA peptide)

  • Binding Buffer (e.g., Degradation Buffer with a non-hydrolyzable ATP analog like ATPγS to promote stable binding)[6]

  • Fluorometer capable of measuring fluorescence polarization

Protocol:

  • Prepare a series of dilutions of the ClpX protein in Binding Buffer.

  • Add a constant, low concentration of the fluorescently labeled peptide to each ClpX dilution.

  • Incubate the mixtures at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each sample. As ClpX binds to the fluorescent peptide, the tumbling rate of the peptide decreases, leading to an increase in fluorescence polarization.

  • Plot the change in fluorescence polarization as a function of ClpX concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizing the Mechanism of this compound-Mediated Degradation

Signaling Pathway of CLPXP-Mediated Protein Degradation

CLPXP_Pathway cluster_recognition Substrate Recognition cluster_unfolding Unfolding & Translocation cluster_degradation Proteolysis cluster_release Product Release Substrate Folded Substrate (with Degron) CLPX ClpX (ATPase) Substrate->CLPX Binding Unfolding ATP Hydrolysis & Substrate Unfolding CLPX->Unfolding Energy Input Translocation Translocation into this compound Unfolding->Translocation This compound This compound (Protease) Translocation->this compound Degradation Degradation into Peptide Fragments This compound->Degradation Release Release of Peptide Fragments Degradation->Release

Caption: The sequential pathway of CLPXP-mediated protein degradation.

Experimental Workflow for In Vitro Degradation Assay

Degradation_Workflow A Prepare Reaction Mix (Buffer, ATP Regeneration System) B Add ClpX and this compound A->B C Pre-incubate at 30°C B->C D Initiate with Substrate C->D E Incubate and Collect Samples at Time Points D->E F Stop Reaction with SDS-PAGE Buffer E->F G Analyze by SDS-PAGE F->G H Quantify Substrate Band Intensity G->H

Caption: Workflow for an in vitro CLPXP protein degradation assay.

Logical Relationship of the CLPXP Catalytic Cycle

CLPXP_Cycle A ClpXP Complex B Substrate Binding A->B Substrate (with Degron) C ATP Hydrolysis & Unfolding B->C ATP D Translocation C->D E Proteolysis D->E F Product Release E->F Peptide Fragments F->A ADP + Pi

Caption: The catalytic cycle of the CLPXP protease complex.

Conclusion

The CLPXP protease complex is a highly dynamic and exquisitely regulated molecular machine that plays a central role in maintaining protein homeostasis. A thorough understanding of its mechanism of action, from substrate recognition to final proteolysis, is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting this essential cellular process. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field, facilitating further investigation into the intricate workings of CLPXP and its potential as a drug target.

References

Methodological & Application

Measuring CLPP Protease Activity In Vitro: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caseinolytic protease P (CLPP) is an ATP-dependent serine protease crucial for mitochondrial protein quality control. Its dysregulation has been implicated in various diseases, including cancer, metabolic disorders, and bacterial infections, making it a compelling target for drug discovery. This application note provides detailed protocols for measuring the in vitro enzymatic activity of this compound, offering researchers the tools to investigate its function and identify potential modulators.

Two primary methods are detailed: a high-throughput fluorescence-based assay ideal for screening applications and a classic casein digestion assay for orthogonal validation and kinetic studies.

I. Fluorescence-Based this compound Protease Activity Assay

This assay relies on the cleavage of a fluorogenic peptide substrate. Upon cleavage by this compound, a fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.

Quantitative Data Summary
ParameterValueNotes
Excitation Wavelength 380 nmOptimal for commonly used AMC-based substrates.
Emission Wavelength 460 nm
Enzyme Concentration (this compound) 10 - 100 nMFinal concentration in the assay. Optimal concentration should be determined empirically by titration.
Substrate Concentration 10 - 200 µMFinal concentration. Should be around the Km value for kinetic studies.
Incubation Temperature 37°C
Incubation Time 30 - 60 minutesFor endpoint assays. Kinetic assays can be monitored in real-time.
Known Inhibitor IC50 Values
Bortezomib5 - 20 µMVaries depending on the specific this compound homolog and assay conditions.
Acyldepsipeptides (ADEPs)0.1 - 5 µMADEPs are activators at low concentrations and can be inhibitory at higher concentrations.
Experimental Protocol

A. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT. Store at 4°C.

  • This compound Enzyme Stock: Reconstitute purified human this compound in assay buffer to a stock concentration of 10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Fluorogenic Substrate Stock: Dissolve a suitable this compound substrate (e.g., Suc-Leu-Tyr-AMC, Suc-Leu-Leu-Val-Tyr-AMC) in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • Inhibitor/Compound Stock: Dissolve test compounds in DMSO to a stock concentration 100-fold higher than the desired final assay concentration.

  • Stop Solution: 100 mM sodium acetate, pH 4.3.

B. Assay Procedure (96-well plate format)

  • Prepare a master mix of the this compound enzyme in assay buffer.

  • Add 2 µL of test compound or DMSO (vehicle control) to the appropriate wells of a black, flat-bottom 96-well plate.

  • Add 98 µL of the this compound enzyme master mix to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow for compound interaction with the enzyme.

  • Prepare the substrate solution by diluting the substrate stock in assay buffer to the desired final concentration.

  • Initiate the reaction by adding 100 µL of the substrate solution to each well.

  • For kinetic assays: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the fluorescence intensity (Ex/Em = 380/460 nm) every 1-2 minutes for 30-60 minutes.

  • For endpoint assays: Incubate the plate at 37°C for a fixed time (e.g., 30 or 60 minutes), protected from light. Stop the reaction by adding 50 µL of stop solution. Measure the final fluorescence intensity.

  • Controls:

    • No enzyme control: Assay buffer and substrate without this compound.

    • No substrate control: Assay buffer and this compound without substrate.

    • Positive control: this compound and substrate with a known inhibitor.

    • Vehicle control: this compound and substrate with DMSO.

C. Data Analysis

  • Subtract the background fluorescence (no enzyme control) from all readings.

  • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • For endpoint assays, use the final fluorescence values.

  • Calculate the percent inhibition for test compounds relative to the vehicle control.

  • Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

II. Casein Digestion Assay for this compound Protease Activity

This classic method measures the proteolytic activity of this compound using a general protein substrate, casein. The digestion of casein by this compound releases acid-soluble peptides. The amount of these peptides is quantified by measuring their absorbance at 280 nm after precipitation of the undigested casein with trichloroacetic acid (TCA).

Quantitative Data Summary
ParameterValueNotes
Substrate Casein (Hammersten grade)A general protease substrate.
Enzyme Concentration (this compound) 0.1 - 1 µMHigher concentrations are typically needed compared to fluorescence assays.
Substrate Concentration 0.5% - 1% (w/v)
Reaction Temperature 37°C
Reaction Time 30 - 120 minutes
TCA Concentration 5% - 10% (w/v)For precipitating undigested casein.
Absorbance Wavelength 280 nmTo quantify the acid-soluble peptides.
Experimental Protocol

A. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Casein Substrate (1% w/v): Suspend 1 g of casein in 80 mL of assay buffer. Heat in a boiling water bath with constant stirring for 15-20 minutes until the casein is completely dissolved. Cool to room temperature and adjust the final volume to 100 mL with assay buffer. Store at 4°C for up to one week.

  • This compound Enzyme Stock: Prepare a 10 µM stock solution in assay buffer.

  • Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water and bring the final volume to 100 mL. Caution: TCA is corrosive.

B. Assay Procedure

  • Equilibrate the casein substrate and assay buffer to 37°C.

  • In microcentrifuge tubes, prepare the following reactions:

    • Test Sample: 500 µL of 1% casein substrate + X µL of this compound enzyme.

    • Enzyme Blank: 500 µL of assay buffer + X µL of this compound enzyme.

    • Substrate Blank: 500 µL of 1% casein substrate + X µL of assay buffer.

  • Vortex the tubes and incubate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 250 µL of 10% TCA to each tube. Vortex thoroughly.

  • Incubate the tubes on ice for 30 minutes to allow for complete precipitation of the undigested casein.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean UV-transparent cuvette or 96-well plate.

  • Measure the absorbance of the supernatant at 280 nm.

C. Data Analysis

  • Correct the absorbance of the test sample by subtracting the absorbance of the enzyme blank and the substrate blank.

  • Proteolytic activity can be expressed in units, where one unit is defined as the amount of enzyme that produces an increase in absorbance of 0.01 per minute under the specified conditions.

Visualizations

This compound Enzymatic Reaction

CLPP_Reaction This compound This compound Protease ES_Complex Enzyme-Substrate Complex This compound->ES_Complex Binding Substrate Fluorogenic Peptide Substrate (e.g., Suc-LLVY-AMC) Substrate->ES_Complex ES_Complex->this compound Release Products Cleaved Peptides + Free Fluorophore (AMC) ES_Complex->Products Catalysis Fluorescence Fluorescence Signal (Ex: 380 nm, Em: 460 nm) Products->Fluorescence

Caption: Enzymatic reaction of this compound with a fluorogenic substrate.

Experimental Workflow for Fluorescence-Based Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Compounds Plate Add Compounds/Vehicle to 96-well Plate Reagents->Plate Add_Enzyme Add this compound Enzyme Plate->Add_Enzyme Preincubation Pre-incubate at 37°C Add_Enzyme->Preincubation Add_Substrate Initiate with Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure Measure Fluorescence (Kinetic or Endpoint) Incubation->Measure Analyze Data Analysis (V₀, % Inhibition, IC₅₀) Measure->Analyze

Caption: Workflow for the fluorescence-based this compound activity assay.

Logical Relationship for Casein Digestion Assay

Casein_Assay_Logic Start Start: Mix this compound and Casein Incubate Incubate at 37°C Start->Incubate Stop Stop with TCA Incubate->Stop Precipitate Precipitate Undigested Casein Stop->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Separate Separate Supernatant Centrifuge->Separate Measure Measure Absorbance at 280 nm Separate->Measure Analyze Calculate Activity Measure->Analyze

Caption: Logical flow of the casein digestion assay for this compound activity.

Application Note: A Cell-Based Assay to Determine Caseinolytic Peptidase P (CLPP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic peptidase P (CLPP) is a highly conserved serine protease located in the mitochondrial matrix.[1] It plays a crucial role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins, a process vital for normal metabolic function.[2] The this compound protease forms a complex with an ATPase, typically CLPX, which recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber of this compound for degradation.[3][4] Due to its importance in cellular health, this compound has emerged as a significant therapeutic target. Dysregulation of this compound function is implicated in various diseases; inhibitors are being explored for antibacterial applications, while activators are under investigation as novel cancer therapies.[1][3] For instance, the small molecule ONC201 and its analogs activate this compound, leading to the degradation of mitochondrial proteins, inhibition of oxidative phosphorylation, and ultimately, cancer cell death.[5] This application note provides a detailed protocol for a cell-based assay to measure this compound activity, enabling the screening and characterization of potential this compound-modulating compounds.

Principle of the Assay

Directly measuring the enzymatic activity of this compound in live, intact cells is challenging due to the lack of specific, cell-permeable fluorogenic substrates. Therefore, this protocol employs a robust, two-pronged approach to determine this compound activity in a cellular context.

  • Direct Activity Measurement in Cell Lysates: Cells are treated with the test compound, and then mitochondrial fractions are isolated. The activity of this compound within these fractions is measured using a fluorogenic peptide substrate. An increase in fluorescence corresponds to higher this compound activity (activation), while a decrease indicates inhibition. This method provides a direct measure of the compound's effect on the enzyme's catalytic function within its native mitochondrial environment.

  • Indirect Assessment of this compound-Mediated Cellular Outcomes: The functional consequence of this compound modulation is quantified by measuring downstream cellular events. Activation of this compound in cancer cells typically leads to mitochondrial dysfunction, cell cycle arrest, and apoptosis.[1][5] Therefore, cell viability assays (e.g., MTS or CellTiter-Glo®) and apoptosis assays (e.g., Annexin V staining) are used to indirectly quantify the biological impact of this compound activity modulation. Genetic knockdown of this compound using siRNA is used as a control to confirm that the observed cellular effects are indeed this compound-dependent.[3]

Experimental Workflow

The overall experimental workflow is depicted below. It involves parallel assays to directly measure enzymatic activity and to assess the downstream cellular consequences of this compound modulation.

G cluster_0 Cell Culture & Treatment cluster_1 Method 1: Direct this compound Activity Assay cluster_2 Method 2: Indirect Cellular Assays A Seed Cells in Culture Plates B Treat Cells with Test Compounds (e.g., Activators/Inhibitors) A->B C Harvest Cells & Isolate Mitochondrial Fraction B->C G Incubate for 24-72h B->G D Perform Fluorogenic This compound Activity Assay on Lysate C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Data Analysis: Calculate EC50/IC50 E->F H Perform Cell Viability (MTS) or Apoptosis (Annexin V) Assay G->H I Measure Absorbance/ Fluorescence H->I J Data Analysis: Determine GI50/IC50 I->J

Caption: Workflow for cell-based this compound activity determination.

Signaling Pathway Overview

This compound is a key component of the mitochondrial unfolded protein response (UPRmt). In its basal state, the this compound proteolytic core requires the CLPX ATPase to recognize and unfold protein substrates for degradation. Certain small molecule activators, such as ONC201 and acyldepsipeptides (ADEPs), can bypass the need for CLPX, forcing the this compound barrel to open and engage in uncontrolled degradation of mitochondrial proteins. This leads to a loss of mitochondrial function, triggers an integrated stress response (ISR), and ultimately results in apoptotic cell death, particularly in cancer cells.

G cluster_0 Mitochondrial Matrix cluster_1 Cellular Response Activator This compound Activator (e.g., ONC201) This compound This compound Protease Activator->this compound Allosteric Activation Degraded Degraded Peptides This compound->Degraded Proteolysis MitoDys Mitochondrial Dysfunction (e.g., ↓OxPhos) This compound->MitoDys CLPX CLPX ATPase (Unfoldase) CLPX->this compound Forms Complex Substrate Misfolded Proteins Substrate->CLPX Recognition ISR Integrated Stress Response (ISR) MitoDys->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: this compound activation pathway leading to apoptosis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
Cell Line (e.g., HCT116, SK-OV-3)ATCCBiological system
Cell Culture Medium (e.g., DMEM)GibcoCell growth
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
This compound Test CompoundsMedChemExpress, etc.Activators/Inhibitors
Mitochondria Isolation KitThermo Fisher ScientificSubcellular fractionation
BCA Protein Assay KitPierceProtein quantification
Fluorogenic this compound SubstrateCommercially availableEnzyme activity measurement
This compound Assay BufferIn-house preparationReaction buffer
96-well black, clear-bottom platesCorningAssay plate
MTS Reagent (e.g., CellTiter 96)PromegaCell viability measurement
Annexin V-FITC Apoptosis KitBD BiosciencesApoptosis detection
Lipofectamine RNAiMAXInvitrogensiRNA transfection
This compound siRNA & Scrambled ControlDharmacon, etc.Gene knockdown
Protocol 1: Direct this compound Activity Measurement in Mitochondrial Lysates

1. Cell Seeding and Treatment: a. Seed cancer cells (e.g., HCT116) in 10 cm dishes at a density that will result in 80-90% confluency on the day of the experiment. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 6-24 hours).

2. Isolation of Mitochondria: a. Harvest cells by scraping and centrifugation (500 x g for 5 minutes). b. Wash the cell pellet once with ice-cold PBS. c. Isolate the mitochondrial fraction using a commercial kit (e.g., Thermo Scientific Mitochondria Isolation Kit for Cultured Cells) following the manufacturer's instructions. This typically involves cell lysis with a specific reagent followed by differential centrifugation. d. Resuspend the final mitochondrial pellet in a suitable buffer for storage or immediate use.

3. Protein Quantification: a. Determine the protein concentration of the mitochondrial lysate using a BCA protein assay. b. Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with this compound assay buffer.

4. This compound Activity Assay: a. In a 96-well black plate, add 50 µL of the normalized mitochondrial lysate per well. b. Prepare the fluorogenic substrate solution in this compound assay buffer at 2x the final desired concentration. c. Initiate the reaction by adding 50 µL of the 2x substrate solution to each well. The final volume should be 100 µL. d. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. e. Measure the fluorescence intensity (e.g., Ex/Em suitable for the substrate) every 2 minutes for 60 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).

5. Data Analysis: a. For kinetic assays, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Subtract the background fluorescence from a no-enzyme control. c. Normalize the reaction rates to the vehicle control. d. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors).

Protocol 2: Indirect Measurement via Cell Viability Assay

1. Cell Seeding: a. Seed cells in a 96-well clear-bottom plate at an appropriate density (e.g., 3,000-5,000 cells/well). b. Allow cells to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Add the diluted compounds to the respective wells. Include a vehicle-only control. c. Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

3. Viability Measurement (MTS Assay): a. Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium). b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a plate reader.

4. Data Analysis: a. Subtract the background absorbance (media only). b. Normalize the absorbance values to the vehicle control wells (defined as 100% viability). c. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the GI50/IC50 value.

Protocol 3: Validation using this compound siRNA Knockdown

1. siRNA Transfection: a. Seed cells for transfection according to the chosen reverse or forward transfection protocol. b. Transfect cells with siRNA targeting this compound or a non-targeting (scrambled) control siRNA using a lipid-based transfection reagent like Lipofectamine RNAiMAX.[6] c. Incubate for 24-48 hours to allow for target gene knockdown.

2. Verification of Knockdown (Optional but Recommended): a. Harvest a subset of cells 48 hours post-transfection. b. Perform Western blotting to confirm the reduction of this compound protein levels compared to the scrambled control.

3. Compound Treatment and Viability Assay: a. After 24-48 hours of transfection, treat the this compound-knockdown and control cells with the test compound as described in Protocol 2. b. Perform the cell viability assay as described.

4. Data Analysis: a. Calculate the IC50 values for the test compound in both control and this compound-knockdown cells. A significant rightward shift (increase) in the IC50 value in the this compound-knockdown cells indicates that the compound's cytotoxic effect is, at least in part, dependent on the presence of this compound.[3]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: this compound Activator Potency in HCT116 Cells

CompoundDirect this compound Activation (EC50, µM)Cell Viability (IC50, µM)Cell Viability in this compound KD (IC50, µM)IC50 Fold Shift (KD/Control)
ONC2010.220.85> 10> 11.8
Compound X0.150.527.815.0
VehicleN/A> 50> 50N/A

Table 2: this compound Inhibitor Potency in HCT116 Cells

CompoundDirect this compound Inhibition (IC50, µM)Effect on Viability (IC50, µM)Notes
β-lactone Y1.2> 50Minimal cytotoxicity observed
Boronate Z0.5> 50Minimal cytotoxicity observed
VehicleN/A> 50N/A

Conclusion

This application note provides a comprehensive framework for assessing the activity of this compound-modulating compounds in a cell-based setting. By combining direct enzymatic assays on mitochondrial lysates with indirect functional assays in whole cells, researchers can effectively screen for novel this compound activators or inhibitors. The inclusion of genetic knockdown controls is critical for validating that the observed biological effects are mediated through the intended target. This multi-faceted approach will aid drug development professionals in identifying and characterizing new therapeutic agents targeting mitochondrial protein homeostasis.

References

Techniques for Identifying Novel CLPP Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of novel substrates of the caseinolytic protease P (CLPP), a key regulator of mitochondrial protein homeostasis. Understanding the substrate repertoire of this compound is crucial for elucidating its role in cellular processes and its implications in various diseases, including cancer and Perrault syndrome. The following sections detail several powerful proteomic techniques, including substrate trapping, proximity-dependent biotinylation (BioID), terminal amine isotopic labeling of substrates (TAILS), and site-specific photocrosslinking.

Substrate Trapping using a Catalytically Inactive this compound Variant

This is a widely used and effective method to identify direct substrates of the this compound protease. The principle involves the in vivo expression of a tagged, catalytically inactive this compound mutant (CLPPtrap). This mutant can bind and sequester substrates within its proteolytic chamber without degrading them, allowing for their subsequent co-purification and identification by mass spectrometry.[1][2][3]

Key Features:
  • High Specificity: Captures proteins that are actively targeted for degradation by the this compound complex.

  • In Vivo Application: Identifies substrates under physiological conditions.

  • Broadly Applicable: Successfully used in various organisms, from bacteria to mammals.[4]

Experimental Protocol

1.1. Generation of the CLPPtrap Mutant:

  • The catalytic serine residue in this compound is replaced with an alanine. Common mutations include S110A or S153A, depending on the organism.[5][6]

  • The gene encoding the CLPPtrap mutant is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, FLAG-tag) for purification.

1.2. Expression of CLPPtrap in Cells:

  • The expression vector containing the tagged CLPPtrap is introduced into the cells of interest (e.g., bacterial cells, mammalian cell lines).

  • A control cell line expressing the wild-type tagged this compound should be established in parallel.

  • For some applications, these constructs are expressed in a this compound knockout background to minimize competition from the endogenous protease.

1.3. Cell Lysis and Affinity Purification:

  • Cells are harvested and lysed under non-denaturing conditions to preserve the this compound-substrate complexes.

  • Lysis Buffer Example: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • The cell lysate is clarified by centrifugation.

  • The supernatant is incubated with affinity beads corresponding to the tag on the this compound construct (e.g., Ni-NTA agarose for His-tagged this compound).

  • The beads are washed extensively to remove non-specific binders.

1.4. Elution and Sample Preparation for Mass Spectrometry:

  • The bound proteins are eluted from the affinity beads.

  • The eluted proteins are separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie Blue).

  • Gel lanes are excised, and proteins are in-gel digested with trypsin.

  • Alternatively, on-bead digestion can be performed.

1.5. Mass Spectrometry and Data Analysis:

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The obtained spectra are searched against a protein database to identify the proteins.

  • Substrates are identified by comparing the proteins co-purified with CLPPtrap to those from the wild-type this compound control. True substrates should be significantly enriched in the CLPPtrap sample.

Quantitative Data Summary
TechniqueOrganismNumber of Identified SubstratesKey Substrate ClassesReference
Substrate TrappingStaphylococcus aureus~70Transcriptional regulators, cell division proteins, DNA repair proteins[2][4][7]
Substrate TrappingEscherichia coli>50Transcription factors, metabolic enzymes, stress response proteins[1]
Substrate TrappingCaulobacter crescentusMultipleCell cycle regulators[8]
Substrate TrappingMouse Mitochondria66Mitochondrial respiratory complex proteins

Experimental Workflow: Substrate Trapping

Substrate_Trapping cluster_cell In Vivo cluster_lab In Vitro cluster_analysis Analysis Expression Expression of Tagged this compound-trap Complex_Formation This compound-trap sequesters substrates Expression->Complex_Formation WT_Expression Expression of Tagged WT-CLPP (Control) Lysis Cell Lysis WT_Expression->Lysis Complex_Formation->Lysis Affinity_Purification Affinity Purification Lysis->Affinity_Purification Elution Elution Affinity_Purification->Elution MS_Prep Sample Prep for MS Elution->MS_Prep LC_MS LC-MS/MS MS_Prep->LC_MS Data_Analysis Data Analysis and Substrate Identification LC_MS->Data_Analysis

Caption: Workflow for this compound substrate identification using a trapping mutant.

Proximity-Dependent Biotinylation (BioID)

BioID is a technique used to identify proteins in close proximity to a protein of interest in living cells. It utilizes a promiscuous biotin ligase, BirA* (R118G mutant), fused to the protein of interest (this compound). When expressed in cells and supplied with biotin, the this compound-BirA* fusion protein biotinylates nearby proteins, which can then be purified by streptavidin affinity chromatography and identified by mass spectrometry.[4][5]

Key Features:
  • Identifies Interactors and Proximal Proteins: Captures not only direct substrates but also regulatory partners and proteins in the vicinity of the this compound complex.

  • Temporal Control: Biotinylation can be initiated by the addition of biotin to the cell culture medium.

  • Applicable in Living Cells: Provides a snapshot of the protein's microenvironment.

Experimental Protocol

2.1. Generation of the this compound-BirA* Fusion Construct:

  • The coding sequence for BirA* is fused to the N- or C-terminus of the this compound coding sequence in an expression vector. A linker sequence is often included between the two proteins to ensure proper folding and function.

2.2. Expression in Cells:

  • The this compound-BirA* fusion construct is stably or transiently expressed in the chosen cell line.

  • A control cell line expressing BirA* alone is crucial to distinguish specific proximal proteins from non-specific background biotinylation.

2.3. Biotin Labeling:

  • The cells are incubated with a final concentration of ~50 µM biotin for a defined period (typically 18-24 hours for standard BioID).

2.4. Cell Lysis and Streptavidin Affinity Purification:

  • Cells are harvested and lysed under stringent conditions to disrupt protein complexes and solubilize proteins.

  • Lysis Buffer Example: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

  • The lysate is incubated with streptavidin-coated beads (e.g., streptavidin-sepharose) to capture biotinylated proteins.

  • The beads are washed extensively to remove non-biotinylated proteins.

2.5. On-Bead Digestion and Mass Spectrometry:

  • The captured proteins are digested with trypsin directly on the beads.

  • The resulting peptides are collected and analyzed by LC-MS/MS.

2.6. Data Analysis:

  • Identified proteins are filtered against the control (BirA* alone) to identify proteins specifically biotinylated by the this compound-BirA* fusion.

  • Quantitative proteomics approaches (e.g., label-free quantification, SILAC) can be used for more rigorous identification of enriched proteins.

Quantitative Data Summary
TechniqueCell LineNumber of Identified InteractorsKey Interactor ClassesReference
BioIDMammalian Cell Line49Succinate dehydrogenase (SDHA) and other mitochondrial proteins[5]
BioID with Chemical ActivationCancer Cells>200Proteins whose degradation induces apoptosis[5]

Experimental Workflow: BioID

BioID_Workflow cluster_cell In Vivo cluster_lab In Vitro cluster_analysis Analysis Expression Expression of This compound-BirA* Fusion Biotin Add Biotin Expression->Biotin Labeling Proximity-dependent Biotinylation Biotin->Labeling Lysis Cell Lysis Labeling->Lysis Streptavidin_Purification Streptavidin Affinity Purification Lysis->Streptavidin_Purification MS_Prep On-bead Digestion Streptavidin_Purification->MS_Prep LC_MS LC-MS/MS MS_Prep->LC_MS Data_Analysis Data Analysis and Interactor Identification LC_MS->Data_Analysis

Caption: Workflow for identifying this compound proximal proteins using BioID.

Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a quantitative N-terminomics technique that can distinguish between primary and secondary substrates of a protease. It compares the N-termini of proteins from wild-type and this compound knockout cells. Primary substrates will show an accumulation of their original N-termini in the knockout, while secondary substrates, which are processed by other proteases before this compound degradation, will show a decrease in their neo-N-termini.[4][5]

Key Features:
  • Identifies Primary and Secondary Substrates: Provides deeper insight into proteolytic pathways.

  • Quantitative Approach: Compares peptide abundances between different cellular states.

  • Does Not Require this compound Modification: Analyzes the endogenous proteolytic system.

Experimental Protocol

3.1. Cell Culture and Protein Extraction:

  • Wild-type and this compound knockout cells are cultured and harvested.

  • Proteins are extracted under denaturing conditions to ensure accessibility of N-termini.

3.2. Isotopic Labeling of N-termini:

  • The primary amines (N-termini and lysine side chains) of proteins from the wild-type sample are labeled with a "light" isotopic label (e.g., formaldehyde-d0).

  • The primary amines of proteins from the knockout sample are labeled with a "heavy" isotopic label (e.g., formaldehyde-d2).

3.3. Protein Digestion and Enrichment of N-terminal Peptides:

  • The light- and heavy-labeled protein samples are combined.

  • The combined sample is digested with trypsin, which cleaves C-terminal to lysine and arginine, creating new internal peptides with free N-termini.

  • The original N-terminal peptides (now isotopically labeled) are enriched using a polymer that selectively binds to the newly generated internal peptide N-termini.

3.4. Mass Spectrometry and Data Analysis:

  • The enriched N-terminal peptides are analyzed by LC-MS/MS.

  • The relative abundance of the light and heavy forms of each N-terminal peptide is determined.

  • Primary Substrates: Peptides corresponding to the N-termini of primary substrates will show a higher abundance in the heavy-labeled (knockout) sample.

  • Secondary Substrates: Neo-N-termini generated by other proteases that are subsequently degraded by this compound will show a lower abundance in the heavy-labeled (knockout) sample.

Quantitative Data Summary
TechniqueOrganismKey FindingsReference
TAILSMouse Heart MitochondriaIdentified UQCRC1 as a secondary substrate of this compound.[5]

Logical Relationship: TAILS Analysis

Caption: Logic of identifying primary this compound substrates using TAILS.

Site-Specific Photocrosslinking

This advanced technique involves the incorporation of a photo-activatable unnatural amino acid into the active site of this compound through genetic code expansion. Upon exposure to UV light, the unnatural amino acid forms a covalent bond with any substrate present in the active site, allowing for the stringent capture and subsequent identification of direct interactors.[6][9]

Key Features:
  • Covalent Capture: Provides a "snapshot" of the enzyme-substrate interaction.

  • High Specificity: Only proteins directly interacting with the active site are captured.

  • Temporal Resolution: Crosslinking can be triggered at a specific time point by UV irradiation.

Experimental Protocol

4.1. Generation of Expression System:

  • An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the host cells to enable the incorporation of the unnatural amino acid (e.g., diazirine-lysine, DiazK) in response to an amber stop codon (TAG).

  • A this compound expression construct is generated with a TAG codon at a specific position within the active site. An affinity tag is also included for purification.

4.2. Cell Culture and Unnatural Amino Acid Incorporation:

  • Cells are cultured in a medium supplemented with the unnatural amino acid.

4.3. In Vivo Photocrosslinking:

  • The cells are irradiated with UV light (e.g., 365 nm) to activate the diazirine moiety and induce crosslinking to interacting proteins.

4.4. Cell Lysis and Affinity Purification:

  • Cells are lysed, and the this compound-substrate complexes are purified via the affinity tag.

4.5. Mass Spectrometry and Data Analysis:

  • The purified complexes are analyzed by LC-MS/MS to identify the crosslinked proteins.

  • Control experiments without UV irradiation or without the unnatural amino acid are essential to identify specific crosslinked partners.

Quantitative Data Summary
TechniqueCell LineNumber of Identified SubstratesKey Substrate ClassesReference
Site-specific PhotocrosslinkingHEK293T119 putative substrates (30 novel)Mitochondrial ribosome and ATP synthase subunits, tRNA ligases, TCA cycle components[9]

Signaling Pathway: this compound in Mitochondrial Homeostasis

Mitochondrial_Homeostasis cluster_pathways Mitochondrial Pathways Regulated by this compound This compound This compound Krebs Krebs Cycle This compound->Krebs Degrades key enzymes OxPhos Oxidative Phosphorylation This compound->OxPhos Degrades ETC subunits Translation Mitochondrial Translation This compound->Translation Degrades ribosomal proteins Fatty_Acid_Metabolism Fatty Acid Metabolism This compound->Fatty_Acid_Metabolism Regulates metabolic enzymes Amino_Acid_Metabolism Amino Acid Metabolism This compound->Amino_Acid_Metabolism Regulates metabolic enzymes Mitochondrial_Homeostasis Mitochondrial Homeostasis Krebs->Mitochondrial_Homeostasis OxPhos->Mitochondrial_Homeostasis Translation->Mitochondrial_Homeostasis Fatty_Acid_Metabolism->Mitochondrial_Homeostasis Amino_Acid_Metabolism->Mitochondrial_Homeostasis

Caption: this compound's central role in regulating key mitochondrial pathways.[5][6][8]

These techniques provide a powerful toolkit for the identification and characterization of novel this compound substrates. The choice of method will depend on the specific research question, with substrate trapping being a robust method for identifying direct substrates, BioID for mapping the interaction neighborhood, TAILS for distinguishing primary and secondary cleavage events, and photocrosslinking for capturing transient interactions with high specificity. A combination of these approaches will provide the most comprehensive understanding of the this compound substrate landscape.

References

Application Notes and Protocols for High-Throughput Screening of CLPP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic peptidase P (CLPP) is an ATP-dependent serine protease crucial for protein quality control within the mitochondria. It plays a vital role in the mitochondrial unfolded protein response (UPRmt), a signaling pathway that mitigates stress caused by an accumulation of misfolded or damaged proteins. By degrading these proteins, this compound helps maintain mitochondrial homeostasis. Dysregulation of this compound has been implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target. This document provides detailed protocols for high-throughput screening (HTS) of small molecule inhibitors of this compound, encompassing both biochemical and cell-based assays.

Biochemical High-Throughput Screening: Fluorescence Polarization Assay

This assay quantitatively measures the enzymatic activity of purified human this compound by monitoring the cleavage of a fluorescently labeled peptide substrate. Inhibition of this cleavage by a compound results in a stable, high fluorescence polarization signal.

Experimental Protocol

1. Reagents and Materials:

  • Purified recombinant human this compound protein
  • Fluorescein-labeled peptide substrate (e.g., FITC-casein peptide)
  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
  • Test compounds dissolved in 100% DMSO
  • 384-well, low-volume, black, round-bottom polystyrene plates
  • Plate reader capable of measuring fluorescence polarization

2. Assay Procedure:

  • Prepare a stock solution of purified this compound in Assay Buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
  • Prepare a stock solution of the fluorescent peptide substrate in Assay Buffer. The final concentration should be at or near the Km for this compound to ensure sensitivity to competitive inhibitors.
  • Using an automated liquid handler, dispense 5 µL of Assay Buffer into all wells of a 384-well plate.
  • Dispense 50 nL of test compounds from a compound library plate into the assay plate (final concentration typically 1-20 µM). For control wells, dispense 50 nL of DMSO.
  • Dispense 5 µL of the this compound enzyme solution into all wells.
  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
  • Initiate the enzymatic reaction by dispensing 5 µL of the fluorescent peptide substrate solution into all wells.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Measure the fluorescence polarization of each well using a plate reader with excitation at 485 nm and emission at 535 nm.

3. Data Analysis:

  • The degree of inhibition is calculated as the percentage reduction in the change in fluorescence polarization in the presence of the test compound compared to the DMSO control.
  • Hits are typically defined as compounds that cause a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).
  • Dose-response curves are generated for confirmed hits to determine their half-maximal inhibitory concentration (IC50).

Cell-Based High-Throughput Screening: Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effect of this compound inhibitors on a cancer cell line known to be sensitive to this compound inhibition. A reduction in cell viability, measured by quantifying ATP levels, serves as an indicator of potential this compound inhibition.

Experimental Protocol

1. Reagents and Materials:

  • Human cancer cell line sensitive to this compound inhibition (e.g., a specific AML or breast cancer cell line)
  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Test compounds dissolved in 100% DMSO
  • CellTiter-Glo® Luminescent Cell Viability Assay kit
  • 384-well, white, clear-bottom tissue culture-treated plates
  • Luminometer plate reader

2. Assay Procedure:

  • Culture the selected cancer cell line to ~80% confluency.
  • Harvest the cells and resuspend them in fresh culture medium to a final density of 1,000-5,000 cells per 20 µL.
  • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate.
  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
  • Dispense 100 nL of test compounds from a compound library plate into the assay plate (final concentration typically 1-50 µM). For control wells, dispense 100 nL of DMSO.
  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
  • Equilibrate the plate to room temperature for approximately 30 minutes.[1][2]
  • Add 20 µL of CellTiter-Glo® Reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][2]
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]
  • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The cell viability is calculated as a percentage of the luminescence signal in the presence of the test compound compared to the DMSO control.
  • Hits are identified as compounds that significantly reduce cell viability.
  • Dose-response curves are generated for confirmed hits to determine their half-maximal effective concentration (EC50).

Data Presentation

Quantitative data for confirmed this compound inhibitors should be organized for clear comparison.

Compound IDChemical Structure (if available)Biochemical IC50 (µM)Cell-Based EC50 (µM)Notes
Control-1 (Structure)0.52.1Known potent this compound inhibitor
Hit-A (Structure)1.25.8Novel hit from primary screen
Hit-B (Structure)3.515.2Moderate activity
Hit-C (Structure)> 50> 50Inactive

Mandatory Visualizations

Experimental Workflow Diagram

HTS_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay prep_biochem Prepare Reagents (this compound, Substrate, Buffer) dispense_cpd_bio Dispense Compounds (50 nL) prep_biochem->dispense_cpd_bio dispense_enz Dispense this compound (5 µL) dispense_cpd_bio->dispense_enz incubate_1 Incubate (15 min) dispense_enz->incubate_1 dispense_sub Dispense Substrate (5 µL) incubate_1->dispense_sub incubate_2 Incubate (60 min) dispense_sub->incubate_2 read_fp Read Fluorescence Polarization incubate_2->read_fp analyze_bio Data Analysis (IC50 Determination) read_fp->analyze_bio hit_confirmation Hit Confirmation & Dose Response analyze_bio->hit_confirmation plate_cells Plate Cells (20 µL) incubate_cells Incubate (24 h) plate_cells->incubate_cells dispense_cpd_cell Dispense Compounds (100 nL) incubate_cells->dispense_cpd_cell incubate_cpd Incubate (72 h) dispense_cpd_cell->incubate_cpd add_ctg Add CellTiter-Glo® (20 µL) incubate_cpd->add_ctg incubate_ctg Incubate (10 min) add_ctg->incubate_ctg read_lum Read Luminescence incubate_ctg->read_lum analyze_cell Data Analysis (EC50 Determination) read_lum->analyze_cell analyze_cell->hit_confirmation primary_screen Primary HTS primary_screen->prep_biochem primary_screen->plate_cells secondary_assays Secondary Assays (Selectivity, MoA) hit_confirmation->secondary_assays

Caption: High-throughput screening workflow for this compound inhibitors.

This compound in the Mitochondrial Unfolded Protein Response (UPRmt) Signaling Pathway

UPRmt_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nuc Nucleus unfolded_protein Unfolded Proteins This compound This compound unfolded_protein->this compound degradation peptides Peptides This compound->peptides haf1 HAF-1 (Transporter) peptides->haf1 peptides_cyto Peptides haf1->peptides_cyto atfs1_mito ATFS-1 (degraded) atfs1_cyto ATFS-1 atfs1_cyto->atfs1_mito import (inhibited by peptides) atfs1_nuc ATFS-1 atfs1_cyto->atfs1_nuc translocation dve1_ubl5 DVE-1/UBL-5 atfs1_nuc->dve1_ubl5 target_genes Target Genes (chaperones, proteases) dve1_ubl5->target_genes transcription response Mitochondrial Homeostasis target_genes->response

Caption: Simplified this compound-mediated UPRmt signaling pathway.

References

Application Notes and Protocols: Development of Selective CLPP Activators for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP) has emerged as a compelling target for cancer therapy. This compound, in conjunction with its regulatory ATPase CLPX, forms the CLPPX complex, a key component of the mitochondrial unfolded protein response (UPRmt) responsible for maintaining mitochondrial protein homeostasis.[1] Dysregulation of this compound has been observed in various cancers, where it can support the survival of malignant cells by mitigating proteotoxic stress.[2] The activation of this compound's proteolytic activity, independent of CLPX, presents a novel therapeutic strategy. Small molecule activators of this compound can induce unregulated degradation of mitochondrial proteins, leading to mitochondrial dysfunction and selective killing of cancer cells, which are often more dependent on mitochondrial metabolism than normal cells.[2][3][4]

This document provides a comprehensive overview of the development of selective this compound activators, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Efficacy of Selective this compound Activators

The following tables summarize the in vitro and in vivo efficacy of prominent selective this compound activators.

Table 1: In Vitro Activity of Selective this compound Activators

CompoundCancer Cell LineAssay TypeIC50 / EC50Reference
ONC201 OCI-AML2 (AML)Viability~1 µM (IC50)[5]
OCI-AML3 (AML)Viability~1 µM (IC50)[5]
TEX (Leukemia)Viability~1 µM (IC50)[5]
Z138 (Lymphoma)Viability~1 µM (IC50)[5]
HCT-116 (Colon)Viability~1 µM (IC50)[5]
HeLa (Cervical)ViabilityViability~1 µM (IC50)
OC316 (Ovarian)Viability~1 µM (IC50)[5]
SUM159 (Breast)Viability~1 µM (IC50)[5]
HCT116 (Colon)This compound Activation1.25 µM (EC50)[4][6]
ONC212 OCI-AML2 (AML)Viability< 1 µM (IC50)[5]
OCI-AML3 (AML)Viability< 1 µM (IC50)[5]
TEX (Leukemia)Viability< 1 µM (IC50)[5]
Z138 (Lymphoma)Viability< 1 µM (IC50)[5]
HCT-116 (Colon)Viability< 1 µM (IC50)[5]
HeLa (Cervical)Viability< 1 µM (IC50)[5]
OC316 (Ovarian)Viability< 1 µM (IC50)[5]
SUM159 (Breast)Viability< 1 µM (IC50)[5]
TR-57 SUM159 (TNBC)Viability~15 nM (IC50)[7]
TR-107 MDA-MB-231 (TNBC)ViabilityNot specified[8]
7k AML cellsViabilityNot specified[8]
Human this compoundThis compound Activation0.79 µM (EC50)[6][8]
This compound-1071 HL60 (Leukemia)Viability4.6 nM (IC50)[6]
Human this compoundThis compound Activation23.5 nM (EC50)[6]
ZK53 Human this compoundThis compound ActivationNot specified[9]
16z HCT116 (Colon)This compound Activation0.20 µM (EC50)[6]
NCA029 Colorectal cancer cellsThis compound Activation0.15 µM (EC50)[6]
SL44 Hepatocellular carcinoma cellsThis compound Activation1.30 µM (EC50)[6]
ADEP-41 Human this compoundThis compound Activation0.42 µM (EC50)[4][6]
D9 Human this compoundThis compound Activation110 µM (EC50)[4][6]

Table 2: In Vivo Efficacy of Selective this compound Activators

CompoundCancer ModelDosing RegimenTumor SuppressionReference
ONC201 MDA-MB-231 Xenograft100 mg/kg, weekly, i.p.Growth inhibition observed[10]
7k AML Xenograft10 mg/kg88.29%[8]
TR-107 MDA-MB-231 Xenograft25 mg/kg78.4%[8]
This compound-1071 MOLM13 XenograftOral administrationProlonged lifespan[4]
HL60 XenograftOral administrationProlonged lifespan[4]
ZK53 Lung Squamous Cell Carcinoma XenograftNot specifiedTherapeutic effects observed[9]
Autochthonous Mouse ModelNot specifiedTherapeutic effects observed[9]

Signaling Pathways and Experimental Workflows

CLPP_Activation_Pathway cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol CLPP_Activator Selective this compound Activator (e.g., ONC201, TR-107, 7k) This compound This compound CLPP_Activator->this compound Binds and Activates Protein_Degradation Unregulated Protein Degradation This compound->Protein_Degradation Mediates Mitochondrial_Proteins Mitochondrial Proteins (OXPHOS subunits, etc.) Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Proteins->Mitochondrial_Dysfunction Leads to Protein_Degradation->Mitochondrial_Proteins Degrades OXPHOS_Inhibition OXPHOS Inhibition Mitochondrial_Dysfunction->OXPHOS_Inhibition ROS_Accumulation ROS Accumulation Mitochondrial_Dysfunction->ROS_Accumulation ISR Integrated Stress Response (ISR) (ATF4, CHOP) Mitochondrial_Dysfunction->ISR Induces Apoptosis Apoptosis OXPHOS_Inhibition->Apoptosis Contributes to ROS_Accumulation->Apoptosis Contributes to ISR->Apoptosis Promotes

Caption: Signaling pathway of selective this compound activators in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ClpP_Activity This compound Activity Assay Cell_Viability Cell Viability Assay (MTT, CCK-8) ClpP_Activity->Cell_Viability Confirm Target Engagement Protein_Analysis Western Blot (Mitochondrial Proteins, Apoptosis Markers) Cell_Viability->Protein_Analysis Investigate Mechanism Mitochondrial_Function Mitochondrial Function Assays (Oxygen Consumption, Membrane Potential) Protein_Analysis->Mitochondrial_Function Assess Mitochondrial Impact Xenograft_Model Xenograft Mouse Model Mitochondrial_Function->Xenograft_Model Transition to In Vivo Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Pharmacokinetics Pharmacokinetic Analysis Drug_Administration->Pharmacokinetics

Caption: General experimental workflow for evaluating selective this compound activators.

Experimental Protocols

In Vitro this compound Peptidase Activity Assay

This protocol is designed to measure the ability of a test compound to activate the peptidase activity of recombinant human this compound using a fluorogenic substrate.

Materials:

  • Recombinant human this compound protein

  • This compound assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT)

  • Fluorogenic this compound substrate (e.g., Ac-WLA-AMC)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the recombinant human this compound protein to the desired concentration in this compound assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well black plate, add the this compound assay buffer.

  • Add the test compound dilutions to the wells. Include a DMSO-only control (basal activity) and a known this compound activator as a positive control.

  • Add the diluted this compound protein to all wells except for the no-enzyme control wells.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the EC50 value of the test compound by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cancer cells as an indicator of cell viability following treatment with a this compound activator.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a DMSO-only control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value of the test compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Mitochondrial Proteins

This protocol is used to assess the degradation of specific mitochondrial proteins in cancer cells treated with a this compound activator.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against mitochondrial proteins (e.g., TFAM, TUFM, OXPHOS subunits) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of a this compound activator. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Syringes and needles

Procedure:

  • Harvest the cancer cells and resuspend them in sterile PBS, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

References

Application Notes and Protocols for Recombinant Human CLPP Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Caseinolytic Peptidase P (CLPP) is an ATP-dependent serine protease located in the mitochondrial matrix. It forms a proteolytic complex with the AAA+ chaperone CLPX, termed CLPXP, which plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins. This function is vital for maintaining mitochondrial homeostasis and cellular health. Dysregulation of this compound has been implicated in various diseases, including Perrault syndrome and certain cancers like acute myeloid leukemia, making it a significant target for therapeutic development.

These application notes provide a detailed protocol for the expression of recombinant human this compound in Escherichia coli and its subsequent purification, yielding a high-purity protein suitable for structural, biochemical, and drug screening assays.

Data Presentation

Table 1: Recombinant Human this compound Protein Specifications
ParameterSpecificationSource/Method
Gene This compoundHuman
Expressed Polypeptide Mature form (amino acids 57-277)Recombinant Expression
Expression Host E. coli BL21(DE3)Prokaryotic Expression
Tag N-terminal 6x-Histidine tagAffinity Purification
Predicted Molecular Weight ~27.3 kDa (with His-tag)Sequence Analysis
Observed Molecular Weight ~26-32 kDaSDS-PAGE
Purity >95%SDS-PAGE
Final Concentration ~0.5 mg/mLBradford Assay
Yield Variable (typically 1-5 mg/L of culture)Post-Purification Quantification
Table 2: Summary of Purification Buffers
Buffer TypeKey ComponentsPurpose
Lysis Buffer 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, 1 mg/mL LysozymeCell disruption and initial protein solubilization
Wash Buffer 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole, 10% GlycerolRemoval of non-specifically bound proteins from affinity resin
Elution Buffer 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole, 10% GlycerolElution of His-tagged this compound from affinity resin
Size Exclusion Buffer 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% GlycerolFinal polishing step to remove aggregates and buffer exchange
Storage Buffer 40 mM Tris-HCl (pH 8.0), 110 mM NaCl, 2.2 mM KCl, 20% Glycerol, 3 mM DTT, 0.04% Tween-20Long-term storage and stability of purified protein

Experimental Protocols & Methodologies

Gene Cloning and Expression Vector Preparation

The cDNA sequence corresponding to the mature human this compound protein (amino acids 57-277) is amplified by PCR. Restriction sites compatible with the chosen expression vector (e.g., pET series) are incorporated into the PCR primers. An N-terminal 6x-Histidine tag sequence should be included in the forward primer for subsequent affinity purification. The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes, ligated, and transformed into a cloning strain of E. coli (e.g., DH5α). The sequence-verified plasmid is then transformed into an expression strain, such as E. coli BL21(DE3).

Expression of Recombinant Human this compound
  • Starter Culture: Inoculate a single colony of transformed E. coli BL21(DE3) into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., Kanamycin for pET-28 vectors). Incubate overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: The next morning, inoculate 1 L of LB broth (with the same antibiotic) with the overnight starter culture. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1][2]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1][3]

  • Expression: Reduce the incubator temperature to 18-20°C and continue to shake for 16-18 hours. Lower temperatures promote proper protein folding and solubility.[3][4]

  • Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[4] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification
  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes to allow for lysozyme activity.

  • Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 10-15 minutes of sonication time, or until the lysate is no longer viscous.[5]

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[4]

  • Collect the supernatant, which contains the soluble His-tagged this compound protein, and filter it through a 0.45 µm syringe filter.[4]

This step purifies the His-tagged this compound based on its affinity for nickel ions immobilized on the chromatography resin.[6]

  • Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme and PMSF).

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove weakly and non-specifically bound proteins. Monitor the A280 nm absorbance until it returns to baseline.

  • Elution: Elute the bound His-tagged this compound protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein elution by observing the A280 nm absorbance peak. The imidazole in the elution buffer competes with the histidine tag for binding to the nickel resin, thus releasing the target protein.[6]

This final "polishing" step separates proteins based on their size and removes any remaining contaminants or protein aggregates.

  • Sample Concentration: Pool the fractions from the affinity chromatography that contain this compound (as determined by SDS-PAGE) and concentrate the protein using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 75 or Superdex 200) with at least 2 CV of Size Exclusion Buffer.

  • Sample Injection: Inject the concentrated protein sample onto the column.

  • Chromatography: Run the chromatography at a constant flow rate appropriate for the column, using the Size Exclusion Buffer as the mobile phase. Collect fractions. Human this compound should elute as a single, symmetrical peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant this compound. Pool the purest fractions.

Protein Storage

For long-term storage, exchange the buffer to the final Storage Buffer using dialysis or a desalting column. Aliquot the purified protein into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[7]

Visualizations

Mitochondrial Unfolded Protein Response (UPRmt) Signaling

Mitochondrial stress, such as the accumulation of misfolded proteins, activates the UPRmt. This involves the protease this compound, which helps clear damaged proteins. Signaling is relayed to the nucleus, leading to the expression of transcription factors like CHOP. CHOP then upregulates genes encoding mitochondrial chaperones and proteases to restore mitochondrial homeostasis.

UPRmt_Signaling_Pathway cluster_mito Mitochondrial Matrix cluster_nucleus Nucleus cluster_response Response Genes misfolded Misfolded Proteins This compound This compound misfolded->this compound degradation Degradation Products This compound->degradation signal Retrograde Signal This compound->signal chop_gene CHOP Gene chop_mrna CHOP mRNA chop_gene->chop_mrna Transcription chop_protein CHOP Protein chop_mrna->chop_protein Translation (in Cytosol) chaperones Mitochondrial Chaperones & Proteases chop_protein->chaperones Upregulation signal->chop_gene

Caption: Mitochondrial Unfolded Protein Response (UPRmt) pathway involving this compound.

Experimental Workflow for Recombinant this compound Production

This workflow outlines the major steps from the expression of the recombinant protein in E. coli to the final purified product.

Protein_Purification_Workflow culture 1. E. coli Culture (BL21(DE3) with this compound plasmid) induction 2. IPTG Induction culture->induction OD600 = 0.6-0.8 harvest 3. Cell Harvesting (Centrifugation) induction->harvest 16-18 hrs at 18°C lysis 4. Cell Lysis (Sonication) harvest->lysis clarification 5. Lysate Clarification (Centrifugation) lysis->clarification imac 6. Affinity Chromatography (Ni-NTA) clarification->imac Load Soluble Fraction sec 7. Size Exclusion Chromatography (SEC) imac->sec Eluted Fractions analysis 8. Purity Analysis (SDS-PAGE) sec->analysis Polished Fractions final_product Purified Human this compound analysis->final_product

Caption: Workflow for recombinant human this compound expression and purification.

References

Application of CLPP Agonists in Triple-Negative Breast Cancer Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] A promising therapeutic strategy involves targeting mitochondrial homeostasis, a critical dependency for cancer cell proliferation and survival.[1][2] CLPP (Caseinolytic mitochondrial matrix peptidase proteolytic subunit) is a mitochondrial protease that plays a central role in mitochondrial protein quality control.[2][3] Agonists of this compound, such as the imipridone ONC201 and its analogs, have emerged as a novel class of anti-cancer agents that hyperactivate this compound, leading to the degradation of essential mitochondrial proteins, metabolic disruption, and ultimately, cancer cell death.[3][4][5] Preclinical studies have demonstrated the efficacy of this compound agonists in TNBC models, highlighting their potential as a new therapeutic avenue.[1][6]

These application notes provide an overview of the mechanism of action of this compound agonists in TNBC and detailed protocols for key in vitro and in vivo experiments to evaluate their efficacy.

Mechanism of Action of this compound Agonists in TNBC

This compound agonists, such as ONC201 and TR compounds, exert their anti-cancer effects in TNBC through a multi-faceted mechanism centered on the disruption of mitochondrial function.[4][5]

Key mechanistic pillars include:

  • Hyperactivation of this compound: These small molecules bind to and allosterically activate the this compound protease, leading to uncontrolled degradation of mitochondrial proteins.[3][7]

  • Disruption of Oxidative Phosphorylation (OXPHOS): The degradation of subunits of the electron transport chain impairs OXPHOS, a key energy source for TNBC cells, particularly cancer stem cells.[4][5]

  • Induction of the Integrated Stress Response (ISR): Mitochondrial dysfunction triggers the ISR, characterized by the upregulation of activating transcription factor 4 (ATF4).[4][8] ATF4 activation contributes to both apoptosis and metabolic reprogramming.

  • Induction of TRAIL Pathway: ONC201 was initially identified as an inducer of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor DR5, promoting apoptosis in a subset of TNBC cells.[8][9][10]

  • Targeting Cancer Stem Cells (CSCs): By disrupting mitochondrial metabolism, this compound agonists effectively target the breast CSC population, which is often resistant to conventional chemotherapy.[5][11]

Below is a diagram illustrating the signaling pathway activated by this compound agonists in TNBC cells.

CLPP_Agonist_Signaling cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm & Nucleus CLPP_Agonist This compound Agonist (e.g., ONC201) This compound This compound CLPP_Agonist->this compound Activates ETC_Proteins ETC Proteins This compound->ETC_Proteins Degrades OXPHOS OXPHOS ETC_Proteins->OXPHOS Mito_Dysfunction Mitochondrial Dysfunction OXPHOS->Mito_Dysfunction Leads to ISR Integrated Stress Response (ISR) Mito_Dysfunction->ISR Triggers CyclinD1 Cyclin D1 Mito_Dysfunction->CyclinD1 Downregulates ATF4 ATF4 ISR->ATF4 Activates TRAIL_DR5 TRAIL/DR5 Upregulation ATF4->TRAIL_DR5 Apoptosis Apoptosis ATF4->Apoptosis TRAIL_DR5->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CyclinD1->Cell_Cycle_Arrest

Figure 1: Signaling pathway of this compound agonists in TNBC.

Data Presentation: In Vitro Efficacy of this compound Agonists

The following tables summarize the in vitro efficacy of various this compound agonists across different TNBC cell lines.

Table 1: IC50 Values of ONC201 in TNBC Cell Lines

Cell LineSubtypeIC50 (µM)Reference
MDA-MB-231Mesenchymal-like~2.5 - 5[8][9]
SUM159Mesenchymal-like~2.5 - 5[8]
Hs578TMesenchymal-like~2.5 - 5[8][9]
BT-549Mesenchymal-like~1 - 2.5[8][9]
MDA-MB-468Basal-like~5 - 10[8][9]
HCC1806Basal-like~5[8]
HCC1937Basal-like>10[8]

Note: IC50 values can vary based on assay duration and specific experimental conditions.

Table 2: Comparative Potency of Different this compound Agonists

CompoundRelative Potency vs. ONC201Reference
TR-57~60-270x more potent[5]
TR-65~60-270x more potent[5]
ONC206More potent[6][12]
ONC212More potent[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for determining the cytotoxic or cytostatic effects of this compound agonists on TNBC cell lines.

Cell_Viability_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: Assay Seed_Cells Seed TNBC cells in 96-well plates Add_Agonist Add serial dilutions of this compound agonist Seed_Cells->Add_Agonist Incubate Incubate for 72 hours Add_Agonist->Incubate Add_Reagent Add MTT or CellTiter-Glo Reagent Incubate->Add_Reagent Read_Plate Read absorbance/ luminescence Add_Reagent->Read_Plate

Figure 2: Workflow for cell viability assay.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, SUM159)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • This compound agonist (e.g., ONC201) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO or Solubilization Buffer (for MTT assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding (Day 1): a. Harvest and count TNBC cells, ensuring >90% viability. b. Resuspend cells in complete medium to a final concentration that will result in 50-70% confluency at the end of the assay. This typically ranges from 2,000 to 5,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment (Day 2): a. Prepare serial dilutions of the this compound agonist in complete medium. A common concentration range for ONC201 is 0.1 to 20 µM.[8] Ensure the final DMSO concentration is ≤ 0.1%. b. Remove the old medium from the wells and add 100 µL of the medium containing the this compound agonist or vehicle control (medium with DMSO). c. Treat each concentration in triplicate.

  • Incubation (Days 2-5): a. Incubate the plates for 72 hours at 37°C, 5% CO2.[13]

  • Assay and Measurement (Day 5):

    • For MTT Assay: a. Add 20 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals. d. Shake the plate gently for 10 minutes. e. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

  • Data Analysis: a. Subtract the background reading (medium only). b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability versus drug concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of ATF4 and Cyclin D1

This protocol is for detecting changes in protein expression in TNBC cells following treatment with a this compound agonist.

Materials:

  • 6-well tissue culture plates

  • TNBC cell lines

  • This compound agonist

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATF4, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed TNBC cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound agonist (e.g., 10 µM ONC201) or vehicle control for 24 hours.[4] c. Wash cells twice with ice-cold PBS. d. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein lysate).

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer: a. Normalize the protein lysates with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-ATF4 or anti-Cyclin D1, diluted in blocking buffer) overnight at 4°C with gentle shaking. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system. g. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Protocol 3: In Vivo TNBC Xenograft Model

This protocol outlines the evaluation of this compound agonist efficacy in a mouse xenograft model of TNBC.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • TNBC cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) fragments[6]

  • Matrigel

  • This compound agonist formulation for oral gavage (e.g., ONC206 in a suitable vehicle)[6][12]

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: a. Resuspend 1-5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. b. Inject the cell suspension subcutaneously into the mammary fat pad of the mice. c. For PDX models, surgically implant a small tumor fragment into the mammary fat pad.[6]

  • Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=5-10 mice per group).

  • Drug Administration: a. Administer the this compound agonist or vehicle control according to the desired schedule. For example, ONC206 has been administered via oral gavage at 100 mg/kg twice weekly for 4 weeks.[6][12] b. Monitor the body weight and general health of the mice throughout the study.

  • Tumor Measurement: a. Measure tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Study Endpoint and Analysis: a. The study can be terminated when tumors in the control group reach a predetermined size or at the end of the treatment course. b. Euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Tumors can be processed for further analysis, such as immunohistochemistry or western blotting. e. Plot the average tumor growth over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion

This compound agonists represent a novel and promising therapeutic strategy for triple-negative breast cancer. By targeting mitochondrial homeostasis, these agents can effectively inhibit the growth of TNBC cells, including the chemotherapy-resistant cancer stem cell population. The protocols provided here offer a framework for researchers to evaluate the preclinical efficacy of this compound agonists and further investigate their mechanisms of action in TNBC models.

References

Application Notes and Protocols: CL-PP as a Therapeutic Target in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP), a highly conserved serine protease, is a critical component of the mitochondrial protein quality control system. In conjunction with its associated ATPase, CLPX, it forms the CLPPX protease complex, responsible for the degradation of misfolded or damaged proteins within the mitochondrial matrix, thereby maintaining mitochondrial homeostasis. Dysregulation of this compound function has been implicated in a variety of human pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target for drug discovery.

These application notes provide an overview of this compound's role in disease and detail protocols for assays relevant to the discovery and characterization of this compound modulators.

This compound as a Therapeutic Target

The therapeutic strategy for targeting this compound is context-dependent and can involve either inhibition or activation of its proteolytic activity.

  • In Cancer: Many cancer cells exhibit increased mitochondrial stress and are highly dependent on protein quality control systems for survival. Activation of this compound in cancer cells can lead to the uncontrolled degradation of essential mitochondrial proteins, disruption of oxidative phosphorylation, and induction of apoptosis. Conversely, in some contexts, inhibition of this compound can also be detrimental to cancer cell survival.

  • In Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative disorders. While the precise role of this compound is still under investigation, evidence suggests that modulating its activity could be a therapeutic strategy. For instance, in models of Parkinson's disease, α-synuclein has been shown to suppress this compound activity, and restoration of this compound function can be protective. In some contexts of mitochondrial encephalopathy, depletion of this compound has been shown to be beneficial.

  • In Bacterial Infections: this compound is essential for the viability and virulence of many bacterial pathogens. Therefore, inhibitors of bacterial this compound are being explored as novel antibiotics.

Quantitative Data for this compound Modulators

The following tables summarize the potency of selected this compound activators and inhibitors.

Table 1: this compound Activators

CompoundTargetEC50Cell Line/Assay ConditionsReference
ONC201Human this compound1.25 µMEnzymatic assay
TR-57Human this compound~50-100x more potent than ONC201Cell viability and stress response assays
This compound-1071Human this compound23.5 nMEnzymatic assay
ADEP-41Human this compound0.42 µMEnzymatic assay
ZG111Human this compoundPotent activatorHigh-throughput screening and synthetic optimization
ZK53Human this compoundEC50 values reportedFITC-casein hydrolysis assay
NCA029Human this compound0.15 µMEnzymatic assay
7kHuman this compound0.79 µMEnzymatic assay
SL44Human this compound1.30 µMEnzymatic assay
XT6Human this compound0.08 µMEnzymatic assay
ZYZ-17Human this compound0.26 µMEnzymatic assay

Table 2: this compound Inhibitors

CompoundTargetIC50Cell Line/Assay ConditionsReference(s)
A2-32-01Human this compoundData reported in referenced studyAdvanced in vitro studies
TG53Human this compoundData reported in referenced studyAdvanced in vitro studies

Signaling Pathways Involving this compound

1. This compound-Mediated Apoptosis in Cancer

Activation of this compound in cancer cells triggers a signaling cascade leading to apoptosis. This involves the degradation of essential mitochondrial proteins, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of the integrated stress response.

CLPP_Apoptosis_Pathway CLPP_Activator This compound Activator (e.g., ONC201, TR-57) This compound Mitochondrial this compound CLPP_Activator->this compound activates Degradation Uncontrolled Degradation This compound->Degradation induces Mito_Proteins Mitochondrial Proteins (e.g., OXPHOS subunits) Mito_Proteins->Degradation are substrates for Mito_Dysfunction Mitochondrial Dysfunction Degradation->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS ISR Integrated Stress Response (ISR) (ATF4/CHOP) Mito_Dysfunction->ISR triggers ROS->ISR activates Apoptosis Apoptosis ISR->Apoptosis leads to CLPP_UPRmt_Pathway Mito_Stress Mitochondrial Stress (e.g., unfolded proteins) This compound This compound Mito_Stress->this compound activates Peptides Signaling Peptides This compound->Peptides generates HAF1 HAF-1 Transporter Peptides->HAF1 exported by Cytosol Cytosol HAF1->Cytosol DVE1_UBL5 DVE-1/UBL-5 Complex Cytosol->DVE1_UBL5 signal leads to Nucleus Nucleus DVE1_UBL5->Nucleus translocates to Chaperone_Genes Chaperone Gene Expression Nucleus->Chaperone_Genes activates CLPP_Activity_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Recombinant this compound - Test Compound - Fluorogenic Substrate start->prepare_reagents add_reagents Add this compound and Test Compound to 96/384-well plate prepare_reagents->add_reagents preincubate Pre-incubate add_reagents->preincubate add_substrate Initiate reaction with Fluorogenic Substrate preincubate->add_substrate measure_fluorescence Measure Fluorescence kinetically add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate EC50/IC50 measure_fluorescence->analyze_data end End analyze_data->end HTS_Workflow start Start plate_compounds Plate Compound Library (384-well format) start->plate_compounds add_this compound Dispense this compound solution plate_compounds->add_this compound incubate1 Incubate add_this compound->incubate1 add_substrate Dispense Substrate solution incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 read_plate Read Fluorescence incubate2->read_plate data_analysis Data Analysis & Hit Identification read_plate->data_analysis end End data_analysis->end CETSA_Workflow start Start treat_cells Treat cells with Compound or Vehicle start->treat_cells heat_shock Apply Heat Gradient to cell aliquots treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells separate_proteins Separate soluble from precipitated proteins (centrifugation) lyse_cells->separate_proteins quantify_protein Quantify soluble this compound (e.g., Western Blot, ELISA) separate_proteins->quantify_protein generate_curve Generate Melt Curve quantify_protein->generate_curve end End generate_curve->end

In Vivo Models for Studying CLPP Function and Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic peptidase P (CLPP) is a highly conserved ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial protein homeostasis, or "proteostasis," by degrading misfolded or damaged proteins. Dysregulation of this compound function has been implicated in a variety of human diseases, including Perrault syndrome, a rare genetic disorder characterized by sensorineural hearing loss and ovarian dysfunction, as well as cancer and metabolic disorders. As such, this compound has emerged as a promising therapeutic target. This document provides detailed application notes and protocols for utilizing in vivo models to study this compound function and the efficacy of its inhibitors.

Mouse Models: Investigating Systemic this compound Function

Genetically engineered mouse models, particularly knockout (KO) mice, have been instrumental in elucidating the systemic physiological roles of this compound.

This compound Knockout Mouse Model

Constitutive this compound knockout mice are viable, though they are often smaller than their wild-type (WT) littermates.[1] These mice recapitulate key features of Perrault syndrome, including infertility in both males and females and age-related hearing loss.[1]

Phenotypic Characteristics:

  • Metabolism: this compound KO mice exhibit a lean phenotype with reduced adiposity and are paradoxically protected from diet-induced obesity and insulin resistance.[2] They show increased whole-body energy expenditure.[2]

  • Mitochondrial Function: Tissues from this compound KO mice show altered mitochondrial morphology and function, including decreased activity of respiratory chain complexes.

  • Hematopoiesis: Despite the crucial role of mitochondria in blood cell development, this compound knockout mice have normal hematopoiesis.[3] This suggests that this compound is not essential for normal blood cell formation, making it a potentially safe target for therapies aimed at hematologic malignancies where this compound is overexpressed.[3]

Quantitative Data from this compound Knockout Mouse Studies
ParameterWild-Type (WT)This compound Knockout (KO)Key FindingsReference
Body Weight (g) ~30g (Adult Male)~25g (Adult Male)This compound KO mice are significantly smaller.[1]
Fat Mass (%) ~15%~10%Reduced adiposity in this compound KO mice.[2]
Glucose Tolerance NormalImprovedThis compound KO mice show enhanced glucose clearance.[2]
Insulin Sensitivity NormalIncreasedThis compound KO mice are more sensitive to insulin.[2]
Energy Expenditure NormalIncreasedHigher metabolic rate in this compound KO mice.[2]
Fertility FertileInfertileBoth male and female this compound KO mice are infertile.[1]
Hearing NormalProgressive Hearing LossThis compound KO mice develop age-related deafness.[1]

Experimental Workflow for this compound Knockout Mouse Phenotyping

G cluster_0 Generation & Genotyping cluster_1 Metabolic Phenotyping cluster_2 Mitochondrial Function cluster_3 Histology & Pathology Gen Generate this compound KO Mice (e.g., CRISPR/Cas9 or Cre-Lox) Geno Genotyping (PCR, qPCR) Gen->Geno GTT Glucose Tolerance Test (GTT) Geno->GTT ITT Insulin Tolerance Test (ITT) Geno->ITT CLAMS Metabolic Cages (CLAMS) Geno->CLAMS MitoIso Mitochondria Isolation Geno->MitoIso Histo Tissue Histology (e.g., H&E, IHC) Geno->Histo EM Electron Microscopy Geno->EM Seahorse Seahorse XF Analysis MitoIso->Seahorse WB Western Blot (OXPHOS) MitoIso->WB

Workflow for phenotyping this compound knockout mice.

Zebrafish Models: High-Throughput Screening and Developmental Studies

Zebrafish (Danio rerio) offer a powerful vertebrate model for studying this compound function due to their rapid development, optical transparency, and amenability to high-throughput genetic and chemical screening.

Generating and Phenotyping this compound Mutant Zebrafish

CRISPR/Cas9 technology has made it straightforward to generate this compound knockout zebrafish.[4] The transparent nature of zebrafish embryos allows for real-time imaging of mitochondrial dynamics and organ development.

Potential Phenotypes to Assess:

  • Morphology: Gross morphological defects, including developmental delay, smaller eyes, and body curvature.

  • Mitochondrial Function: Using fluorescent reporters to assess mitochondrial membrane potential and morphology in living embryos.

  • Behavior: Alterations in motor activity and response to stimuli.

  • Metabolism: Changes in glucose and lipid metabolism.

Experimental Workflow for Zebrafish this compound Mutant Analysis

G cluster_0 Mutant Generation cluster_1 Screening & Genotyping cluster_2 Phenotypic Analysis CRISPR Design & Synthesize This compound gRNA and Cas9 mRNA Inject Microinject into 1-cell Stage Embryos CRISPR->Inject Screen Screen for Phenotypes (e.g., morphology) Inject->Screen Geno Genotype F0 and F1 (e.g., HRMA, sequencing) Screen->Geno LiveImg Live Imaging (Mitochondrial reporters) Geno->LiveImg Behavior Behavioral Assays (e.g., touch response, swimming) Geno->Behavior MolBio Molecular Analysis (qPCR, Western Blot) Geno->MolBio

Workflow for generating and analyzing this compound mutant zebrafish.

In Vivo Inhibition of this compound

Studying the effects of this compound inhibitors in vivo is crucial for preclinical drug development. Both mouse and zebrafish models are valuable for these studies.

Administration of this compound Inhibitors in Mice

Small molecule inhibitors of this compound have been tested in mouse models, particularly for cancer. For example, the inhibitor A2-32-01 has been shown to have anti-leukemia efficacy in mouse xenograft models of acute myeloid leukemia (AML).[3]

Key Considerations for In Vivo Inhibition Studies:

  • Formulation: The solubility and stability of the inhibitor are critical. For hydrophobic compounds like A2-32-01, dissolution in corn oil can be an effective delivery vehicle.[3]

  • Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies. Oral administration is also being explored for some this compound agonists.

  • Dosing and Schedule: The dose and frequency of administration will depend on the pharmacokinetic and pharmacodynamic properties of the compound.

  • Toxicity Assessment: It is essential to monitor for any signs of toxicity, such as weight loss, changes in behavior, and organ damage (e.g., through liver and kidney function tests).

Signaling Pathways Involving this compound

This compound is a key component of the mitochondrial unfolded protein response (UPRmt), a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria.

The Mammalian Mitochondrial Unfolded Protein Response (UPRmt)

The UPRmt is a complex signaling cascade that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of genes involved in mitochondrial proteostasis, such as chaperones and proteases.

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus Misfolded Misfolded Proteins This compound This compound Misfolded->this compound Degradation Peptides Peptides This compound->Peptides HAF1 HAF-1 (Transporter) Peptides->HAF1 Export ATFS1_cyto ATFS-1 HAF1->ATFS1_cyto Inhibits mitochondrial import of ATFS-1 ATFS1_nuc ATFS-1 ATFS1_cyto->ATFS1_nuc Nuclear Translocation TargetGenes Target Genes (Chaperones, Proteases) ATFS1_nuc->TargetGenes Transcription DVE1 DVE-1 DVE1->TargetGenes UBL5 UBL-5 UBL5->DVE1 co-activates

Simplified signaling pathway of the mammalian UPRmt.

Protocols

Protocol 1: Isolation of Mitochondria from Mouse Liver

Materials:

  • Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.2

  • Bovine Serum Albumin (BSA)

  • Dounce homogenizer

  • Centrifuge and tubes

Procedure:

  • Euthanize the mouse and immediately excise the liver.

  • Place the liver in ice-cold IB.

  • Mince the liver into small pieces with scissors.

  • Transfer the minced tissue to a Dounce homogenizer with fresh, ice-cold IB containing 0.2% BSA.

  • Homogenize with 10-15 slow strokes of the loose pestle.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in IB without BSA.

  • Repeat the 10,000 x g centrifugation step to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of IB for downstream applications.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Materials:

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fast the mice overnight (16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip.

  • Administer the glucose solution orally via gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Plot the blood glucose concentration over time to assess glucose tolerance.

Protocol 3: CRISPR/Cas9-mediated Generation of this compound Mutant Zebrafish

Materials:

  • This compound-specific guide RNA (gRNA)

  • Cas9 mRNA

  • Microinjection setup

  • Zebrafish embryos (1-cell stage)

Procedure:

  • Design and synthesize a gRNA targeting an early exon of the this compound gene.[4]

  • In vitro transcribe Cas9 mRNA.

  • Prepare the injection mix containing the gRNA and Cas9 mRNA.

  • Microinject the mix into the yolk of 1-cell stage zebrafish embryos.[4]

  • Raise the injected (F0) embryos to adulthood.

  • Outcross F0 fish with WT fish and screen the F1 generation for germline transmission of the this compound mutation by genotyping.[4]

  • Intercross heterozygous F1 fish to generate homozygous this compound mutant (F2) embryos for phenotypic analysis.

Conclusion

The in vivo models described herein, namely the this compound knockout mouse and the this compound mutant zebrafish, are invaluable tools for dissecting the complex roles of this compound in health and disease. These models, in conjunction with pharmacological inhibitors, provide a robust platform for basic research and preclinical drug development targeting this critical mitochondrial protease. The provided protocols offer a starting point for researchers to design and execute rigorous in vivo studies of this compound function and inhibition.

References

Unmasking the Substrates: Mass Spectrometry-Based Approaches to Identify CLPP Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caseinolytic peptidase P (CLPP) is a highly conserved ATP-dependent serine protease crucial for maintaining protein homeostasis (proteostasis) within the mitochondria of eukaryotic cells and the cytoplasm of bacteria. In conjunction with its associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as CLPX, it forms the this compound proteolytic complex, which recognizes, unfolds, and degrades misfolded, damaged, or aggregated proteins. Given its central role in cellular health, dysregulation of this compound activity has been implicated in various human diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. A critical step in understanding the physiological roles of this compound and developing targeted therapies is the comprehensive identification of its substrates. This document outlines key mass spectrometry-based methodologies that have been successfully employed to identify this compound substrates, providing detailed protocols and data presentation formats to guide researchers in this endeavor.

Key Mass Spectrometry-Based Approaches

Several powerful mass spectrometry-based strategies have been developed to identify the substrates of proteases like this compound. These methods can be broadly categorized into trapping-based approaches, proximity-labeling techniques, and quantitative proteomics comparisons.

This compound Substrate Trapping (this compound-TRAP)

The this compound-TRAP method is a widely used and effective strategy that relies on a catalytically inactive variant of the this compound protease to trap substrates within its proteolytic chamber.[1][2] By mutating the active site serine to an alanine (e.g., S98A in S. aureus or S153A in human this compound), the protease can no longer degrade the proteins that are translocated into it by the CLPX chaperone.[1][3] These trapped substrate-CLPP complexes can then be purified and the substrates identified by mass spectrometry.[1]

Experimental Workflow:

CLPP_TRAP_Workflow cluster_cell In Vivo cluster_purification Purification cluster_analysis Analysis A Expression of His-tagged inactive This compound (this compound-TRAP) B Substrate Translocation by CLPX A->B C Substrate Trapping in this compound Chamber B->C D Cell Lysis C->D E Affinity Purification (e.g., Ni-NTA) D->E F Elution of This compound-Substrate Complex E->F G Protein Separation (e.g., SDS-PAGE) F->G H In-gel Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Substrate Identification I->J

Caption: Workflow for this compound substrate identification using the TRAP method.

Protocol: this compound-TRAP

  • Construct Generation: Create an expression vector encoding for this compound with a mutation in the active site (e.g., S98A or S153A) and a C-terminal affinity tag (e.g., His-tag).

  • Cell Culture and Expression: Introduce the this compound-TRAP construct into the desired cell line or organism. Induce the expression of the tagged, inactive protease.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors (excluding those targeting serine proteases if possible) to maintain the integrity of the trapped complexes.

  • Affinity Purification: Incubate the cell lysate with an appropriate affinity resin (e.g., Ni-NTA for His-tagged this compound) to capture the this compound-TRAP and its bound substrates.

  • Washing: Wash the resin extensively to remove non-specific protein binders.

  • Elution: Elute the this compound-TRAP-substrate complexes from the resin.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were co-purified with the this compound-TRAP. Proteins significantly enriched in the this compound-TRAP pulldown compared to a control (e.g., wild-type this compound pulldown or empty vector) are considered potential substrates.[4]

Quantitative Data Summary:

Identified Substrate Class Examples Organism Reference
Transcriptional RegulatorsCtsR, Spx, PerR, HrcAStaphylococcus aureus[5][6]
DNA Damage Repair ProteinsRecA, UvrA, UvrBStaphylococcus aureus[5][6]
Cell Division ProteinsFtsZStaphylococcus aureus[5]
Protein Synthesis FactorsRpoB, TufStaphylococcus aureus[5][6]
Metabolic EnzymesComponents of Krebs cycle, Oxidative phosphorylationEukaryotes[7][8]
Site-Specific Photocrosslinking

This advanced technique involves the site-specific incorporation of a photo-activatable, unnatural amino acid (e.g., diazirine-bearing amino acid, DiazK) into the proteolytic chamber of this compound.[3] Upon UV irradiation, the diazirine group forms a highly reactive carbene that covalently crosslinks with any substrate protein in close proximity.[3] This "zero-distance" crosslinking provides high confidence in the identified interactions.

Experimental Workflow:

Photocrosslinking_Workflow cluster_cell In Vivo cluster_purification Purification cluster_analysis Analysis A Expression of this compound with Unnatural Amino Acid (DiazK) in the active site B Substrate Entry into This compound Chamber A->B C UV Irradiation (365 nm) B->C D Covalent Crosslinking of Substrate to this compound C->D E Cell Lysis D->E F Affinity Purification of this compound E->F G Tryptic Digest F->G H LC-MS/MS Analysis G->H I Identification of Crosslinked Peptides H->I

Caption: Workflow for this compound substrate identification via photocrosslinking.

Protocol: Site-Specific Photocrosslinking

  • Genetic Code Expansion: Engineer a cell line to incorporate the unnatural amino acid (e.g., DiazK) in response to a specific codon (e.g., an amber stop codon).

  • Construct Generation: Create a this compound expression vector where a codon at a specific position within the proteolytic chamber is replaced with the codon for the unnatural amino acid.

  • Cell Culture and Expression: Culture the engineered cells in a medium containing the unnatural amino acid and induce the expression of the modified this compound.

  • UV Irradiation: Expose the cells to UV light (e.g., 365 nm) to induce photocrosslinking.

  • Cell Lysis and Affinity Purification: Lyse the cells and purify the this compound and its covalently bound substrates using an affinity tag on this compound.

  • Sample Preparation for Mass Spectrometry: Digest the purified protein complexes with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the crosslinked peptides, which will confirm the direct interaction between this compound and its substrates.

Proximity-Based Labeling (BioID)

BioID is a technique that identifies proteins in close proximity to a protein of interest. It involves fusing the protein of interest (this compound) to a promiscuous biotin ligase (BirA).[7] In the presence of biotin, BirA biotinylates proteins within a short radius (~10 nm). These biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This method identifies both direct substrates and other near-neighbor proteins.

Experimental Workflow:

BioID_Workflow cluster_cell In Vivo cluster_purification Purification cluster_analysis Analysis A Expression of This compound-BirA* Fusion Protein B Addition of Biotin A->B C Biotinylation of Proximal Proteins B->C D Cell Lysis C->D E Streptavidin Affinity Purification D->E F On-bead Tryptic Digest E->F G LC-MS/MS Analysis F->G H Identification of Biotinylated Proteins G->H

Caption: Workflow for identifying this compound interactors using BioID.

Protocol: BioID

  • Construct Generation: Create an expression vector for a fusion protein of this compound and BirA*.

  • Cell Culture and Expression: Transfect the desired cell line with the this compound-BirA* construct and select for stable expression.

  • Biotin Labeling: Supplement the cell culture medium with biotin for a defined period (e.g., 16-24 hours) to allow for the biotinylation of proximal proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.

  • Streptavidin Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-BirA* expressing cells compared to control cells (e.g., expressing BirA* alone).

Quantitative Data Summary:

Number of Potential Substrates/Interactors Identified Method Modification Reference
49Standard BioID[7]
>200Chemical this compound activation combined with BioID-MS[7]
N-terminomics (TAILS)

Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful quantitative proteomics approach for identifying protease cleavage sites and, by extension, protease substrates.[7][9] It distinguishes between the original N-termini of proteins and the "neo-N-termini" created by proteolytic cleavage. By comparing the N-terminomes of wild-type and this compound-deficient cells, one can identify proteins that are cleaved by this compound.

Experimental Workflow:

TAILS_Workflow cluster_sample Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A Protein Extraction from WT and this compound KO cells B Labeling of Primary Amines (N-termini and Lysines) A->B C Tryptic Digestion B->C D Depletion of Unlabeled (Internal) Peptides C->D E Enrichment of Labeled (N-terminal) Peptides D->E F LC-MS/MS Analysis E->F G Quantitative Comparison of N-terminal Peptides F->G H Identification of This compound Substrates G->H

Caption: Workflow for this compound substrate discovery using TAILS.

Protocol: TAILS

  • Cell Culture and Protein Extraction: Culture wild-type and this compound knockout (or knockdown) cells and extract the total proteome.

  • Labeling of Primary Amines: Chemically label the primary amines (N-termini and the epsilon-amino group of lysine residues) of the proteins in each sample with an isotopic label (e.g., using light or heavy formaldehyde for dimethyl labeling).

  • Tryptic Digestion: Digest the labeled proteomes with trypsin. Trypsin cleaves C-terminal to arginine and lysine, but the labeled lysines are blocked, so cleavage only occurs after arginine.

  • Enrichment of N-terminal Peptides: Use a polymer-based negative selection strategy to remove the newly generated internal tryptic peptides (which have a free N-terminus), thereby enriching for the originally labeled N-terminal peptides.

  • LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the N-terminal peptides between the wild-type and this compound-deficient samples. A significant increase in the abundance of a specific neo-N-terminal peptide in the wild-type sample compared to the knockout is indicative of a this compound cleavage event.

Quantitative Data Summary:

Finding Method Reference
Identification of primary and secondary this compound substratesTAILS[7]
Distinguishes between direct cleavage and downstream proteolytic eventsTAILS[7]

Conclusion

The identification of this compound substrates is fundamental to elucidating its biological functions and its role in disease. The mass spectrometry-based methods described here provide a powerful toolkit for researchers to tackle this challenge. The choice of method will depend on the specific research question, the available resources, and the biological system under investigation. Trapping-based and photocrosslinking methods are excellent for identifying direct binders, while proximity-labeling can reveal the broader interaction network. Quantitative proteomics approaches like TAILS provide valuable information on the dynamics of proteolysis in a cellular context. By applying these detailed protocols, researchers can generate high-quality, quantitative data to advance our understanding of this compound and its importance in cellular proteostasis.

References

Troubleshooting & Optimization

Troubleshooting low signal in a CLPP enzymatic assay.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Caseinolytic peptidase P (CLPP) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal in a this compound enzymatic assay?

Low signal in a this compound assay can stem from several factors, ranging from incorrect reagent preparation to suboptimal reaction conditions. The most frequent culprits include:

  • Inactive this compound Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.

  • Substrate Degradation: The fluorogenic substrate can be sensitive to light and hydrolysis. Ensure it is stored correctly and prepared fresh.

  • Inefficient this compound Activation: Many this compound assays require an activator, such as an acyldepsipeptide (ADEP), to open the proteolytic chamber.[1][2][3] Incomplete or failed activation will result in minimal to no substrate cleavage.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition can significantly impact this compound activity.[4][5]

  • Presence of Inhibitors: Contaminants in the sample or reagents can inhibit this compound activity.

  • Incorrect Instrument Settings: Improperly set excitation and emission wavelengths or gain settings on the fluorescence plate reader will lead to inaccurate readings.

Q2: How can I confirm that my this compound enzyme is active?

To verify the activity of your this compound enzyme, it is advisable to run a positive control experiment. This involves using a known this compound activator and a validated fluorogenic substrate under optimal conditions. A significant increase in fluorescence over time, compared to a no-enzyme control, will confirm that the enzyme is active.

Q3: My signal is present but weak. How can I optimize my assay to increase the signal?

To enhance a weak signal, consider the following optimization steps:

  • Enzyme and Substrate Concentrations: Systematically vary the concentrations of both the this compound enzyme and the fluorogenic substrate to find the optimal balance that yields a robust signal without substrate saturation.

  • Activator Concentration: If using an activator like ADEP, titrate its concentration to ensure complete activation of the this compound enzyme.[6]

  • Buffer Composition: The choice of buffer and its components can influence enzyme activity. While various buffers like HEPES and Tris-HCl are used, ensure the pH is within the optimal range for your specific this compound enzyme, typically between 7.5 and 8.5.[4][5][7]

  • Incubation Time: Increasing the reaction incubation time may allow for more product formation, leading to a stronger signal. However, ensure the reaction remains in the linear range.

Q4: What are some common interfering substances or inhibitors I should be aware of?

Several compounds can inhibit this compound activity and lead to a low signal. These include:

  • Serine Protease Inhibitors: As this compound is a serine protease, general serine protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF) can interfere with its activity.

  • Specific this compound Inhibitors: A variety of small molecules have been identified as this compound inhibitors, including some β-lactones, boronic acids, and other specific non-covalent and covalent inhibitors.[8][9][10]

  • Chelating Agents: If your this compound construct's stability or activity is dependent on divalent cations, the presence of chelating agents like EDTA could be detrimental.

  • High Concentrations of Organic Solvents: While DMSO is often used to dissolve substrates and compounds, high final concentrations can denature the enzyme. It is recommended to keep the final DMSO concentration below 1-2%.

Troubleshooting Workflow

This workflow diagram provides a step-by-step guide to diagnosing and resolving low signal issues in your this compound enzymatic assay.

TroubleshootingWorkflow This compound Assay Troubleshooting Workflow start Low or No Signal Detected run_controls Run Positive and Negative Controls start->run_controls check_reagents Verify Reagent Integrity (Enzyme, Substrate, Activator) optimize_concentrations Optimize Component Concentrations (Enzyme, Substrate, Activator) check_reagents->optimize_concentrations Reagents OK check_conditions Review Assay Conditions (Buffer, pH, Temperature) check_conditions->optimize_concentrations Conditions OK check_instrument Check Instrument Settings (Wavelengths, Gain) problem_solved Signal Restored check_instrument->problem_solved Settings Corrected optimize_concentrations->check_instrument Signal Still Low optimize_concentrations->problem_solved Signal Improved run_controls->check_reagents Controls Fail run_controls->check_conditions Controls OK, Sample Low

Caption: A decision tree for troubleshooting low signal in a this compound enzymatic assay.

Quantitative Data Summary

The following table provides recommended starting concentrations and ranges for key components in a typical this compound enzymatic assay. These values may require further optimization depending on the specific this compound enzyme, substrate, and experimental conditions.

ComponentRecommended Starting ConcentrationTypical Range
This compound Enzyme (tetradecamer)100 nM10 - 500 nM
Fluorogenic Substrate20 µM10 - 200 µM
ADEP Activator10 µM1 - 50 µM
DMSO (final concentration)< 1% (v/v)0.1% - 2% (v/v)

Experimental Protocols

Protocol: Standard this compound Enzymatic Assay

This protocol outlines a general procedure for measuring this compound activity using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a 10X assay buffer (e.g., 500 mM HEPES, pH 7.5, 1.5 M KCl, 100 mM MgCl₂).

    • Dissolve the this compound enzyme in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM KCl, 25 mM MgCl₂, 1 mM DTT, 10% Glycerol) to a stock concentration of 10 µM.[11] Aliquot and store at -80°C.

    • Dissolve the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.

    • Dissolve the ADEP activator in DMSO to create a 1 mM stock solution. Store at -20°C.

  • Assay Setup:

    • Perform the assay in a 96-well or 384-well black microplate suitable for fluorescence measurements.

    • Prepare a master mix containing the assay buffer, this compound enzyme, and ADEP activator at their final desired concentrations. Pre-incubate this mixture at the assay temperature (e.g., 37°C) for 10-15 minutes to allow for this compound activation.

    • To initiate the reaction, add the fluorogenic substrate to the master mix. The final volume for a 96-well plate is typically 50-100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for AMC, λex = 360-380 nm, λem = 440-460 nm).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the assay temperature.

  • Controls:

    • No Enzyme Control: Replace the this compound enzyme with storage buffer to determine the rate of substrate auto-hydrolysis.

    • No Activator Control: Omit the ADEP activator to confirm that the observed activity is activator-dependent.

    • No Substrate Control: Replace the substrate with DMSO to measure the background fluorescence of the assay components.

Signaling Pathway and Logical Relationships

This compound Activation and Substrate Cleavage Pathway

The following diagram illustrates the activation of the this compound protease by an ADEP molecule and the subsequent cleavage of a fluorogenic substrate.

CLPP_Activation_Pathway This compound Activation and Substrate Cleavage cluster_0 Inactive State cluster_1 Activation cluster_2 Proteolysis Inactive_this compound Inactive this compound (Closed Pore) ADEP ADEP Activator Active_this compound Active this compound (Open Pore) ADEP->Active_this compound Binds to hydrophobic pocket Products Cleaved Peptides + Fluorophore (Signal) Active_this compound->Products Cleaves Substrate Fluorogenic Substrate (Quenched) Substrate->Active_this compound Enters pore

Caption: The pathway of this compound activation by ADEP and subsequent substrate cleavage.

References

Optimizing CLPP Inhibitor Screening Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize conditions for Caseinolytic peptidase P (CLPP) inhibitor screening assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound inhibitor screening experiments.

1. Assay Signal & Sensitivity

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is my assay signal weak or showing a low signal-to-noise ratio? 1. Suboptimal Buffer Conditions: pH, ionic strength, or co-factors may not be optimal for this compound activity. 2. Low Enzyme Concentration/Activity: Insufficient active this compound in the assay. 3. Substrate Concentration Too Low: Substrate concentration is significantly below the Michaelis constant (Km), limiting the reaction rate. 4. Inappropriate Fluorophore/Quencher Pair (FRET assays): Poor spectral overlap or inefficient quenching. 5. Reader Settings Not Optimized: Incorrect excitation/emission wavelengths or gain settings on the plate reader.1. Optimize Buffer: Screen a range of pH values (typically 7.5-8.5) and salt concentrations (e.g., 100-200 mM KCl or NaCl). Ensure the presence of necessary co-factors like MgCl₂ if using a Clp-ATPase. 2. Increase Enzyme Concentration: Titrate this compound to determine the optimal concentration that provides a robust signal. Ensure the enzyme has been properly stored and has not lost activity. 3. Optimize Substrate Concentration: Determine the Km of your substrate and use a concentration at or slightly above the Km for initial screening to ensure the reaction is not substrate-limited.[1] 4. Select Appropriate Reagents: Use a validated fluorogenic or FRET-based substrate for this compound. 5. Calibrate Plate Reader: Optimize gain settings to maximize signal without saturating the detector. Use the correct filter sets for your specific fluorophore.
Why is the background fluorescence in my assay too high? 1. Autofluorescent Compounds: Test compounds may be inherently fluorescent at the assay wavelengths. 2. Buffer Components: Some buffers or additives can contribute to background fluorescence. 3. Substrate Instability: Spontaneous hydrolysis of the fluorescent substrate. 4. Contaminated Reagents or Plates: Impurities in reagents or well plates.1. Pre-screen Compounds: Run a parallel assay plate with compounds but without the enzyme to identify and flag autofluorescent hits. 2. Test Buffer Components: Run controls with individual buffer components to identify the source of background fluorescence. 3. Substrate Quality Control: Test the stability of the substrate in the assay buffer over time without the enzyme. Store substrates protected from light. 4. Use High-Quality Reagents: Utilize high-purity reagents and low-autofluorescence microplates.

2. Data Variability & Reproducibility

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing high variability between replicate wells? 1. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, compounds, or enzyme. 2. Incomplete Mixing: Reagents not uniformly distributed in the wells. 3. Edge Effects: Evaporation or temperature gradients across the microplate. 4. Precipitation of Compounds: Test compounds may not be fully soluble in the assay buffer.1. Calibrate Pipettes: Ensure all manual and automated pipettes are properly calibrated. Use appropriate pipetting techniques. 2. Ensure Proper Mixing: Mix thoroughly after each reagent addition, for example, by gentle shaking or using an orbital shaker. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate, or fill them with buffer to create a humidity barrier. Incubate plates in a humidified chamber. 4. Check Compound Solubility: Visually inspect plates for precipitation. Consider pre-dissolving compounds in a suitable solvent and ensuring the final solvent concentration is consistent and low (e.g., <1% DMSO).
My positive and negative controls are not performing as expected. 1. Degraded Controls: Positive control inhibitor or enzyme may have degraded over time. 2. Incorrect Concentrations: Errors in the dilution of control compounds or enzyme. 3. Solvent Effects: The solvent (e.g., DMSO) concentration may be too high, inhibiting the enzyme in the negative control wells.1. Use Fresh Controls: Prepare fresh aliquots of control reagents regularly. 2. Verify Concentrations: Double-check all calculations and dilutions for control reagents. 3. Run Solvent Tolerance Test: Determine the maximum concentration of the solvent that does not significantly affect enzyme activity. Ensure this concentration is maintained across all wells.

3. Compound-Specific Issues

Question/Issue Possible Cause(s) Recommended Solution(s)
How can I differentiate between true inhibitors and false positives? 1. Compound Autofluorescence: As mentioned above, the compound itself may be fluorescent. 2. Compound Aggregation: Some compounds form aggregates that can sequester the enzyme or substrate, leading to apparent inhibition. 3. Light Scattering: Precipitated compounds can scatter light, interfering with fluorescence readings. 4. Reactivity with Assay Components: Compounds may react with the substrate or other buffer components.1. Counter-screen for Autofluorescence: Measure the fluorescence of compounds in the absence of the enzyme. 2. Test for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt non-specific aggregation. Perform dose-response curves; aggregators often show steep, non-classical curves. 3. Visual Inspection & Centrifugation: Inspect plates for precipitates. Centrifuge the plate before reading to pellet any precipitates. 4. Run Specificity Assays: Test hit compounds against other, unrelated proteases to assess their selectivity for this compound.
Why do some of my compounds appear to be activators of this compound? 1. Displacement of Clp-ATPase: In assays using the full ClpXP or ClpAP complex, some compounds can mimic the interaction of the ATPase, leading to uncontrolled activation of this compound.[2] 2. Fluorescent Interference: The compound may enhance the fluorescence of the substrate or product.1. Assay Design: Be aware that compounds like acyldepsipeptides (ADEPs) are known this compound activators.[2] Consider running a secondary assay with this compound alone to confirm direct inhibition versus effects on the complex. 2. Run Controls: Test the compound with the substrate in the absence of the enzyme to check for direct effects on fluorescence.

Experimental Protocols & Data

Optimized Assay Conditions

The optimal conditions for a this compound inhibitor screening assay can vary depending on the specific this compound homolog, the substrate, and the assay format. The following tables provide a starting point for optimization.

Table 1: Recommended Buffer Compositions for this compound Assays

Buffer ComponentConcentration RangePurposeNotes
Buffer Salt 25-100 mMMaintain pHTris-HCl or HEPES are commonly used.[3][4]
pH 7.5 - 8.5Optimal enzyme activityThis compound activity is generally highest in a slightly alkaline environment.[5]
Salt 100-400 mMMaintain ionic strength and protein stabilityKCl or NaCl are typical choices.[6]
MgCl₂ 5-20 mMRequired for ATPase activityEssential when using the ClpXP or ClpAP complex.[4][6]
ATP 1-5 mMEnergy source for ATPaseNecessary for ClpX/A-dependent substrate unfolding and translocation.[4]
Dithiothreitol (DTT) 1-2 mMReducing agentHelps to prevent oxidation of cysteine residues.
Detergent 0.005-0.05%Reduce non-specific binding and aggregationTween-20 or Triton X-100 are commonly used.

Table 2: Typical Enzyme and Substrate Concentrations

ReagentTypical ConcentrationNotes
This compound Protease 50-500 nMThe optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
ClpX/ClpA ATPase 100-1000 nMA molar excess relative to this compound is often used to ensure complex formation.
Fluorogenic Peptide Substrate 10-100 µMShould be at or near the Km value for the enzyme.[1]
FITC-Casein (Protease Assay) 0.2-1 µMA general substrate for protease activity assays.

Detailed Methodology: Fluorescence-Based Peptidase Assay

This protocol describes a typical fluorescence-based assay to screen for inhibitors of this compound peptidase activity using a fluorogenic peptide substrate.

  • Reagent Preparation:

    • Prepare a 2X assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 400 mM KCl, 40 mM MgCl₂, 2 mM DTT).

    • Prepare a 2X this compound enzyme solution in 1X assay buffer.

    • Prepare a 2X fluorogenic peptide substrate solution in 1X assay buffer.

    • Prepare test compounds at 2X the final desired concentration in 1X assay buffer containing the appropriate concentration of DMSO.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the 2X compound solution to the appropriate wells. For controls, add 10 µL of buffer with DMSO (negative control) or a known this compound inhibitor (positive control).

    • Add 5 µL of 2X this compound enzyme solution to all wells except for the no-enzyme control wells. Add 5 µL of 1X assay buffer to the no-enzyme wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 5 µL of 2X substrate solution to all wells.

    • Mix the plate gently on an orbital shaker.

    • Read the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Rateno enzyme) / (RateDMSO - Rateno enzyme))

    • Plot % inhibition versus compound concentration to determine the IC₅₀ value for active compounds.

Visualizations

Diagram 1: this compound Inhibitor Screening Workflow

CLPP_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Reagents & Compounds Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Fluorescence Reading (Kinetic) Reaction_Start->Measurement Data_Processing Calculate Reaction Rates Measurement->Data_Processing Normalization Normalize to Controls Data_Processing->Normalization Hit_ID Hit Identification (% Inhibition) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response

Caption: Workflow for a typical this compound inhibitor high-throughput screening assay.

Diagram 2: Troubleshooting Logic for Low Assay Signal

Low_Signal_Troubleshooting Start Low Assay Signal or Poor S/N Ratio Check_Enzyme Is Enzyme Active? Start->Check_Enzyme Check_Substrate Is Substrate Conc. Optimal? Check_Enzyme->Check_Substrate No Sol_Enzyme Use fresh enzyme Increase concentration Check_Enzyme->Sol_Enzyme Yes Check_Buffer Are Buffer Conditions Optimal? Check_Substrate->Check_Buffer No Sol_Substrate Titrate substrate Use [S] >= Km Check_Substrate->Sol_Substrate Yes Check_Reader Are Reader Settings Correct? Check_Buffer->Check_Reader No Sol_Buffer Optimize pH and salt Add required co-factors Check_Buffer->Sol_Buffer Yes Sol_Reader Optimize gain Check wavelength settings Check_Reader->Sol_Reader Yes

Caption: A logical guide to troubleshooting low signal issues in this compound assays.

Diagram 3: this compound Protease Complex and Inhibition Points

CLPP_Signaling_Pathway cluster_clp_complex ClpXP Proteolytic Complex ClpX ClpX (ATPase) This compound This compound (Protease) ClpX->this compound Associates with Unfolded_Substrate Unfolded Polypeptide ClpX->Unfolded_Substrate Unfolding & Translocation (ATP-dependent) Peptides Degraded Peptides This compound->Peptides Proteolysis Substrate Misfolded Protein Substrate Substrate->ClpX Recognition & Binding Unfolded_Substrate->this compound Inhibitor This compound Inhibitor Inhibitor->ClpX May Interfere with ATPase Activity Inhibitor->this compound Inhibits Active Site Inhibitor->this compound May Disrupt ClpX-ClpP Interaction

Caption: Potential inhibition points within the ClpXP signaling pathway.

References

Common problems with recombinant CLPP protein solubility.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the expression and purification of recombinant Caseinolytic protease P (ClpP), with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the native structure of this compound and how does it impact its solubility and activity?

A1: this compound is a highly conserved serine protease that forms a barrel-shaped complex where proteolysis occurs.[1] In bacteria, this compound typically exists as a homotetradecamer, composed of two stacked seven-membered (heptameric) rings.[2][3] However, human mitochondrial this compound (hthis compound) is stable as a heptamer and only forms the active tetradecamer in the presence of its ATPase partner, ClpX.[2][4] The stability and solubility of recombinant this compound can be highly dependent on achieving the correct oligomeric state. Expression conditions that fail to promote proper ring formation or the association of the two heptameric rings can lead to misfolding and aggregation.

Q2: Why is my recombinant this compound protein forming inclusion bodies in E. coli?

A2: The formation of insoluble aggregates, known as inclusion bodies, is a common challenge when overexpressing proteins in E. coli.[5][6] This issue often arises when the rate of protein synthesis overwhelms the host cell's capacity for proper protein folding.[7] Several factors can contribute to this compound forming inclusion bodies:

  • High Expression Rate: Rapid transcription and translation, often driven by strong promoters (like T7) and high inducer concentrations (e.g., IPTG), can lead to the accumulation of misfolded protein.[7][8]

  • Sub-optimal Temperature: High induction temperatures (e.g., 37°C) accelerate protein synthesis but can also increase the likelihood of hydrophobic patches being exposed, leading to aggregation.[6][9]

  • Lack of Chaperones: this compound requires an associated ATPase chaperone, like ClpX or ClpA, for proper function and substrate processing.[1][10] Overexpression in a system lacking sufficient chaperone availability can impair folding and stability.

  • Cellular Environment: The reducing environment of the E. coli cytoplasm and differences in pH or ionic strength compared to the protein's native environment (e.g., the mitochondrial matrix for hthis compound) can hinder correct folding.[5]

Q3: What is the role of the ClpX ATPase, and is it necessary for producing soluble this compound?

A3: ClpX is a hexameric AAA+ (ATPases Associated with diverse cellular activities) chaperone that recognizes, unfolds, and translocates substrate proteins into the this compound proteolytic chamber for degradation.[1][10] The interaction between ClpX and this compound is critical. ClpX binding is required to induce the active tetradecameric conformation of human this compound and to open the axial pores of the this compound barrel, allowing substrate entry.[2][4] While it is possible to express this compound alone, co-expression with ClpX can sometimes improve the yield of soluble and properly assembled this compound by stabilizing its functional state.[4]

Q4: Can adding a fusion tag improve the solubility of recombinant this compound?

A4: Yes, using a solubility-enhancing fusion tag is a common and effective strategy.[6][11] Large, highly soluble proteins like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can act as a "chaperone" for their fusion partner, preventing aggregation and improving yields of soluble protein.[12] Smaller tags like SUMO (Small Ubiquitin-like Modifier) are also known to significantly enhance the expression and solubility of difficult-to-express proteins.[12] These tags can be later removed by specific proteases (e.g., TEV protease, SUMO protease) if the native this compound sequence is required.

Troubleshooting Guide for this compound Solubility

Problem: I have very low or no yield of soluble this compound protein after cell lysis.

This is the most common issue, often indicating that the protein is in insoluble inclusion bodies.

start Low Yield of Soluble this compound check_expression Step 1: Verify Total Expression (Analyze whole cell lysate via SDS-PAGE) start->check_expression no_band No visible induction band. Potential Issue: Expression Failure. check_expression->no_band No Band strong_band Strong induction band present. Protein is expressed. check_expression->strong_band Band Present solution_expression Troubleshooting Expression: - Sequence verify construct - Optimize codon usage - Try a different vector/promoter no_band->solution_expression check_solubility Step 2: Check Solubility (Analyze soluble vs. insoluble fractions) strong_band->check_solubility band_in_pellet Protein is in the insoluble pellet. Issue: Inclusion Bodies check_solubility->band_in_pellet Insoluble band_in_supernatant Protein is soluble but yield is low. Issue: Degradation or Loss check_solubility->band_in_supernatant Soluble solution_solubility Troubleshooting Solubility: 1. Lower induction temperature (16-20°C) 2. Reduce IPTG concentration (0.1-0.4 mM) 3. Add a solubility tag (MBP, GST, SUMO) 4. Co-express with chaperones (e.g., GroEL/ES) or ClpX band_in_pellet->solution_solubility solution_degradation Troubleshooting Degradation/Loss: - Add protease inhibitors to lysis buffer - Optimize purification protocol to be faster - Check for protein loss at each purification step band_in_supernatant->solution_degradation

Caption: Troubleshooting decision tree for low soluble this compound yield.

Problem: My purified this compound protein is soluble initially but precipitates after dialysis or during storage.

This suggests the buffer conditions are not optimal for long-term stability.

  • Possible Cause: The pH of the buffer is too close to this compound's isoelectric point (pI), where net charge is zero and solubility is minimal.

    • Solution: Change the pH of your buffer to be at least 1-2 units away from the calculated pI of your this compound construct.

  • Possible Cause: Insufficient ionic strength to keep the protein soluble.

    • Solution: Increase the salt concentration in your buffer. A common starting point is 150-300 mM NaCl. Screen a range of concentrations to find the optimum.[9]

  • Possible Cause: The protein is unstable without stabilizing agents.

    • Solution: Add stabilizing osmolytes or additives to the final storage buffer. Common additives include 5-10% glycerol, L-arginine, or low concentrations of non-ionic detergents.[9]

  • Possible Cause: Oxidation of cysteine residues leading to aggregation.

    • Solution: Add a reducing agent like DTT (1-5 mM) or TCEP (0.2-0.5 mM) to your buffer, especially if your this compound construct has exposed cysteine residues.

Quantitative Data Summary

The yield of soluble recombinant protein can vary significantly based on the expression system and conditions.

ProteinExpression HostVectorSoluble Yield (mg/L)Reference
Streptococcus pneumoniae this compoundE. coli BL21 Star (DE3)pET28b~240.4[13]

Experimental Protocols

Protocol 1: Optimizing Induction Conditions for Soluble this compound

This protocol outlines a small-scale experiment to test the effects of temperature and inducer concentration on the solubility of your this compound construct.

Workflow Diagram:

cluster_prep Preparation cluster_expression Expression Trials cluster_analysis Analysis transform Transform E. coli with this compound plasmid culture Grow overnight starter culture transform->culture inoculate Inoculate larger cultures & grow to OD600 ~0.6 culture->inoculate induce Induce expression (Vary Temp & IPTG) inoculate->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication) harvest->lyse separate Separate soluble & insoluble fractions lyse->separate sds_page Analyze fractions by SDS-PAGE separate->sds_page

Caption: Experimental workflow for optimizing this compound expression.

Methodology:

  • Inoculation: Inoculate 50 mL of LB media (with appropriate antibiotic) with an overnight culture of E. coli harboring your this compound expression plasmid. Grow at 37°C with shaking until the OD600 reaches 0.5-0.8.

  • Pre-Induction Sample: Remove a 1 mL aliquot of the culture as your "uninduced" control.

  • Induction: Divide the main culture into smaller, equal volumes (e.g., four 10 mL cultures). Induce protein expression under different conditions. A good starting matrix is:

    • Culture 1: 37°C with 1.0 mM IPTG

    • Culture 2: 30°C with 0.5 mM IPTG

    • Culture 3: 20°C with 0.2 mM IPTG

    • Culture 4: 16°C with 0.2 mM IPTG

  • Expression: Incubate the cultures for a set time. For 37°C and 30°C, incubate for 3-4 hours. For 20°C and 16°C, incubate overnight (16-18 hours).

  • Harvesting: Harvest 1.5 mL from each culture by centrifugation. Normalize the samples by OD600 before harvesting to ensure you are comparing equal amounts of cells.

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells thoroughly using sonication on ice.

  • Fractionation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 15-20 minutes at 4°C.

    • Carefully collect the supernatant (this is the soluble fraction ).

    • Resuspend the pellet in an equal volume of lysis buffer (this is the insoluble fraction ).

  • Analysis: Analyze equal volumes of the uninduced sample, total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Coomassie staining. The optimal condition is the one that yields the most intense band for your this compound protein in the soluble fraction.[14]

Protocol 2: Lysis Buffer Additive Screening

This protocol helps identify buffer components that enhance the solubility and stability of this compound during extraction.

Methodology:

  • Expression: Grow and induce a larger culture of your this compound-expressing cells using the optimized conditions identified in Protocol 1.

  • Harvest and Resuspend: Harvest the cell pellet and resuspend it in a base lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Aliquot: Divide the resuspended cells into equal aliquots.

  • Screen Additives: To each aliquot, add a different component from the table below to its final concentration. Lyse each sample as described previously.

Additive CategoryAdditive ExampleWorking ConcentrationPutative Function
Salt NaCl or KCl150 - 500 mMMasks surface charges, reduces aggregation
Reducing Agent DTT or TCEP1 - 5 mMPrevents disulfide bond formation
Osmolyte Glycerol5 - 20% (v/v)Stabilizes protein structure
Osmolyte L-Arginine50 - 100 mMSuppresses protein aggregation
Detergent Triton X-100 or NP-400.1 - 1% (v/v)Can help solubilize hydrophobic proteins
  • Analysis: Centrifuge the lysates and analyze the soluble fractions from each condition by SDS-PAGE to determine which additive(s) improved the recovery of soluble this compound.

References

Technical Support Center: Enhancing CLPP siRNA-Mediated Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Caseinolytic peptidase P (CLPP) siRNA-mediated knockdown.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it a target for siRNA knockdown?

Caseinolytic peptidase P (this compound) is a highly conserved ATP-dependent serine protease located in the mitochondrial matrix. It plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins. Dysregulation of this compound has been implicated in various diseases, including cancer and metabolic disorders, making it a significant target for therapeutic intervention and functional studies using siRNA-mediated knockdown.

2. What is the general principle of siRNA-mediated knockdown?

Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that, when introduced into a cell, can trigger the RNA interference (RNAi) pathway. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA's sequence as a guide to find and cleave the complementary messenger RNA (mRNA) of the target gene (in this case, this compound). This cleavage leads to the degradation of the this compound mRNA, thereby preventing its translation into protein and effectively "knocking down" the gene's expression.

3. How long does it typically take to see a reduction in this compound protein levels after siRNA transfection?

4. What are the essential controls for a this compound siRNA knockdown experiment?

To ensure the validity and reproducibility of your results, the following controls are essential:

  • Negative Control (NC) siRNA: A non-targeting siRNA with a scrambled sequence that does not correspond to any known gene in the target organism. This control helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.[3]

  • Untreated Cells: Cells that have not been exposed to any siRNA or transfection reagent. This serves as a baseline for normal this compound expression levels and cell viability.[3]

  • Mock-transfected Cells: Cells treated with the transfection reagent alone (without siRNA). This control helps to assess the cytotoxicity of the transfection reagent.[3]

5. How can I validate the knockdown of this compound?

Validation of this compound knockdown should be performed at both the mRNA and protein levels:

  • Western Blotting: To confirm the decrease in this compound protein expression.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound siRNA-mediated knockdown experiments.

Problem Potential Cause Recommended Solution
Low this compound Knockdown Efficiency (<70%) 1. Suboptimal siRNA Concentration: The concentration of siRNA may be too low to elicit a strong response.[6]1. Optimize siRNA Concentration: Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5 nM to 50 nM) to determine the optimal concentration for your cell line.[6]
2. Inefficient Transfection Reagent: The chosen transfection reagent may not be suitable for your cell type or for delivering siRNA to the mitochondria.2. Select an Appropriate Transfection Reagent: Test different transfection reagents known for high efficiency in your cell line. Lipid-based reagents like Lipofectamine™ RNAiMAX or polymer-based reagents can be effective.[7][8]
3. Poor Cell Health: Cells that are unhealthy, overly confluent, or have a high passage number are often difficult to transfect.3. Maintain Healthy Cell Cultures: Use cells with a low passage number, ensure they are in the logarithmic growth phase, and seed them at an optimal density (typically 50-70% confluency) for transfection.[3]
4. Presence of Serum or Antibiotics: Serum and antibiotics in the transfection medium can interfere with the formation of siRNA-lipid complexes.4. Use Serum-Free and Antibiotic-Free Medium: Perform the initial complex formation in a serum-free and antibiotic-free medium like Opti-MEM™. You can add serum-containing medium after the initial incubation period.[2]
High Cell Toxicity or Death 1. High Transfection Reagent Concentration: Excessive amounts of transfection reagent can be toxic to cells.1. Titrate Transfection Reagent: Optimize the concentration of the transfection reagent by performing a titration to find the lowest effective concentration that maintains high cell viability.
2. High siRNA Concentration: While aiming for high knockdown, excessive siRNA concentrations can induce off-target effects and cytotoxicity.[6]2. Use the Lowest Effective siRNA Concentration: Once the optimal concentration is determined, use the lowest concentration that provides sufficient knockdown to minimize toxicity.
3. Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can be detrimental.3. Reduce Incubation Time: For sensitive cell lines, consider reducing the incubation time with the transfection complexes to 4-6 hours before replacing the medium.
Inconsistent Results Between Experiments 1. Variability in Cell Density: Inconsistent cell numbers at the time of transfection can lead to variable results.1. Standardize Seeding Density: Always count cells before seeding to ensure a consistent cell density for each experiment.
2. Inconsistent Reagent Preparation: Variations in the preparation of siRNA-lipid complexes can affect transfection efficiency.2. Follow a Standardized Protocol: Prepare fresh dilutions of siRNA and transfection reagent for each experiment and adhere strictly to the incubation times and mixing procedures.
3. RNase Contamination: Degradation of siRNA by RNases will prevent effective knockdown.3. Maintain an RNase-Free Environment: Use RNase-free tips, tubes, and reagents. Wear gloves and work in a clean environment.
Off-Target Effects 1. High siRNA Concentration: Higher concentrations of siRNA increase the likelihood of the siRNA binding to and silencing unintended targets.1. Use Low siRNA Concentrations: Use the lowest validated concentration of siRNA that achieves the desired level of knockdown.
2. "Seed Region" Homology: The "seed region" (nucleotides 2-8) of the siRNA can have partial complementarity to the 3' untranslated region (UTR) of other mRNAs, leading to their unintended silencing.2. Use Modified siRNAs or Pooling: Consider using chemically modified siRNAs that reduce off-target effects or pooling multiple different siRNAs targeting the same gene at lower individual concentrations.
3. Inappropriate Negative Control: A poorly designed negative control may not accurately reflect non-specific effects.3. Validate Your Negative Control: Ensure your negative control siRNA has been validated to have minimal off-target effects through bioinformatics analysis and experimental testing.

Data Presentation

Table 1: Comparison of this compound Knockdown Efficiency with Different siRNAs

This table summarizes the relative this compound mRNA and protein expression levels in MDA-MB-231 breast cancer cells after transfection with three different siRNAs targeting this compound.

siRNA Relative this compound mRNA Expression (%) Relative this compound Protein Expression (%)
Negative Control (NC) 100100
si-CLPP-A ~40~35
si-CLPP-B ~25~20
si-CLPP-C ~55~50

Data is estimated from graphical representations in the source publication and presented as a percentage of the negative control.

Table 2: Comparison of Transfection Reagent Efficiency for siRNA Delivery

This table provides a qualitative comparison of commonly used transfection reagents for siRNA delivery into challenging cell types like primary macrophages.

Transfection Reagent siRNA Uptake Target Gene Knockdown Cell Toxicity
Lipofectamine™ 2000 HighHighModerate
Lipofectamine™ RNAiMAX HighHighLow
DharmaFECT™ 3 HighHighLow
HiPerFect ModerateModerateLow
INTERFERin ModerateModerateLow

Based on findings from a comparative study.[7][8] Efficiency can be cell-type dependent.

Experimental Protocols

This compound siRNA Transfection using Lipofectamine™ RNAiMAX

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • This compound-specific siRNA and Negative Control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Cells to be transfected

  • 6-well tissue culture plates

  • RNase-free microtubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 50-70% confluent at the time of transfection.

  • Complex Preparation (per well): a. In an RNase-free microtube (Tube A), dilute 30 pmol of siRNA (e.g., 1.5 µL of a 20 µM stock) in 150 µL of Opti-MEM™ Medium. Mix gently. b. In a separate RNase-free microtube (Tube B), add 5 µL of Lipofectamine™ RNAiMAX to 150 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA (from Tube A) and the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the culture medium from the cells. b. Add the 300 µL of siRNA-lipid complex to each well. c. Add 2.2 mL of fresh, antibiotic-free complete growth medium to each well. d. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Validation of this compound Knockdown by Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for this compound and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (for this compound and the reference gene), and cDNA template. b. Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control-treated cells.

Validation of this compound Knockdown by Western Blotting

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-CLPP antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the extent of protein knockdown.

Visualizations

Signaling Pathway

CLPP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Src Src RTK->Src PI3K PI3K RTK->PI3K Src->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition This compound This compound This compound->Akt Modulates Mitochondrial_Proteostasis Mitochondrial Proteostasis This compound->Mitochondrial_Proteostasis Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Transfection cluster_validation Phase 3: Validation cluster_analysis Phase 4: Analysis Select_Cells Select & Culture Target Cells Design_siRNA Design/Select This compound & Control siRNAs Select_Cells->Design_siRNA Seed_Cells Seed Cells for Transfection Design_siRNA->Seed_Cells Prepare_Complexes Prepare siRNA- Lipid Complexes Seed_Cells->Prepare_Complexes Transfect Transfect Cells Prepare_Complexes->Transfect Harvest_mRNA Harvest Cells for mRNA (24-48h) Transfect->Harvest_mRNA Harvest_Protein Harvest Cells for Protein (48-72h) Transfect->Harvest_Protein qPCR qPCR Analysis Harvest_mRNA->qPCR Western_Blot Western Blot Analysis Harvest_Protein->Western_Blot Analyze_Results Analyze & Interpret Results qPCR->Analyze_Results Western_Blot->Analyze_Results Troubleshooting_Logic Start Start Troubleshooting Low_Knockdown Is Knockdown Efficiency Low? Start->Low_Knockdown Check_Controls Check Positive Control (e.g., GAPDH siRNA) Low_Knockdown->Check_Controls Yes High_Toxicity Is Cell Toxicity High? Low_Knockdown->High_Toxicity No Control_OK Is Positive Control Knockdown >80%? Check_Controls->Control_OK Optimize_Transfection Optimize Transfection: - Reagent Concentration - Cell Density - Serum/Antibiotics Control_OK->Optimize_Transfection No Optimize_siRNA Optimize this compound siRNA: - Increase Concentration - Test New Sequences Control_OK->Optimize_siRNA Yes Success Experiment Optimized Optimize_Transfection->Success Optimize_siRNA->Success Reduce_Reagent Reduce Transfection Reagent Concentration High_Toxicity->Reduce_Reagent Yes High_Toxicity->Success No Reduce_siRNA Reduce siRNA Concentration Reduce_Reagent->Reduce_siRNA Reduce_siRNA->Success

References

Technical Support Center: Minimizing Off-Target Effects of CLPP CRISPR-Cas9 Editing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CRISPR-Cas9 editing of the CLPP gene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene, and why is it a target of interest?

The this compound gene encodes the proteolytic subunit of the ATP-dependent Clp protease (ClpXP), located in the mitochondrial matrix. Its primary function is to maintain mitochondrial protein homeostasis by degrading misfolded or damaged proteins. This process is a key component of the mitochondrial unfolded protein response (UPRmt)[1][2]. Dysregulation of this compound has been implicated in various conditions, including Perrault syndrome, cancer, and age-related hearing loss, making it a significant target for therapeutic research.

Q2: What are the potential consequences of off-target edits when targeting this compound?

Off-target mutations can lead to unintended cellular consequences. Given this compound's role in mitochondrial function, off-target effects could inadvertently impact cellular metabolism, apoptosis, and innate immune signaling. Notably, the loss of this compound has been shown to induce mitochondrial DNA instability, leading to the activation of the cGAS-STING pathway and a type I interferon response[3]. Therefore, ensuring the specificity of this compound editing is critical to avoid confounding experimental results and potential toxicity.

Q3: What are the first steps to minimize off-target effects in my this compound CRISPR experiment?

Minimizing off-target effects begins with careful experimental design. Key initial steps include:

  • High-Fidelity Cas9 Variants: Utilize engineered Cas9 enzymes with increased specificity, such as eSpCas9, SpCas9-HF1, or HiFi-Cas9. These variants have been designed to reduce non-specific DNA binding and cleavage.

  • Optimized Guide RNA (gRNA) Design: Employ bioinformatics tools to design gRNAs with high on-target scores and minimal predicted off-target sites. Truncating the gRNA sequence can also enhance specificity.

  • Appropriate Delivery Method: Deliver the CRISPR-Cas9 components as ribonucleoprotein (RNP) complexes via electroporation. This transient delivery method limits the time the Cas9 enzyme is active in the cell, thereby reducing the chances of off-target cleavage compared to plasmid-based delivery[4].

Troubleshooting Guides

Issue 1: High frequency of off-target mutations detected at predicted sites.

Possible Cause & Solution

  • Suboptimal gRNA Specificity:

    • Troubleshooting Step: Redesign gRNAs using at least two different prediction tools to cross-reference and select candidates with the lowest off-target scores. Consider using truncated gRNAs (tru-gRNAs) which can improve specificity.

    • Experimental Protocol: Validate the on- and off-target activity of multiple gRNA designs in a pilot experiment using a sensitive detection method like targeted deep sequencing.

  • Prolonged Cas9 Expression:

    • Troubleshooting Step: Switch from plasmid-based delivery to RNP delivery. If using plasmids is unavoidable, use a system with inducible Cas9 expression to limit its activity period.

    • Experimental Protocol: Optimize the concentration of the RNP complex and the electroporation parameters to achieve high on-target editing efficiency with the lowest possible RNP concentration.

  • Standard Cas9 Nuclease:

    • Troubleshooting Step: Replace wild-type SpCas9 with a high-fidelity variant like SpCas9-HF1 or Alt-R® S.p. HiFi Cas9 Nuclease.

    • Experimental Protocol: Perform a side-by-side comparison of wild-type and high-fidelity Cas9 variants to quantify the reduction in off-target cleavage at known sites.

Issue 2: Unexpected phenotypes observed after this compound knockout, potentially due to off-targets.

Possible Cause & Solution

  • Undetected Off-Target Mutations:

    • Troubleshooting Step: Predicted off-target sites may not be the only source of unintended edits. Perform an unbiased, genome-wide off-target analysis to identify all cleavage sites.

    • Experimental Protocol: Employ an unbiased detection method such as GUIDE-seq, Digenome-seq, CIRCLE-seq, or DISCOVER-seq to comprehensively map off-target sites.

  • Cellular Stress Response to CRISPR Components:

    • Troubleshooting Step: The delivery method or the CRISPR components themselves can induce a cellular stress response.

    • Experimental Protocol: Include a control group treated with a non-targeting gRNA to distinguish between the effects of this compound knockout and the general response to the CRISPR-Cas9 system.

Data Presentation: Comparison of Off-Target Detection Methods

MethodPrincipleSensitivityThroughputAdvantagesDisadvantages
GUIDE-seq Integration of double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs) in living cells, followed by sequencing.HighModerateCaptures off-target events in a cellular context.Requires transfection of dsODNs, which can be toxic to some cell types.
Digenome-seq In vitro digestion of genomic DNA with Cas9 RNP, followed by whole-genome sequencing to identify cleavage sites.HighHighUnbiased and does not require cellular manipulation.Does not account for chromatin accessibility in living cells.
CIRCLE-seq In vitro circularization of genomic DNA followed by Cas9 RNP digestion and sequencing of linearized fragments.Very HighHighHighly sensitive and does not require a reference genome.In vitro method that may not fully reflect in vivo conditions.
DISCOVER-seq Chromatin immunoprecipitation of DNA repair factors (e.g., MRE11) followed by sequencing to identify DSB sites in vivo.HighModerateDetects off-target events in tissues and in vivo.[1][2][3][5]Can be technically challenging and requires specific antibodies.

Experimental Protocols

Detailed Methodology for DISCOVER-seq

DISCOVER-seq (Discovery of In Situ Cas Off-targets and VERification by sequencing) is a method to identify genome-wide off-target sites by mapping the locations of DNA repair factors recruited to double-strand breaks.

  • Cell Transfection and Culture:

    • Transfect target cells with CRISPR-Cas9 components (preferably as RNPs).

    • Culture the cells for a sufficient period to allow for DNA cleavage and recruitment of repair factors (e.g., 24-48 hours).

  • Chromatin Immunoprecipitation (ChIP):

    • Crosslink proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

    • Immunoprecipitate the chromatin using an antibody specific for a DNA repair factor, such as MRE11.

  • Library Preparation and Sequencing:

    • Reverse the crosslinking and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA fragments.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm to identify regions enriched for the DNA repair factor, which correspond to potential on- and off-target cleavage sites.

    • Validate candidate off-target sites using targeted deep sequencing.

Mandatory Visualizations

experimental_workflow cluster_design Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Off-Target Analysis cluster_outcome Phase 4: Results gRNA_design gRNA Design & Optimization Cas9_selection High-Fidelity Cas9 Selection gRNA_design->Cas9_selection Delivery_method Delivery Method Selection (RNP) Cas9_selection->Delivery_method Transfection Cell Transfection Delivery_method->Transfection Editing Genomic Editing Transfection->Editing Off_target_detection Unbiased Off-Target Detection (e.g., DISCOVER-seq) Editing->Off_target_detection Validation Candidate Site Validation (Targeted Sequencing) Off_target_detection->Validation Data_interpretation Data Interpretation & Phenotypic Analysis Validation->Data_interpretation

Caption: A streamlined workflow for minimizing and detecting off-target effects.

clpp_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Misfolded_Proteins Misfolded Proteins This compound->Misfolded_Proteins degrades mtDNA_instability mtDNA Instability This compound->mtDNA_instability prevents UPRmt Mitochondrial Unfolded Protein Response (UPRmt) UPRmt->this compound activates Misfolded_Proteins->UPRmt activates cGAS cGAS mtDNA_instability->cGAS activates STING STING cGAS->STING activates IFN_genes Interferon-stimulated Genes (ISGs) STING->IFN_genes activates transcription of

Caption: Signaling pathway activated by this compound dysfunction.

References

Navigating CLPP Assay Interference: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Caseinolytic peptidase P (CLPP) assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound activity assay?

A this compound activity assay is designed to measure the enzymatic activity of the mitochondrial protease this compound. Typically, this involves a fluorogenic substrate, such as a peptide or the protein casein, which is labeled with a fluorescent dye and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by this compound, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to this compound activity.[1][2]

Q2: What are the most common sources of interference in this compound assays?

The most prevalent sources of interference in fluorescence-based this compound assays include:

  • Compound Autofluorescence: Test compounds that fluoresce at the same excitation and emission wavelengths as the assay's reporter fluorophore can artificially inflate the signal, leading to false negatives (in inhibitor screening) or false positives (in activator screening).[3][4]

  • Fluorescence Quenching: Compounds can absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal and potentially causing false positives for inhibitors.[5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester the enzyme or substrate, leading to apparent inhibition. This is a common artifact in high-throughput screening.[3][4]

  • Reactive Compounds: Electrophilic compounds can covalently modify the enzyme, leading to irreversible inhibition that is not specific to the intended binding site.

  • Contaminating Proteases: The presence of other proteases in the this compound enzyme preparation or in the sample can lead to substrate cleavage and a false signal.

Q3: How can I differentiate between a true this compound inhibitor and a false positive?

To validate a potential this compound inhibitor and rule out assay artifacts, a series of counter-screens and orthogonal assays are recommended:

  • Detergent Sensitivity Assay: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregation-based artifact.[3][4]

  • Pre-incubation with Compound: Incubating the enzyme with the compound before adding the substrate can help identify time-dependent or irreversible inhibitors.

  • Orthogonal Assays: Confirming the activity of the hit compound in a different assay format, such as a Cellular Thermal Shift Assay (CETSA) or a mass spectrometry-based assay, provides strong evidence for true inhibition.[6][7]

  • Substrate Competition Assay: Varying the substrate concentration can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Q4: What is the role of this compound in cellular signaling?

This compound is a key component of the mitochondrial protein quality control system. It forms the proteolytic core of the ClpXP complex, where ClpX is an AAA+ ATPase that recognizes, unfolds, and translocates misfolded or damaged proteins to the this compound proteolytic chamber for degradation. This process is crucial for maintaining mitochondrial homeostasis and is involved in the mitochondrial unfolded protein response (UPRmt).[5][8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence of test compounds or buffer components.- Run a control plate with compounds and buffer but without the enzyme to quantify background fluorescence. - Subtract the background fluorescence from the assay signal. - If possible, use red-shifted fluorophores which are less prone to interference from autofluorescent compounds.[1]
Contamination of reagents with fluorescent substances.- Use high-purity, fresh reagents. - Filter buffers.
No or low signal Inactive enzyme.- Verify the activity of the this compound enzyme using a known substrate and positive control inhibitor. - Ensure proper storage and handling of the enzyme.
Incorrect assay buffer conditions (pH, salt concentration).- Optimize the assay buffer conditions for optimal this compound activity.
Substrate degradation.- Aliquot and store the substrate protected from light and repeated freeze-thaw cycles.
High well-to-well variability Pipetting errors.- Use calibrated pipettes and ensure proper mixing of reagents. - Prepare a master mix for dispensing reagents to minimize variability.
Edge effects in the microplate.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Temperature fluctuations.- Ensure the plate reader and all reagents are at the same, stable temperature.
Apparent inhibition by many compounds Compound aggregation.- Perform a detergent sensitivity counter-screen by adding a low concentration of Triton X-100 (e.g., 0.01%) to the assay buffer.[3][4]
Non-specific protein reactivity.- Consider using a counter-screen with a different, unrelated enzyme to identify promiscuous inhibitors.

Experimental Protocols

Fluorescence-Based this compound Protease Activity Assay

This protocol provides a general framework for measuring this compound activity using a fluorogenic peptide substrate.

Materials:

  • Recombinant human this compound protein

  • Fluorogenic this compound substrate (e.g., Ac-Ala-hArg-Leu-ACC)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Test compounds and DMSO (for control)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to their final assay concentration in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the this compound enzyme to the desired concentration in cold Assay Buffer.

  • Assay Reaction:

    • Add 2 µL of the diluted compound solution to the wells of the microplate.

    • Add 48 µL of the diluted this compound enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (prepared in Assay Buffer).

  • Signal Detection:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for ACC).

    • Monitor the fluorescence kinetically over 30-60 minutes or take an endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme).

    • Calculate the rate of reaction for kinetic reads.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to this compound within a cellular context.[6][7]

Materials:

  • Cells expressing endogenous or over-expressed this compound

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment for heating (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and incubate for a specific time.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble this compound at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the amount of soluble this compound as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

CLPP_Signaling_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_nucleus Nucleus Misfolded_Protein Misfolded/Damaged Protein ClpX ClpX (ATPase) Misfolded_Protein->ClpX Recognition This compound This compound (Protease) ClpX->this compound Unfolding & Translocation Degraded_Peptides Degraded Peptides This compound->Degraded_Peptides Proteolysis UPRmt_Genes UPRmt Target Genes (chaperones, proteases) Mitochondrial_Stress Mitochondrial Stress (e.g., ROS, protein aggregation) Mitochondrial_Stress->Misfolded_Protein Mitochondrial_Stress->UPRmt_Genes Retrograde Signaling (UPRmt activation)

Caption: this compound's role in the mitochondrial protein quality control pathway.

Experimental_Workflow cluster_primary_screen Primary Screening cluster_counterscreens Counter-screens & Orthogonal Assays cluster_validation Hit Validation HTS High-Throughput Screen (Fluorescence-based this compound assay) Hits Initial Hits HTS->Hits Aggregation_Assay Detergent Sensitivity Assay Hits->Aggregation_Assay Autofluorescence_Assay Autofluorescence Check Hits->Autofluorescence_Assay Orthogonal_Assay Orthogonal Assay (e.g., CETSA, MS-based) Aggregation_Assay->Orthogonal_Assay Autofluorescence_Assay->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: Workflow for identifying and validating true this compound inhibitors.

References

Refining CLPP co-immunoprecipitation protocol for better results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine their Caseinolytic peptidase P (CLPP) co-immunoprecipitation (co-IP) protocols for optimal results.

Troubleshooting Guides

Encountering issues with your this compound co-IP? This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
High Background / Non-specific Binding 1. Insufficient washing.[1][2][3] 2. Antibody concentration is too high.[4] 3. Lysis buffer is not stringent enough.[1][5] 4. Non-specific binding to beads.[3][4]1. Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt concentration).[1][2][6] 2. Perform an antibody titration experiment to determine the optimal concentration.[4] 3. Add or increase the concentration of a mild non-ionic detergent (e.g., NP-40, Triton X-100) in the lysis and wash buffers.[1][5] 4. Pre-clear the lysate with beads before adding the primary antibody.[3]
Low or No Signal for Bait/Prey Protein 1. Inefficient cell lysis. 2. Low expression of the target protein.[4] 3. Antibody is not suitable for IP.[4] 4. Protein-protein interaction is weak or transient.[1] 5. Harsh lysis or wash conditions disrupting the interaction.[1][5]1. Optimize the lysis buffer; consider sonication for complete release of mitochondrial proteins.[1] 2. Increase the amount of starting material (cell lysate).[4] 3. Use a different antibody validated for IP. Polyclonal antibodies may be more effective at capturing the target protein.[2][4] 4. Consider in vivo cross-linking to stabilize the interaction before lysis. 5. Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40 instead of RIPA buffer) and less stringent wash conditions.[1][5][7]
Co-elution of Antibody Heavy and Light Chains The elution buffer is denaturing the antibody along with the protein complex.[6]1. Use a non-denaturing elution buffer, such as a low pH glycine buffer, and neutralize the eluate.[2][5] 2. Crosslink the antibody to the beads before incubation with the lysate.[5] 3. Use secondary antibodies for Western blot that are specific for the native antibody conformation or only recognize the light chain.[8]
Inconsistent Results 1. Variability in sample preparation. 2. Inconsistent incubation times and temperatures. 3. Degradation of proteins.1. Standardize all steps of the protocol, from cell culture to lysate preparation. 2. Ensure precise timing and temperature control for all incubation steps. 3. Always use fresh protease and phosphatase inhibitors in your lysis buffer.

Experimental Workflow: this compound Co-Immunoprecipitation

Co_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis (Non-denaturing buffer + inhibitors) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with beads) cell_lysis->pre_clearing ab_incubation 4. Antibody Incubation (with anti-CLPP antibody) pre_clearing->ab_incubation bead_capture 5. Bead Capture (Protein A/G beads) ab_incubation->bead_capture washing 6. Washing (Remove non-specific proteins) bead_capture->washing elution 7. Elution washing->elution sds_page 8. SDS-PAGE elution->sds_page mass_spec 10. Mass Spectrometry (Identify novel interactors) elution->mass_spec western_blot 9. Western Blot (Detect this compound and interacting partners) sds_page->western_blot CLPP_Pathway cluster_mito Mitochondrial Matrix unfolded_protein Misfolded or Damaged Proteins clpx CLPX (AAA+ ATPase) unfolded_protein->clpx Recognition & Unfolding upr_mt Mitochondrial Unfolded Protein Response (UPRmt) unfolded_protein->upr_mt Stress Signal This compound This compound (Protease) clpx->this compound Substrate Translocation degradation Degradation Products (Small Peptides) This compound->degradation Proteolysis This compound->upr_mt Activation

References

Navigating the Challenges of CLPP Pull-Down Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of non-specific binding in Caseinolytic peptidase P (CLPP) pull-down assays. By implementing the strategies outlined below, researchers can enhance the specificity and reliability of their interaction studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of non-specific binding in this compound pull-down assays?

A1: Non-specific binding in this compound pull-down assays can arise from several sources:

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity resin (beads) or the bait protein through hydrophobic or electrostatic interactions.

  • Binding to the Affinity Tag: Cellular proteins can have an affinity for the purification tag itself (e.g., GST, His-tag) rather than the this compound bait protein.

  • Protein Aggregation: this compound or other proteins in the lysate may aggregate, leading to the co-precipitation of non-interacting proteins.

  • Insufficient Washing: Inadequate washing steps may not effectively remove loosely bound, non-specific proteins.

  • Inappropriate Buffer Conditions: The composition of the lysis and wash buffers (e.g., salt concentration, detergents) can significantly influence the level of non-specific binding.

Q2: What are the essential controls to include in a this compound pull-down experiment?

A2: To ensure the validity of your results, it is crucial to include the following controls:

  • Negative Control (Beads only): Incubate the cell lysate with beads that have not been coupled to the this compound bait protein. This control helps identify proteins that bind non-specifically to the beads themselves.

  • Negative Control (Tag only): If using a tagged this compound protein (e.g., GST-CLPP), perform a pull-down with the tag alone (e.g., GST) to identify proteins that interact with the tag rather than this compound.

  • Positive Control: If a known interactor of this compound is available, a pull-down with this protein can validate that the experimental conditions are suitable for detecting true interactions.

  • Input Sample: A small fraction of the cell lysate used for the pull-down should be saved and analyzed alongside the pull-down samples to confirm the presence and abundance of the prey protein(s) of interest in the starting material.

Q3: How can I quantify the reduction in non-specific binding?

A3: Quantitative mass spectrometry is a powerful tool to assess the effectiveness of different strategies to reduce non-specific binding. By comparing the relative abundance of identified proteins between your experimental sample and negative controls, you can determine the specificity of the interactions. A significant enrichment of a protein in the this compound pull-down compared to the control pull-downs indicates a specific interaction.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background from non-specific binding can obscure true protein-protein interactions. The following troubleshooting steps can help optimize your this compound pull-down assay for higher specificity.

Issue 1: High background of non-specific proteins in the final eluate.

Table 1: Strategies to Reduce Non-Specific Binding

StrategyPrincipleRecommended ActionExpected Outcome
Pre-clearing Lysate Removes proteins that non-specifically bind to the affinity matrix.Incubate the cell lysate with beads alone (without the bait protein) for 1-2 hours at 4°C. Centrifuge to pellet the beads and use the supernatant for the pull-down.Reduction of proteins that adhere to the beads, resulting in a cleaner background.
Optimize Wash Buffer Disrupts weak, non-specific interactions.Increase the stringency of the wash buffer by incrementally increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) and/or adding a non-ionic detergent (e.g., 0.1% to 0.5% Triton X-100 or Tween-20).[1]Removal of proteins that are not strongly and specifically bound to the bait protein.
Increase Number of Washes Dilutes and removes unbound and weakly bound proteins.Increase the number of wash steps from 3 to 5, ensuring complete removal of the supernatant after each wash.Lower background signal due to more thorough removal of contaminants.
Add Blocking Agents Saturates non-specific binding sites on the beads.Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding the cell lysate.Prevents non-specific proteins from binding to the surface of the beads.
Use a Different Affinity Tag/Bead Type Some tags and bead materials are inherently "stickier" than others.If high background persists with a GST tag, consider switching to a smaller tag like a His-tag or using magnetic beads, which can have lower non-specific binding.Reduced background due to the different surface properties of the tag or beads.
Issue 2: The bait protein (this compound) is not efficiently captured or is lost during washes.
  • Possible Cause: Harsh lysis or wash conditions may be denaturing the bait protein or disrupting its interaction with the affinity resin.

  • Solution:

    • Use a milder lysis buffer.

    • Decrease the detergent concentration or use a milder detergent in the wash buffer.

    • Reduce the number or duration of wash steps and assess the trade-off between bait recovery and background reduction.

Experimental Protocols

Protocol 1: GST Pull-Down Assay for this compound

This protocol is adapted for a Glutathione S-transferase (GST)-tagged this compound bait protein.

Materials:

  • GST-tagged this compound fusion protein and GST-only control protein

  • Glutathione-agarose beads

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 150-500 mM NaCl, 1 mM EDTA, 0.1-0.5% NP-40)

  • Elution Buffer (10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

  • Cell lysate containing potential prey proteins

Procedure:

  • Bait Protein Immobilization:

    • Equilibrate the glutathione-agarose beads with Lysis Buffer.

    • Incubate the beads with purified GST-CLPP or GST-only protein for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads 3 times with Lysis Buffer to remove unbound bait protein.

  • Pre-clearing Cell Lysate (Optional but Recommended):

    • Add glutathione-agarose beads to the cell lysate and incubate for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Protein Interaction:

    • Add the pre-cleared cell lysate to the beads immobilized with GST-CLPP or GST-only.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer. For each wash, resuspend the beads and incubate for 5-10 minutes before pelleting.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 10-30 minutes at room temperature to release the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Visualizations

Logical Workflow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow start High Non-Specific Binding in this compound Pull-Down preclear Implement Pre-clearing of Lysate start->preclear optimize_wash Optimize Wash Buffer (Salt, Detergent) preclear->optimize_wash increase_washes Increase Number of Washes optimize_wash->increase_washes blocking Add Blocking Agents increase_washes->blocking change_tag Change Affinity Tag/ Bead Type blocking->change_tag evaluate Evaluate Results (SDS-PAGE/Mass Spec) change_tag->evaluate success Low Background, Specific Interactions Identified evaluate->success Successful fail High Background Persists evaluate->fail Unsuccessful fail->start Re-evaluate Strategy

Caption: A stepwise workflow for troubleshooting and reducing non-specific binding in this compound pull-down assays.

Conceptual Signaling Pathway: Mitochondrial Unfolded Protein Response (UPRmt)

This compound is a key protease in the mitochondrial matrix and is involved in the mitochondrial unfolded protein response (UPRmt), a stress response pathway that ensures mitochondrial protein homeostasis.[2][3][4]

UPRmt_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nuc Nucleus stress Misfolded Proteins (Stress) This compound This compound stress->this compound activates peptides Degraded Peptides This compound->peptides degrades signal Signaling Cascade (e.g., JNK2, c-Jun) peptides->signal initiates chop CHOP Transcription Factor Activation signal->chop genes Transcription of UPRmt Genes (e.g., chaperones, proteases) chop->genes genes->this compound upregulates

Caption: A simplified diagram of the mammalian mitochondrial unfolded protein response (UPRmt) pathway.

References

Optimizing CL-PP Antibody Performance in Western Blotting: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the performance of Caseinolytic Peptidase P (CLPP) antibodies in Western blotting experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure robust and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound Western blotting in a question-and-answer format.

High Background

Question: I am observing high background on my Western blot for this compound, making it difficult to see a specific band. What are the possible causes and solutions?

Answer: High background can be caused by several factors. Here are some common causes and their solutions:

  • Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding.

    • Solution: Ensure your blocking buffer is fresh and incubate the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[1] Consider switching your blocking agent. While 5% non-fat dry milk in TBST is common, for some antibodies, 3-5% Bovine Serum Albumin (BSA) in TBST may yield a cleaner background.

  • Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.

    • Solution: Titrate your primary this compound antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution (e.g., 1:1000) and perform a dilution series.[2] Similarly, optimize your secondary antibody concentration.

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to background noise.

    • Solution: Increase the number and duration of your wash steps. We recommend at least three washes of 5-10 minutes each with TBST after both primary and secondary antibody incubations.[3]

  • Membrane Handling: Improper handling can lead to artifacts and high background.

    • Solution: Always handle the membrane with clean forceps and wear gloves. Ensure the membrane does not dry out at any point during the procedure.

Weak or No Signal

Question: I am not detecting any signal, or the signal for this compound is very weak. What should I troubleshoot?

Answer: A weak or absent signal can be frustrating. Here are some potential reasons and how to address them:

  • Low this compound Expression: The target protein may not be highly expressed in your chosen cell line or tissue.

    • Solution: Use a positive control to confirm your antibody and protocol are working. For this compound, K-562 and rat heart tissue lysates have been used successfully.[4] If your sample has low this compound levels, consider loading more protein (30-50 µg of total lysate) or enriching for mitochondrial fractions.

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1] For a protein of this compound's size (~30 kDa), ensure your transfer conditions (voltage, time) are optimized.

  • Suboptimal Antibody Incubation: The antibody may not be binding effectively to the target protein.

    • Solution: Incubate the primary antibody overnight at 4°C to increase the likelihood of binding.[5] Ensure you are using the recommended antibody diluent, which is often the same as your blocking buffer.

  • Inactive Reagents: Your antibodies or detection reagents may have lost activity.

    • Solution: Use fresh aliquots of antibodies and ensure your ECL substrate is not expired.

Non-Specific Bands

Question: My blot shows multiple bands in addition to the expected this compound band. How can I get a cleaner blot?

Answer: Non-specific bands can arise from various sources. Here are some troubleshooting tips:

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Ensure you are using a validated this compound antibody. Some suppliers provide images of their antibodies used in Western blotting, which can help you assess their specificity. Using a monoclonal antibody may also reduce non-specific bands.

  • Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading.

    • Solution: Always prepare your lysates with fresh protease inhibitors and keep your samples on ice or at -80°C for long-term storage.[6]

  • Sample Overloading: Loading too much protein can lead to aggregation and non-specific antibody binding.

    • Solution: Reduce the amount of protein loaded per lane. A range of 20-30 µg is often sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The calculated molecular weight of human this compound is approximately 30.18 kDa. However, the apparent molecular weight on an SDS-PAGE gel can vary slightly.

Q2: Which cell lines are recommended as positive controls for this compound detection?

A2: Based on manufacturer datasheets and publications, K-562 cells and rat heart tissue are good positive controls for this compound expression.[4]

Q3: What is the subcellular localization of this compound, and how does this affect sample preparation?

A3: this compound is a mitochondrial protein.[2] Therefore, for optimal detection, it is recommended to use a lysis buffer that can efficiently extract mitochondrial proteins, such as RIPA buffer. In cases of low expression, isolating the mitochondrial fraction before protein extraction can enrich the sample for this compound.

Q4: What are the recommended starting dilutions for a this compound antibody?

A4: This can vary between manufacturers. For example, the Proteintech this compound antibody (15698-1-AP) has been used at dilutions of 1:600 to 1:4000,[4] while the Cell Signaling Technology antibody (#14181) is recommended at 1:1000.[2] Always refer to the datasheet for your specific antibody.

Quantitative Data Summary

ParameterRecommendationSource(s)
Primary Antibody Dilution 1:500 to 1:4000 (start with 1:1000)[2][4]
Protein Loading Amount 20-50 µg of total cell lysate[7]
Blocking Buffer 5% non-fat dry milk or 3-5% BSA in TBST[1]
Blocking Time 1 hour at room temperature or overnight at 4°C[1][5]
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°C[8]
Secondary Antibody Incubation 1 hour at room temperature[5]
Washing Steps 3 x 5-10 minutes in TBST[3]

Experimental Protocols

Protocol 1: Mitochondrial Protein Extraction from Cultured Cells

This protocol is designed to enrich for mitochondrial proteins like this compound.

  • Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice for 10-15 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Mitochondrial Lysis: Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

Protocol 2: this compound Western Blotting
  • Sample Preparation: Mix your protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with your primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis start Cell/Tissue Homogenization lysis Mitochondrial Fraction Lysis start->lysis quant Protein Quantification lysis->quant denature Denaturation (Boiling) quant->denature transfer Protein Transfer to Membrane denature->transfer block Blocking transfer->block p_ab Primary Antibody Incubation (anti-CLPP) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect Signal Detection (ECL) s_ab->detect image Image Acquisition detect->image analyze Data Analysis image->analyze

Caption: Western Blotting Workflow for this compound Detection.

TroubleshootingTree cluster_high_bg High Background cluster_no_signal Weak/No Signal cluster_multi_bands Non-Specific Bands start Problem with this compound Western Blot? bg_q1 Blocking Optimized? start->bg_q1 ns_q1 Positive Control Visible? start->ns_q1 mb_q1 Bands at Lower MW? start->mb_q1 bg_a1_yes Antibody Concentration Too High? bg_q1->bg_a1_yes Yes bg_a1_no Increase Blocking Time/Change Agent bg_q1->bg_a1_no No bg_q2 Washing Sufficient? bg_a1_yes->bg_q2 bg_a2_no Increase Wash Steps/Duration bg_q2->bg_a2_no No ns_a1_yes Low this compound in Sample? ns_q1->ns_a1_yes Yes ns_a1_no Check Antibody/Reagents ns_q1->ns_a1_no No ns_q2 Transfer Successful (Ponceau S)? ns_a1_yes->ns_q2 ns_a2_no Optimize Transfer Protocol ns_q2->ns_a2_no No mb_a1_yes Protein Degradation? mb_q1->mb_a1_yes Yes mb_a1_no Antibody Cross-Reactivity? mb_q1->mb_a1_no No mb_q2 Optimize Antibody Dilution mb_a1_no->mb_q2

Caption: Troubleshooting Decision Tree for this compound Western Blotting.

References

Technical Support Center: Controlling Batch-to-Batch Variability in CLPP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carbon-source Luciferase-based Phenotypic Profiling (CLPP) Assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and control for batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound assays?

Batch-to-batch variability in this compound assays can arise from several factors, including:

  • Reagent-related variability: Differences in the preparation, storage, and quality of reagents such as cell culture media, luciferase substrates, and the carbon sources themselves can introduce significant variation.[1] The stability of the luciferase enzyme and its substrate is critical for reproducible results.

  • Experimental procedure inconsistencies: Minor variations in incubation times, temperature, cell seeding densities, and pipetting techniques can lead to significant differences between batches.[2]

  • Cellular factors: The physiological state of the cells, including their passage number and growth phase, can impact their metabolic activity and response to different carbon sources.

  • Instrument-related variability: Fluctuations in the performance of luminometers or plate readers, such as detector sensitivity and temperature control, can contribute to batch effects.

  • Data analysis inconsistencies: The choice of normalization methods and statistical analyses can influence the final results and their interpretation.

Q2: How can I design my this compound experiments to minimize batch effects from the outset?

A well-thought-out experimental design is the first line of defense against batch-to-batch variability. Key considerations include:

  • Sample randomization: Randomize the placement of different experimental groups and controls across the microplate and across different batches. This helps to prevent systematic bias.

  • Inclusion of control samples: Incorporate a variety of controls in each batch:

    • Positive Controls: A carbon source known to be readily metabolized by the cells.

    • Negative Controls: Wells containing no cells or a carbon source that cannot be utilized.

    • Reference Compounds: A known inhibitor or activator of a specific metabolic pathway to monitor assay performance.

    • Bridge Samples: Including a consistent "bridge" or "anchor" sample in each batch allows for direct comparison and quantification of batch-to-batch shifts.

  • Standardization of procedures: Meticulously document and standardize all experimental protocols, from cell culture and reagent preparation to the final assay steps.

Q3: What are the best practices for preparing and handling reagents for this compound assays?

Consistent reagent quality is crucial for minimizing variability. Follow these best practices:

  • Standardized preparation: Prepare large batches of reagents, such as cell culture media and buffers, to be used across multiple experiments. Document the preparation process in detail.[3]

  • Quality control of reagents: Before use in an assay, test new lots of critical reagents, such as luciferase substrates, to ensure they perform comparably to previous lots.

  • Proper storage: Store all reagents at their recommended temperatures and protect light-sensitive components, like luciferin, from degradation. Avoid repeated freeze-thaw cycles of sensitive reagents.[3]

  • Reagent equilibration: Allow all reagents to equilibrate to the appropriate temperature before use in the assay to prevent temperature-induced variations in reaction rates.

Q4: What data normalization methods can I use to correct for batch effects in my this compound data?

Several data normalization methods can be applied to mitigate batch effects. The choice of method will depend on the nature of the variability in your data.

  • Ratio-based normalization: This is a common method for dual-luciferase assays where the activity of the experimental reporter is divided by the activity of a co-transfected control reporter.[4] However, this method can perform poorly at low signal intensities.

  • Mean or Median Centering: This method involves adjusting the data so that the mean or median of each batch is the same. It is a simple way to correct for baseline shifts between batches.

  • Standardization (Z-score normalization): This method scales the data to have a mean of 0 and a standard deviation of 1 for each batch, which can help to correct for both location and scale differences.

  • ComBat: This is an empirical Bayes method that is effective for adjusting for batch effects in high-throughput data, especially with small sample sizes.[5]

  • Ratio-G and Ratio-A: These are ratio-based methods that have been shown to perform well in correcting for batch effects in microarray data and can be adapted for this compound data.[6][7]

Troubleshooting Guides

Issue 1: High variability in luminescence readings within a single batch.

Possible Cause Recommended Solution
Inconsistent cell seedingUse an automated cell counter to ensure accurate cell numbers and visually inspect plates after seeding to confirm even cell distribution.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions. For multi-well plates, use a multi-channel pipette carefully to ensure consistent volumes.
Edge effects on the microplateAvoid using the outer wells of the microplate, or fill them with a buffer to create a more uniform environment across the plate.
Temperature gradients across the plate during incubationEnsure the incubator has uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents.
Air bubbles in wellsInspect plates for air bubbles before reading and remove them carefully with a sterile pipette tip if necessary.

Issue 2: A gradual drift in signal intensity across multiple plates in a batch.

Possible Cause Recommended Solution
Reagent instabilityPrepare fresh luciferase working solution and use it within its recommended stability window. Keep the reagent protected from light.
Temperature fluctuations during the assayUse a temperature-controlled plate reader. If not available, ensure that all plates are processed at the same ambient temperature.
Time delay between processing the first and last platePlan the workflow to minimize the time between processing different plates. Consider using automated liquid handling for large batches.

Issue 3: Inconsistent results between different batches.

Possible Cause Recommended Solution
Variation in reagent preparationPrepare a single large batch of all critical reagents to be used for all experiments in a study. Standardize and document the preparation protocol.[3]
Differences in cell passage number or healthUse cells within a consistent and narrow range of passage numbers. Monitor cell viability and morphology before each experiment.
Batch-to-batch variation in carbon source platesIf using commercially prepared plates, check for lot-to-lot consistency. If preparing in-house, ensure meticulous quality control of the carbon source stocks and plate preparation.
Changes in instrument performanceRegularly perform quality control checks on the luminometer using a standard light source or a reference sample.

Issue 4: Low or no luciferase signal.

Possible Cause Recommended Solution
Inefficient cell lysisEnsure the lysis buffer is compatible with your cell type and that the incubation time is sufficient.[8]
Luciferase substrate degradationStore luciferin protected from light and at the correct temperature. Prepare the working solution fresh for each experiment.[9]
Presence of luciferase inhibitors in the carbon source or sampleTest for potential inhibition by spiking a known amount of luciferase into a sample well and measuring the activity.
Incorrect luminometer settingsEnsure the correct wavelength and integration time are set for the luciferase being used.

Data Presentation: Comparison of Batch Correction Methods

The following table summarizes the performance of different batch correction methods based on studies of high-throughput data, providing a general guide for their potential effectiveness in this compound assays. The performance can be influenced by the specific dataset and the nature of the batch effect.

Normalization Method Principle Advantages Disadvantages Reported Performance Improvement
Mean-centering Adjusts the mean of each batch to a common value.Simple to implement and computationally fast.Does not correct for differences in variance between batches.Moderate
Standardization (Z-score) Scales data in each batch to have a mean of 0 and a standard deviation of 1.Corrects for both location and scale differences.Can be sensitive to outliers.Moderate to High
Ratio-G / Ratio-A Ratio-based methods that normalize based on a reference.[6][7]Have been shown to perform well in microarray data.[6][7]May not be optimal for all types of data.High
ComBat Empirical Bayes method to adjust for known batch effects.[5]Effective for small sample sizes and multiple batches.[5] Robust in many applications.Requires knowledge of the batch structure.High

Experimental Protocols

Detailed Methodology for a this compound Assay

This protocol provides a general framework for performing a this compound assay. It should be optimized for the specific cell type and experimental goals.

1. Cell Culture and Seeding:

  • Culture cells in their recommended growth medium and conditions.

  • Use cells in the exponential growth phase and within a consistent passage number range.

  • Harvest cells and perform a cell count using an automated cell counter or hemocytometer.

  • Resuspend cells in the assay medium (e.g., minimal medium without a carbon source) to the desired seeding density.

  • Dispense the cell suspension into the wells of a 96-well or 384-well white, clear-bottom microplate.

2. Addition of Carbon Sources:

  • Prepare a stock solution of each carbon source to be tested.

  • Add the carbon sources to the appropriate wells of the microplate containing the cells.

  • Include negative control wells (no carbon source) and positive control wells (e.g., glucose).

3. Incubation:

  • Incubate the microplate at the optimal temperature and duration for the cells to metabolize the carbon sources. This may range from a few hours to overnight.

4. Luciferase Assay:

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add the luciferase assay reagent to each well of the microplate. This reagent typically contains the luciferase substrate (luciferin) and cell lysis agents.[8]

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize. Protect the plate from light during this incubation.

  • Measure the luminescence of each well using a plate luminometer.

Mandatory Visualizations

CLPP_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Reagent_Prep Reagent Preparation (Media, Buffers, Carbon Sources) Cell_Seeding Cell Seeding (Standardized Density) Reagent_Prep->Cell_Seeding Cell_Culture Cell Culture (Consistent Passage Number) Cell_Culture->Cell_Seeding Add_Carbon Add Carbon Sources & Controls Cell_Seeding->Add_Carbon Incubation Incubation Add_Carbon->Incubation Lysis_Luciferase Cell Lysis & Luciferase Reaction Incubation->Lysis_Luciferase Lumi_Reading Luminescence Reading Lysis_Luciferase->Lumi_Reading Raw_Data Raw Luminescence Data Lumi_Reading->Raw_Data QC Quality Control (Z', S/B ratio) Raw_Data->QC Normalization Batch Normalization (e.g., ComBat, Centering) QC->Normalization Analysis Statistical Analysis & Hit Identification Normalization->Analysis

Caption: A generalized workflow for a Carbon-source Luciferase-based Phenotypic Profiling (this compound) assay.

Batch_Control_Strategy cluster_pre Pre-analytical Controls cluster_post Post-analytical Controls Variability Sources of Batch-to-Batch Variability Design Experimental Design (Randomization, Controls) Variability->Design Reagent_QC Reagent Standardization & QC Variability->Reagent_QC Protocol_Standardization SOPs for all Procedures Variability->Protocol_Standardization Data_QC Intra- and Inter-plate QC Design->Data_QC Reagent_QC->Data_QC Protocol_Standardization->Data_QC Normalization Data Normalization Data_QC->Normalization Result Reduced Variability & Reproducible Results Normalization->Result

Caption: A logical relationship diagram illustrating a comprehensive strategy for controlling batch-to-batch variability.

References

Methods for improving the stability of recombinant CLPP.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the stability and functionality of recombinant Caseinolytic peptidase P (CLPP).

Troubleshooting Guide

This section addresses common problems encountered during the expression, purification, and storage of recombinant this compound.

Problem: Low Yield or Complete Loss of Protein After Purification
  • Possible Cause 1: Proteolytic Degradation.

    • Solution: this compound can be susceptible to degradation by contaminating proteases from the expression host. Always add a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, EDTA-free) to your lysis buffer. Work quickly and keep the protein cold at all stages of purification (4°C or on ice).

  • Possible Cause 2: Protein Aggregation and Precipitation.

    • Solution: Aggregation can occur when the protein concentration is too high or when buffer conditions are suboptimal.

      • Buffer Optimization: Screen different buffer conditions. Key variables include pH (typically neutral to slightly alkaline, e.g., 7.5-8.0), salt concentration (e.g., 100-250 mM NaCl or KCl), and the presence of stabilizing additives.[1][2]

      • Additives: Include 10-25% glycerol in purification and storage buffers to act as a cryoprotectant and stabilizer.[2][3] A reducing agent, such as 1-2 mM Dithiothreitol (DTT), can also prevent oxidation-induced aggregation.[1][4]

      • Concentration: Avoid concentrating the protein to excessively high levels (>5 mg/mL) unless its solubility has been well-characterized. If you observe precipitation during concentration, dilute the sample immediately with a suitable storage buffer.

Problem: Recombinant this compound is Inactive or Shows Very Low Proteolytic Activity
  • Possible Cause 1: this compound is in the Heptameric State.

    • Explanation: Isolated human mitochondrial this compound (hthis compound) is stable as a heptamer, which possesses very low to no proteolytic activity.[5] The fully active protease is a tetradecamer, formed by the face-to-face assembly of two heptameric rings.[5]

    • Solution: The formation of the stable, active tetradecamer is promoted by its interaction with an ATPase partner, such as ClpX, in the presence of ATP.[5] For activity assays involving protein substrates, the ClpXP complex must be properly assembled.

  • Possible Cause 2: Inappropriate Assay Buffer.

    • Solution: this compound activity is sensitive to buffer conditions. Ensure your assay buffer contains the necessary co-factors. A typical buffer for measuring ClpXP activity includes a buffer component (e.g., Tris-HCl or HEPES), salt, magnesium chloride (MgCl₂), ATP, and a reducing agent.[1]

  • Possible Cause 3: Improper Storage and Handling.

    • Solution: Repeated freeze-thaw cycles can denature the protein and lead to a loss of activity.[6][7] Store this compound in single-use aliquots at -80°C.[6] When thawing, do so quickly and immediately place the aliquot on ice.

Problem: Protein Aggregates During Long-Term Storage
  • Possible Cause 1: Formation of Ice Crystals.

    • Solution: Freezing can damage proteins. Include a cryoprotectant like glycerol (up to 50% v/v) in the final storage buffer to prevent the formation of damaging ice crystals.[2][3][4]

  • Possible Cause 2: Suboptimal Buffer Conditions.

    • Solution: The storage buffer is critical for long-term stability. Ensure the pH is optimal and consider including additives. A buffer containing 10-25% glycerol and 1-2 mM DTT is a good starting point.[2]

  • Possible Cause 3: Low Protein Concentration.

    • Solution: Very dilute protein solutions (<1 mg/mL) can be more susceptible to denaturation and loss due to adsorption to the storage vessel walls.[3] If possible, store the protein at a concentration of at least 1 mg/mL.

Frequently Asked Questions (FAQs)

Q1: What is the functional oligomeric state of active human this compound? A1: Isolated recombinant human this compound exists as a stable heptamer, but this form is largely inactive.[5] The biologically active form is a tetradecamer (a dimer of heptamers), which is stabilized by the binding of the ClpX ATPase in an ATP-dependent manner.[5] For experiments requiring proteolysis of folded proteins, co-expression or reconstitution of the ClpXP complex is necessary.

Q2: What are the recommended storage conditions for recombinant this compound? A2: For long-term stability, recombinant this compound should be stored at -80°C.[6] It is crucial to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.[7] The storage buffer should ideally contain a cryoprotectant, such as 25-50% glycerol, and a reducing agent like 1-2 mM DTT to prevent oxidation.[2][4]

Q3: How can I assess the stability of my this compound preparation? A3: Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful technique to determine the thermal stability of a protein.[8][9][10] The assay measures the protein's melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability. DSF can be used to screen various buffers, salts, pH values, and additives to find the most stabilizing conditions.

Q4: My this compound precipitates when I try to concentrate it. What can I do? A4: Precipitation during concentration is a sign of aggregation. First, try to determine the maximum soluble concentration. If you need to concentrate further, consider optimizing the buffer. Increasing the ionic strength (e.g., up to 250 mM NaCl) or adding stabilizing excipients like glycerol can enhance solubility. You can also try buffer exchange into a more suitable buffer before concentration.

Q5: What buffer should I use for purifying recombinant this compound? A5: While the optimal buffer can be protein-specific, a good starting point for this compound purification is a buffer at a neutral or slightly alkaline pH, such as 50 mM HEPES or Tris-HCl pH 7.5-8.0.[2] This buffer should contain a moderate salt concentration (e.g., 100-250 mM NaCl), a reducing agent (1-2 mM DTT), and may benefit from the addition of 10% glycerol.[1][2] Always include protease inhibitors during the initial lysis and capture steps.

Data & Protocols

Table 1: Example Buffer Compositions for this compound Experiments

The following table summarizes buffer conditions reported in the literature for various applications involving this compound. These can be used as starting points for your own experimental optimization.

ApplicationBuffer ComponentSalt (mM)AdditivespHReference
Storage / Crystallization10 mM Tris-HCl100 NaCl1 mM DTT, 0.1 mM EDTA7.5[1]
ATPase Activity Assay25 mM Tris-HCl200 NaCl10 mM MgCl₂, 2 mM ATP7.5[1]
Protease Activity Assay80 mM Tris-HCl21 KCl10 mM MgCl₂, 4 mM ATP, 1 mM DTT, 1 mM EDTA8.0[1]
General Storage50 mM HEPES100 NaCl10% GlycerolNeutral[2]

Experimental Workflows & Protocols

Diagram 1: Troubleshooting Workflow for Low this compound Stability/Activity

G start Problem: Low Yield or Activity check_degradation Check for Degradation (SDS-PAGE) start->check_degradation check_aggregation Check for Aggregation (Visual, DLS) start->check_aggregation check_activity Check Activity (Fluorogenic Peptide Assay) start->check_activity solution_degradation Solution: - Add Protease Inhibitors - Work at 4°C check_degradation->solution_degradation Degradation Observed solution_aggregation Solution: - Optimize Buffer (pH, Salt) - Add Glycerol/DTT - Reduce Concentration check_aggregation->solution_aggregation Aggregation Observed solution_activity Solution: - Add ClpX and ATP - Optimize Assay Buffer - Check Storage Conditions check_activity->solution_activity Activity Low

Caption: A flowchart to diagnose and solve common issues with recombinant this compound.

Diagram 2: Workflow for this compound Stability Screening using DSF

G start Purify Recombinant This compound prep_buffers Prepare Matrix of Test Buffers (pH, Salt, Additives) start->prep_buffers setup_plate Set up 384-well Plate: Protein + Buffer + Dye start->setup_plate prep_buffers->setup_plate run_dsf Run Thermal Ramp in qPCR Instrument (25°C to 95°C) setup_plate->run_dsf analyze Analyze Melting Curves (Calculate Tm) run_dsf->analyze result Identify Conditions with Highest Tm (Most Stable) analyze->result

Caption: High-throughput screening workflow to identify optimal buffer conditions.

Detailed Experimental Protocols

Protocol 1: Assessing this compound Thermal Stability via Differential Scanning Fluorimetry (DSF)

This protocol outlines how to measure the melting temperature (Tm) of recombinant this compound under various buffer conditions to assess thermal stability.[8][9][10]

Materials:

  • Purified recombinant this compound (stock at 1-2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Matrix of test buffers (varying pH, salt, additives)

  • 384-well qPCR plate and optical seals

  • Real-time PCR instrument capable of thermal ramping

Method:

  • Prepare Master Mixes: For each condition, prepare a master mix. A typical 10 µL final reaction consists of:

    • 2 µL of 5x Test Buffer

    • 1-2 µg of this compound protein (adjust volume based on stock concentration)

    • 1 µL of 50x SYPRO Orange dye (diluted from 5000x stock into assay buffer)

    • Nuclease-free water to a final volume of 10 µL.

  • Plate Setup: Carefully pipette 10 µL of the final mix into each well of a 384-well qPCR plate. Include no-protein controls for each buffer to measure background fluorescence. Seal the plate firmly with an optical seal.

  • Centrifugation: Briefly centrifuge the plate (e.g., 1000 x g for 1 minute) to remove any air bubbles.

  • Thermal Melt: Place the plate in the qPCR instrument. Set up a thermal melting protocol:

    • Hold at 25°C for 1 minute.

    • Ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.

    • Acquire fluorescence data at each temperature increment (using a channel appropriate for SYPRO Orange, e.g., ROX).

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. A sigmoidal curve should be observed as the protein unfolds, exposing hydrophobic regions that bind the dye.

    • The melting temperature (Tm) is the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve.

    • Compare the Tm values across different conditions. A higher Tm indicates a more stable protein under that specific condition.

Protocol 2: Measuring this compound Peptidase Activity

This protocol uses a fluorogenic peptide substrate to measure the basic peptidase activity of this compound. Note that for degradation of larger protein substrates, the ClpXP complex must be assembled.

Materials:

  • Purified recombinant this compound

  • Fluorogenic peptide substrate (e.g., Suc-LY-AMC or Ac-WLA-AMC)

  • This compound Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0)

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[11]

Method:

  • Prepare Reagents:

    • Dilute the this compound enzyme to the desired working concentration (e.g., 100 nM) in cold this compound Assay Buffer.

    • Prepare a 2x stock solution of the peptide substrate (e.g., 20 µM) in this compound Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the this compound enzyme solution to each well of the 96-well plate.

    • Include a "no-enzyme" control well containing 50 µL of assay buffer only.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the 2x substrate solution to each well, bringing the final volume to 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

    • Measure the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). The cleavage of the AMC group from the peptide results in a fluorescent signal.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the "no-enzyme" control to account for any background substrate hydrolysis.

    • The rate of fluorescence increase is directly proportional to the peptidase activity of this compound.

References

Optimizing Buffer Conditions for CLPP Activity Measurements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing buffer conditions in Caseinolytic peptidase P (CLPP) activity measurements. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general function of this compound and why is measuring its activity important?

A1: this compound is a highly conserved serine protease found in prokaryotes and in the mitochondria of eukaryotes.[1][2] It plays a critical role in protein homeostasis by degrading misfolded or damaged proteins.[1][3] In its functional form, this compound assembles into a barrel-shaped complex with a proteolytic chamber.[2] The activity of this compound is crucial for cellular health, and its dysregulation has been implicated in various diseases, including bacterial infections and cancer, making it an important drug target.[4] Measuring this compound activity is essential for understanding its biological role and for screening potential therapeutic modulators.

Q2: What type of substrates are typically used for in vitro this compound activity assays?

A2: Fluorogenic peptide substrates are commonly used to measure the peptidase activity of this compound. These substrates, such as Ac-WLA-AMC or Suc-LY-AMC, are short peptides conjugated to a fluorophore that is quenched in the intact molecule.[5][6] Upon cleavage by this compound, the fluorophore is released, resulting in an increase in fluorescence that can be monitored over time.[5] For measuring the degradation of larger, unfolded proteins, substrates like FITC-labeled casein can be utilized.[7]

Q3: Does this compound require any cofactors for its activity?

A3: For the degradation of short peptide substrates, this compound alone is active. However, for the degradation of larger, folded proteins, this compound requires the association with a hexameric ATPase chaperone, such as ClpX or ClpA.[3][8] These chaperones recognize, unfold, and translocate the protein substrate into the proteolytic chamber of this compound in an ATP-dependent manner.[8] Therefore, when measuring the degradation of a folded protein, ATP must be included in the reaction buffer.[5]

Q4: What is the role of activators and inhibitors in this compound assays?

A4: Activators and inhibitors are crucial tools for studying this compound function and for validating assay results. Acyldepsipeptides (ADEPs) are a class of compounds that activate this compound, enabling it to degrade unfolded proteins even in the absence of an ATPase chaperone.[7][9] Conversely, inhibitors like β-lactones can be used to specifically block this compound activity, which helps to confirm that the observed signal in an assay is indeed from this compound.[6]

Troubleshooting Guide

This section addresses common issues encountered during this compound activity measurements in a question-and-answer format.

Q: Why is there no or very low fluorescence signal in my this compound assay?

A: This could be due to several factors:

  • Inactive Enzyme: Ensure that the this compound enzyme has been stored properly, typically at -80°C in a buffer containing glycerol to prevent freeze-thaw damage.[1] Repeated freeze-thaw cycles should be avoided.

  • Incorrect Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors can significantly impact this compound activity. Verify the composition of your assay buffer against a known working protocol. A pH of around 8.0 is commonly used.[5]

  • Substrate Degradation: Fluorogenic substrates are light-sensitive and should be stored in the dark. Prepare fresh substrate solutions for each experiment.

  • Missing Components (for ClpXP assays): If you are measuring the degradation of a folded protein, ensure that both ClpX (or another appropriate ATPase chaperone) and ATP are present in the reaction mixture. The ClpXP complex is unstable in the presence of ADP, so an ATP regeneration system may be necessary for long experiments.

  • Enzyme Concentration Too Low: The concentration of this compound may be insufficient to produce a detectable signal within the assay timeframe. Try increasing the enzyme concentration.

Q: My assay shows a high background fluorescence. What could be the cause?

A: High background can obscure the true signal and can be caused by:

  • Autohydrolysis of Substrate: Some fluorogenic substrates may hydrolyze spontaneously, especially at non-optimal pH or temperature. Running a "no-enzyme" control is essential to measure and subtract this background.

  • Contaminated Reagents: Ensure all buffer components and water are of high purity. Contaminating proteases in your enzyme preparation or other reagents can cleave the substrate.

  • Compound Interference: If you are screening compounds, they may be fluorescent themselves or interfere with the assay in other ways. Always run controls with the compound in the absence of the enzyme.

  • Incorrect Plate Type: For fluorescence assays, use black, opaque microplates to minimize light scatter and background from adjacent wells.[10]

Q: The results of my this compound assay are not reproducible. What should I check?

A: Lack of reproducibility is often due to small variations in the experimental setup:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme, which is often added in small volumes. Use calibrated pipettes.[10]

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Pre-incubate your plate and reagents at the desired assay temperature to ensure consistency.[10]

  • Improper Mixing: Gently mix the reaction components upon addition of the enzyme to ensure a homogenous solution. Avoid vigorous mixing that could denature the protein.

  • Reagent Instability: Prepare fresh reaction mixes and substrate solutions for each experiment. Do not use previously prepared and stored reaction mixes.[10]

Experimental Protocols

Protocol 1: Standard this compound Peptidase Activity Assay

This protocol is for measuring the cleavage of a short fluorogenic peptide substrate by this compound.

Materials:

  • Recombinant human this compound

  • Fluorogenic substrate (e.g., Ac-WLA-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol[5]

  • Black, 96-well flat-bottom microplate

  • Fluorescence plate reader with excitation/emission wavelengths of 350/460 nm for AMC-based substrates[5]

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired final concentration in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Set up the Reaction: In each well of the microplate, add the assay components in the following order:

    • Assay Buffer

    • Test compound (if applicable) or vehicle (e.g., DMSO)

    • This compound enzyme (to a final concentration of e.g., 1 µg/mL)[5]

  • Initiate the Reaction: Add the fluorogenic substrate to each well to start the reaction. The final volume should be consistent across all wells (e.g., 50-100 µL).

  • Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[6]

  • Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence signal over time. Subtract the rate of the "no-enzyme" control from all measurements.

Data Presentation

Table 1: Comparison of Reported Buffer Conditions for this compound Activity Assays

This table summarizes different buffer compositions that have been successfully used in published this compound activity assays, providing a reference for selecting and optimizing your own conditions.

Buffer SystempHSalt(s)Divalent CationAdditivesApplicationReference
50 mM Tris-HCl8.0100 mM KCl10 mM MgCl₂1 mM DTT, 5% glycerol, 0.02% Triton X-100, 4 mM ATPMeasurement of human this compound activity with Ac-WLA-AMC[5]
50 mM Tris-Cl8.0200 mM KCl-1 mM DTTMeasurement of this compound peptidase activity with Suc-LY-AMC[6]
20 mM MOPS-KOH7.580 mM NaCl, 10 mM KCl10 mM MgCl₂1 mM DTT, 10% glycerolGel filtration of this compound complexes[1]

Visualizations

Experimental_Workflow General Workflow for this compound Activity Assay prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) setup 2. Assay Plate Setup (Add Buffer, Compounds, Enzyme) prep->setup initiate 3. Reaction Initiation (Add Substrate) setup->initiate measure 4. Kinetic Measurement (Fluorescence Reading) initiate->measure analyze 5. Data Analysis (Calculate Reaction Rates) measure->analyze

Caption: A simplified workflow for performing a this compound activity assay.

Troubleshooting_Logic Troubleshooting Common this compound Assay Issues start Assay Problem no_signal No / Low Signal start->no_signal high_bg High Background start->high_bg irreproducible Irreproducible Results start->irreproducible sub_no_signal Check: - Enzyme Activity - Buffer Composition - Substrate Integrity - Cofactor Presence no_signal->sub_no_signal sub_high_bg Check: - Substrate Autohydrolysis - Reagent Contamination - Compound Fluorescence - Plate Type high_bg->sub_high_bg sub_irreproducible Check: - Pipetting Accuracy - Temperature Control - Proper Mixing - Reagent Stability irreproducible->sub_irreproducible

Caption: A flowchart outlining key areas to investigate for common this compound assay problems.

References

Addressing protease contamination in recombinant CLPP preparations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to protease contamination in recombinant Caseinolytic peptidase P (CLPP) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of protease contamination in my recombinant this compound preparation?

Protease contamination in recombinant this compound preparations expressed in E. coli can originate from several sources:

  • Host Cell Proteases: E. coli naturally contains numerous proteases that can be released during cell lysis and co-purify with your target protein. Common examples include Lon and OmpT. Using protease-deficient strains like BL21(DE3) can help minimize this, as these strains lack certain key proteases.[1]

  • Endogenous Proteases: The sample itself might contain proteases that are activated during purification.

  • Environmental Contamination: Microbial contamination of buffers or equipment can introduce exogenous proteases.

Q2: How can I detect protease contamination in my purified this compound sample?

Several methods can be used to detect unwanted protease activity:

  • SDS-PAGE Analysis: Incubate a small aliquot of your purified this compound at 37°C for several hours to overnight. Run the incubated sample alongside a non-incubated control on an SDS-PAGE gel. The presence of degradation bands or a decrease in the intensity of the full-length this compound band in the incubated sample suggests protease contamination.

  • Protease Activity Assays: Utilize commercially available protease assay kits. These assays often use a general substrate like casein that produces a colorimetric or fluorescent signal upon cleavage.

  • Zymography: This technique involves running the protein sample on a polyacrylamide gel containing a copolymerized substrate (e.g., gelatin or casein). After electrophoresis, the gel is incubated in a buffer that allows for protease activity. Proteases will digest the substrate in their vicinity, leading to clear bands against a stained background upon Coomassie blue staining.

Q3: What is a recommended starting protease inhibitor cocktail for this compound purification from E. coli?

While the optimal cocktail may need to be empirically determined, a broad-spectrum protease inhibitor cocktail is recommended for initial purifications. Commercial cocktails are available and typically contain a mixture of inhibitors targeting different classes of proteases.

Inhibitor ClassExample InhibitorTarget Proteases
Serine ProteasesAEBSF, PMSF, AprotininTrypsin-like, Chymotrypsin-like
Cysteine ProteasesE-64, LeupeptinPapain-like
Aspartic ProteasesPepstatin APepsin-like
AminopeptidasesBestatinRemoves N-terminal amino acids
MetalloproteasesEDTA, EGTARequire divalent cations for activity

Note: If using His-tag affinity chromatography for purification, it is crucial to use an EDTA-free protease inhibitor cocktail, as EDTA will strip the Ni2+ ions from the column.

Troubleshooting Guides

Problem 1: Low Yield of Full-Length this compound

Possible Causes:

  • Proteolytic Degradation: Significant protease activity in the lysate is degrading the target protein.

  • Suboptimal Expression Conditions: High induction temperatures or extended induction times can lead to protein misfolding and subsequent degradation.

  • Inefficient Lysis: Harsh lysis methods can release an excess of host cell proteases.

Solutions:

SolutionDetailed Steps
Optimize Lysis Perform cell lysis at 4°C. Include a broad-spectrum, EDTA-free protease inhibitor cocktail in the lysis buffer.[2]
Adjust Expression Conditions Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight). This can improve protein solubility and reduce degradation.[3]
Use Protease-Deficient E. coli Strains Utilize strains such as BL21(DE3) which are deficient in Lon and OmpT proteases.[1]
Rapid Purification Minimize the time between cell lysis and the first purification step to reduce the exposure of this compound to proteases.[1]
Problem 2: Presence of Degradation Products in Final this compound Preparation

Possible Causes:

  • Ineffective Protease Inhibition: The protease inhibitor cocktail used is not effective against the specific contaminating proteases.

  • Co-purification of Proteases: Host cell proteases are binding to the chromatography resin and co-eluting with this compound.

  • This compound Autoproteolysis: Although less common, the possibility of self-cleavage under certain buffer conditions should be considered.

Solutions:

SolutionDetailed Steps
Multi-Step Purification Implement a multi-step purification strategy. An initial affinity chromatography step (e.g., His-tag) should be followed by a polishing step like size-exclusion chromatography (SEC) to separate this compound from any remaining contaminants based on size.
Optimize Wash Steps During affinity chromatography, increase the stringency of the wash buffers by adding a low concentration of the elution agent (e.g., imidazole for His-tag purification) to remove weakly bound, non-specific proteins.
Screen Different Protease Inhibitors If degradation persists, consider using a different formulation of a protease inhibitor cocktail or adding specific inhibitors based on the suspected class of contaminating proteases.
Problem 3: Aggregation of Recombinant this compound During Purification

Possible Causes:

  • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.

  • Buffer Conditions: Suboptimal pH or ionic strength of the buffer can lead to protein instability and aggregation.

  • Contamination with Heat Shock Proteins (HSPs): HSPs can bind to unfolded or partially folded proteins and promote aggregation.

Solutions:

SolutionDetailed Steps
Optimize Buffer Composition Screen different buffer pH and salt concentrations to find conditions that maximize this compound stability. The addition of stabilizing agents such as glycerol (5-10%), L-arginine (50-100 mM), or non-denaturing detergents can also prevent aggregation.
ATP Wash for HSP Removal During affinity chromatography, perform a wash step with a buffer containing ATP and MgCl2 (e.g., 5-10 mM ATP, 20 mM MgCl2) to facilitate the release of bound HSPs from your protein.
Maintain Low Protein Concentration If possible, work with lower protein concentrations throughout the purification process. If a high final concentration is required, perform a buffer exchange into a stabilizing buffer immediately after elution.

Experimental Protocols

Protocol 1: General Two-Step Purification of His-tagged Recombinant this compound

This protocol outlines a general strategy for purifying N-terminally His-tagged human this compound from E. coli BL21(DE3) cells.

1. Cell Lysis and Clarification:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, pH 8.0) supplemented with an EDTA-free protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
  • Filter the supernatant through a 0.45 µm filter.

2. Affinity Chromatography (His-tag):

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol, pH 8.0).
  • Elute the protein with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol, pH 8.0).

3. Size-Exclusion Chromatography (SEC):

  • Concentrate the eluted fractions containing this compound.
  • Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES, 150 mM KCl, 10% Glycerol, 1 mM DTT, pH 7.5).
  • Load the concentrated protein onto the SEC column.
  • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

Protocol 2: Fluorometric this compound Activity Assay

This assay measures the peptidase activity of this compound using a fluorogenic substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 8.0.

  • This compound enzyme (purified).

  • Fluorogenic Substrate: Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-arginine-7-amino-4-methylcoumarin). Prepare a stock solution in DMSO.

Procedure:

  • Prepare a reaction mixture in a 96-well black plate. For each reaction, add Assay Buffer and the this compound enzyme to the desired final concentration.

  • To initiate the reaction, add the Ac-WLA-AMC substrate to a final concentration of 10-20 µM.

  • Immediately measure the increase in fluorescence in a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Record the fluorescence at regular intervals (e.g., every minute) for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to the this compound activity.

Visualizations

TroubleshootingFlowchart start Problem: Low yield or degradation of this compound check_sds Run SDS-PAGE of crude lysate and purified fractions start->check_sds degradation_visible Degradation bands visible? check_sds->degradation_visible no_degradation No significant degradation degradation_visible->no_degradation No add_inhibitors Add/Optimize Protease Inhibitors: - Use broad-spectrum cocktail - Ensure EDTA-free for His-tag - Increase concentration degradation_visible->add_inhibitors Yes low_expression Low expression level? no_degradation->low_expression optimize_expression Optimize expression: - Lower temperature (18-25°C) - Check codon usage - Use richer media low_expression->optimize_expression Yes check_solubility Check protein solubility: - Analyze soluble vs. insoluble fractions low_expression->check_solubility No final_check Assess purity and yield optimize_expression->final_check optimize_purification Optimize Purification Protocol: - Minimize purification time - Add polishing step (SEC) - Optimize wash steps add_inhibitors->optimize_purification change_strain Switch to protease-deficient strain (e.g., BL21(DE3)) change_strain->final_check optimize_purification->change_strain insoluble Protein in inclusion bodies? check_solubility->insoluble refolding Consider on-column refolding or chaotropic solubilization followed by refolding. insoluble->refolding Yes insoluble->final_check No refolding->final_check

Caption: Troubleshooting flowchart for recombinant this compound purification.

PurificationWorkflow start E. coli culture expressing His-tagged this compound harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication) + Protease Inhibitors harvest->lysis clarification Clarification (Centrifugation + Filtration) lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity wash Wash with 20-40 mM Imidazole affinity->wash elution Elution with 250-500 mM Imidazole wash->elution concentration Concentration & Buffer Exchange elution->concentration sec Size-Exclusion Chromatography (SEC) concentration->sec analysis Purity Analysis (SDS-PAGE) & Activity Assay sec->analysis end Pure, Active this compound analysis->end

Caption: General workflow for recombinant this compound purification.

CLPP_Degradation_Pathway misfolded Misfolded or Damaged Protein Substrate clpx ClpX (AAA+ ATPase) misfolded->clpx binds to adp ADP + Pi clpx->adp unfolding Substrate Recognition & Unfolding clpx->unfolding atp ATP atp->clpx powers translocation Translocation into This compound Chamber unfolding->translocation This compound This compound Proteolytic Core (14-mer) translocation->this compound degradation Proteolytic Cleavage This compound->degradation peptides Short Peptide Fragments (7-8 aa) degradation->peptides

Caption: The ClpXP protein degradation pathway.

References

Validation & Comparative

Reproducibility and Validation of Published CLPP Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial protease CLPP (Caseinolytic Peptidase P) has emerged as a significant target in various fields, from cancer biology to antibacterial drug development. The growing body of research has produced a wealth of data, but also highlights the need for careful consideration of experimental reproducibility and validation. This guide provides a comparative overview of published data on this compound-related studies, focusing on inhibitors, substrate identification, and cellular effects, to aid researchers in navigating this complex landscape.

I. Comparative Analysis of this compound Inhibitors

A variety of small molecules have been identified as modulators of this compound activity. These compounds can be broadly categorized as inhibitors or activators. The following tables summarize key quantitative data from published studies on prominent this compound inhibitors. It is important to note that direct comparison of IC50 and EC50 values across different studies should be approached with caution, as experimental conditions can vary significantly.

Table 1: IC50 Values of Selected this compound Inhibitors

CompoundTarget Organism/Cell LineIC50 (µM)Reference Study
BortezomibEscherichia coli this compound0.04--INVALID-LINK--[1]
CefmetazoleEscherichia coli this compound31.0--INVALID-LINK--[1]
CisplatinEscherichia coli this compound>100--INVALID-LINK--[1]
3,4-Dichloroisocoumarin (3,4-DIC)Escherichia coli this compound4.4--INVALID-LINK--[1]

Table 2: Growth Inhibition (IC50) of this compound Agonists in Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference Study
ONC201MDA-MB-231 (WT)>10000--INVALID-LINK--[2]
TR-27MDA-MB-231 (WT)680--INVALID-LINK--[2]
TR-57MDA-MB-231 (WT)120--INVALID-LINK--[2]
TR-65MDA-MB-231 (WT)80--INVALID-LINK--[2]
TR-107MDA-MB-231 (WT)250--INVALID-LINK--[2]
TR-133MDA-MB-231 (WT)150--INVALID-LINK--[2]

II. Methodologies for Assessing this compound Function

The validation of this compound's role in cellular processes and the characterization of its modulators rely on a variety of experimental techniques. The reproducibility of these studies is critically dependent on the detailed execution of these protocols.

A. This compound Enzymatic Activity Assays

Objective: To measure the proteolytic activity of this compound in the presence or absence of modulators.

Key Methodologies:

  • Fluorogenic Peptide Substrate Assay: This is a common method that utilizes a short peptide substrate conjugated to a fluorophore and a quencher. Cleavage of the peptide by this compound results in an increase in fluorescence.

    • Protocol Outline:

      • Purified recombinant this compound is incubated with the fluorogenic peptide substrate in a suitable buffer.

      • The test compound (inhibitor or activator) is added at various concentrations.

      • The fluorescence intensity is measured over time using a plate reader.

      • The rate of substrate cleavage is calculated from the linear phase of the reaction.

  • Casein-FITC Degradation Assay: This assay uses fluorescein isothiocyanate (FITC)-labeled casein as a substrate. The degradation of casein by activated this compound leads to an increase in fluorescence.[2]

    • Protocol Outline:

      • Purified this compound is incubated with casein-FITC.

      • A this compound activator (e.g., ADEP or a small molecule agonist) is added.

      • The increase in fluorescence is monitored over time.

B. Cellular Assays for this compound Activity and Phenotype

Objective: To assess the effect of this compound modulation on cellular processes such as proliferation, apoptosis, and mitochondrial function.

Key Methodologies:

  • Cell Viability Assays (e.g., MTS, Crystal Violet): These assays are used to determine the effect of this compound modulators on cell proliferation and cytotoxicity.[3]

    • Protocol Outline:

      • Cells are seeded in multi-well plates and treated with the compound of interest at various concentrations.

      • After a defined incubation period (e.g., 24-72 hours), a reagent (MTS or crystal violet) is added.

      • The absorbance or color intensity is measured to determine the number of viable cells.

  • shRNA/siRNA Knockdown Studies: These techniques are used to reduce the expression of this compound to validate its role as a drug target.[4]

    • Protocol Outline:

      • Cells are transduced or transfected with viral vectors or siRNAs targeting the this compound gene.

      • The efficiency of knockdown is confirmed by Western blotting or qPCR.

      • The phenotypic effects of this compound depletion (e.g., on cell viability, response to a drug) are then assessed.

  • N-terminome Profiling: This proteomic approach identifies the N-terminal peptides of proteins in a cell, which can reveal the substrates of proteases like this compound.[2]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental procedures can aid in understanding the reproducibility and validation of this compound studies.

A. ONC201 Mechanism of Action

ONC201 is a first-in-class small molecule that has been shown to have a dual mechanism of action, targeting both the dopamine receptor D2 (DRD2) and this compound. This dual targeting leads to an integrated stress response and ultimately, cancer cell death.[5]

ONC201_Mechanism DRD2 DRD2 Ras_Pathway RAS Pathway DRD2->Ras_Pathway Activates This compound This compound Mito_Proteins Mitochondrial Proteins This compound->Mito_Proteins Degrades Energy_Prod Energy Production Mito_Proteins->Energy_Prod Required for Stress_Response Integrated Stress Response Energy_Prod->Stress_Response Leads to Cell_Proliferation Cell Proliferation Ras_Pathway->Cell_Proliferation Cell_Death Apoptosis Stress_Response->Cell_Death ONC201 ONC201 ONC201->DRD2 Inhibits ONC201->this compound Activates

Caption: Dual mechanism of action of ONC201 targeting DRD2 and this compound.

B. Experimental Workflow for Validating a this compound Inhibitor

The validation of a potential this compound inhibitor involves a multi-step process, from initial biochemical screening to cellular and in vivo studies.

CLPP_Inhibitor_Validation Screening Biochemical Screen (e.g., FRET assay) Hit_Compound Hit Compound Screening->Hit_Compound IC50 IC50 Determination Hit_Compound->IC50 Cell_Viability Cell-based Assays (Viability, Apoptosis) IC50->Cell_Viability Target_Engagement Target Engagement Assays (e.g., CETSA, DARTS) Cell_Viability->Target_Engagement Knockdown This compound Knockdown/ Knockout Validation Target_Engagement->Knockdown In_Vivo In Vivo Efficacy (Animal Models) Knockdown->In_Vivo Validated_Inhibitor Validated this compound Inhibitor In_Vivo->Validated_Inhibitor

Caption: A generalized workflow for the validation of a this compound inhibitor.

IV. Conclusion

The reproducibility and validation of published this compound studies are paramount for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide provides a framework for comparing data and methodologies across different studies. Researchers are encouraged to critically evaluate the experimental details provided in publications and to consider the potential for variability when comparing results. The use of standardized protocols and the transparent reporting of all experimental parameters will be crucial for enhancing the reproducibility of research in this exciting and rapidly evolving field.

References

Unveiling the Modulators of a Key Mitochondrial Protease: A Comparative Guide to CLPP Activators and Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activities of molecules targeting the caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP) is critical. This guide provides an objective comparison of the efficacy of various this compound activators and inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

The mitochondrial protease this compound has emerged as a significant therapeutic target in oncology and bacteriology. Its role in degrading misfolded or damaged proteins within the mitochondria is crucial for cellular homeostasis. Modulation of this compound activity, either through activation or inhibition, can trigger distinct cellular responses, making these modulators valuable tools for research and potential therapeutic agents.

This compound Activators: A New Frontier in Cancer Therapy

This compound activators have shown considerable promise as anti-cancer agents. By hyperactivating this compound, these molecules induce the degradation of essential mitochondrial proteins, leading to metabolic disruption, cell cycle arrest, and ultimately, apoptosis in cancer cells. Several classes of this compound activators have been developed, with imipridone derivatives being among the most studied.

Comparative Efficacy of this compound Activators

The efficacy of this compound activators is typically measured by their half-maximal effective concentration (EC50) for this compound activation and their half-maximal inhibitory concentration (IC50) against cancer cell lines.

CompoundType/ClassThis compound Activation EC50 (µM)Cancer Cell LineCell Growth Inhibition IC50 (µM)Reference
ONC201Imipridone1.25HL60-[1]
ONC212Imipridone0.13--[1]
TR-57Imipridone Analog-SUM159~1.5[2][3]
TR-27Imipridone AnalogMore potent than ONC201--[3][4]
TR-65Imipridone AnalogMore potent than ONC201--[3][4]
TR-66Imipridone AnalogMore potent than ONC201--[3][4]
TR-79Imipridone AnalogMore potent than ONC201--[3][4]
D9-~110--[3][4]
This compound-1071Imipridone Derivative0.0235HL600.0046[1][5]
16z-0.20HCT116-[1][5]
NCA029-0.15--[1][5]
7k-0.79--[1][5]
SL44-1.30LM33.1[1][6]
XT6Tricyclic Scaffold0.08--[1][5]
ZYZ-17-0.26--[1][5]
ZK53--H1703, SK-MES-1-[7]
Hsthis compound activator-1-0.22Various0.1 - 1[6]
This compound-2068-0.0504OCI-LY100.0052[6]

Note: "-" indicates data not specified in the cited sources.

This compound Inhibitors: Targeting Bacterial Virulence and Cancer

In contrast to activators, this compound inhibitors block the protease's activity. In bacteria, this can attenuate virulence by preventing the degradation of key regulatory proteins.[8] In the context of cancer, particularly acute myeloid leukemia (AML), this compound inhibition has been shown to impair oxidative phosphorylation and induce cytotoxicity.[9]

Comparative Efficacy of this compound Inhibitors

The efficacy of this compound inhibitors is determined by their half-maximal inhibitory concentration (IC50) against this compound enzymatic activity.

CompoundType/ClassThis compound Inhibition IC50Target Organism/CellReference
A2-32-01Beta-lactone-Human mitochondrial this compound, Bacterial this compound[9]
BortezomibDipeptidyl boronic acidNanomolar rangeE. coli this compound[10]
CefmetazoleCephalosporin-E. coli this compound[10]
CisplatinPlatinum-basedLeast potentE. coli this compound[10]
HinokiflavoneBiflavonoid34.36 mg/mLS. aureus this compound[6]

Note: "-" indicates data not specified in the cited sources.

Signaling Pathways and Mechanisms of Action

The modulation of this compound activity triggers a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways affected by this compound activators and the general workflow for assessing their efficacy.

CLPP_Activator_Pathway cluster_Cellular_Response Cellular Response CLPP_Activator This compound Activator (e.g., ONC201) This compound This compound CLPP_Activator->this compound Activates Mito_Proteins Mitochondrial Proteins This compound->Mito_Proteins Degrades OXPHOS OXPHOS Proteins This compound->OXPHOS Degrades mTORC1 mTORC1 Signaling Inhibition Degraded_Proteins Degraded Proteins Mito_Proteins->Degraded_Proteins ROS Increased ROS OXPHOS->ROS MMP Decreased Mitochondrial Membrane Potential OXPHOS->MMP ISR Integrated Stress Response (ISR) (ATF4 activation) ROS->ISR MMP->ISR Apoptosis Apoptosis ISR->Apoptosis CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest DR5 Death Receptor 5 (DR5) Upregulation Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Models ProteaseAssay This compound Protease Activity Assay (Fluorogenic Substrate) CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) ProteaseAssay->CellViability Determine cellular potency CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CellViability->CETSA Confirm target engagement MitoStress Mitochondrial Function Assays (e.g., Seahorse, ROS detection) CETSA->MitoStress Investigate mechanism WesternBlot Western Blot (Protein degradation, pathway analysis) MitoStress->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) WesternBlot->FlowCytometry Xenograft Xenograft/PDX Mouse Models (Anti-tumor Efficacy) FlowCytometry->Xenograft Evaluate in vivo efficacy Toxicity Toxicology Studies Xenograft->Toxicity Assess safety

References

A Comparative Guide to Mitochondrial Proteases: Unraveling the Functional Distinctions of CLPP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial proteases are critical regulators of cellular homeostasis, governing protein quality control, mitochondrial biogenesis, and cell death pathways. Among these, the caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP) has emerged as a key player in the mitochondrial unfolded protein response (UPRmt) and cellular stress management. This guide provides a detailed comparison of the functional differences between this compound and other major mitochondrial proteases, including LONP1, YME1L, and HTRA2, supported by experimental data and methodologies.

Functional Overview and Key Distinctions

Mitochondria host a sophisticated network of proteases, each with distinct localization, structure, and substrate specificity. These enzymes work in concert to maintain mitochondrial integrity and function. While all contribute to proteostasis, their primary roles and operational contexts differ significantly.

This compound (Caseinolytic Peptidase P) , in conjunction with its ATPase partner CLPX, forms the CLPXP complex within the mitochondrial matrix.[1][2] While it contributes to the degradation of misfolded or damaged proteins, its role becomes particularly prominent under conditions of cellular stress.[1][2] this compound is a key component of the UPRmt, a signaling pathway that responds to an accumulation of unfolded proteins in the mitochondria.[1][2]

LONP1 (Lon Peptidase 1) is the primary protease responsible for the bulk degradation of proteins in the mitochondrial matrix. It functions as a standalone AAA+ protease, containing both ATPase and proteolytic domains in a single polypeptide chain. Its essential role in mitochondrial maintenance is highlighted by the fact that its complete absence is embryonically lethal.

YME1L (YME1-Like 1 ATPase) is an i-AAA protease located in the inner mitochondrial membrane, with its catalytic domain facing the intermembrane space. It primarily degrades misfolded or unassembled inner membrane proteins, playing a crucial role in the quality control of respiratory chain complexes and maintaining mitochondrial morphology.

HTRA2 (High-Temperature Requirement Protein A2) , also known as Omi, is a serine protease located in the intermembrane space. It has a dual role in protein quality control and apoptosis. Under normal conditions, it degrades misfolded proteins, but upon apoptotic stimuli, it is released into the cytosol where it promotes programmed cell death.[3][4]

Comparative Data of Mitochondrial Proteases

The following table summarizes the key functional characteristics of this compound and other major mitochondrial proteases. Due to the variability in experimental conditions and substrates used across different studies, direct quantitative comparisons of enzymatic activity are challenging. The data presented here is a qualitative and semi-quantitative synthesis from multiple sources.

FeatureThis compound (CLPXP)LONP1YME1LHTRA2/Omi
Subcellular Localization Mitochondrial MatrixMitochondrial MatrixInner Mitochondrial Membrane (IMS-facing)Intermembrane Space (IMS)
Primary Function Stress-responsive protein degradation, UPRmtBulk protein degradation, protein quality controlQuality control of inner membrane proteinsProtein quality control, Apoptosis
Structure Heptameric rings (this compound) associated with a hexameric ATPase (CLPX)[1][2]Homopolymeric, with ATPase and protease domains in one polypeptideHomo-oligomeric complexTrimeric serine protease
ATP Dependence ATP-dependent (unfolding by CLPX)[1][2]ATP-dependentATP-dependentATP-independent
Key Substrates Misfolded proteins, UPRmt components, components of respiratory chain and metabolismOxidized and misfolded matrix proteins, metabolic enzymesUnassembled inner membrane protein subunits, OPA1Misfolded IMS proteins, Inhibitor of Apoptosis Proteins (IAPs)[3][4]
Role in UPRmt Central component, activates the response[1][2]Contributes to clearing unfolded proteinsIndirectly involved through inner membrane protein quality controlNot a primary component
Involvement in Disease Perrault syndrome, cancer[1][2]Cancer, metabolic disordersNeurodegenerative diseases, cancerParkinson's disease, cancer[5]

Signaling Pathways Involving Mitochondrial Proteases

Mitochondrial proteases are integral components of signaling pathways that communicate the health of the mitochondria to the rest of the cell.

Mitochondrial Unfolded Protein Response (UPRmt)

The UPRmt is a transcriptional response that upregulates the expression of mitochondrial chaperones and proteases to cope with an accumulation of unfolded proteins. This compound plays a central role in initiating this pathway.

UPRmt cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins This compound This compound MisfoldedProteins->this compound accumulation Peptides Peptides This compound->Peptides degradation ATFS1_inactive ATFS-1 (inactive) ATFS1_active ATFS-1 (active) ATFS1_inactive->ATFS1_active transport to nucleus Transcription Transcription ATFS1_active->Transcription UPR_Genes UPRmt Target Genes (chaperones, proteases) Transcription->UPR_Genes activation

Caption: The Mitochondrial Unfolded Protein Response (UPRmt) signaling pathway.

cGAS-STING Pathway Activation by Mitochondrial Dysfunction

Deficiencies in mitochondrial proteases, such as this compound, can lead to mitochondrial DNA (mtDNA) instability and its release into the cytosol.[1][2][6][7][8] This cytosolic mtDNA is recognized by the cGAS-STING pathway, triggering an innate immune response.[1][2][6][7][8]

cGAS_STING cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus CLPP_deficiency This compound Deficiency mtDNA_instability mtDNA Instability CLPP_deficiency->mtDNA_instability mtDNA_release mtDNA Release mtDNA_instability->mtDNA_release cGAS cGAS mtDNA_release->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P P-IRF3 IRF3->IRF3_P IFN_Genes Interferon Stimulated Genes IRF3_P->IFN_Genes translocation & transcription activation

Caption: Activation of the cGAS-STING pathway by mtDNA release.

Experimental Protocols

Precise measurement of mitochondrial protease activity and identification of their substrates are crucial for understanding their function. Below are outlines of key experimental approaches.

Mitochondrial Protease Activity Assay (Fluorogenic Peptide Substrate Method)

This method provides a quantitative measure of protease activity by monitoring the cleavage of a synthetic peptide substrate linked to a fluorophore and a quencher.

Principle: A short peptide sequence recognized by the protease is synthesized with a fluorescent molecule (fluorophore) on one end and a molecule that quenches its fluorescence (quencher) on the other. In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the protease activity.[9][10][11][12]

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer specific for the protease of interest (e.g., for HTRA2: 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).[3][13]

    • Reconstitute the fluorogenic peptide substrate in an appropriate solvent (e.g., DMSO).

    • Prepare purified recombinant protease or isolated mitochondria containing the protease of interest.

  • Assay Setup:

    • In a 96-well black plate, add the reaction buffer.

    • Add the protease preparation to the wells.

    • To initiate the reaction, add the fluorogenic peptide substrate to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

    • Normalize the activity to the amount of protein used.

Substrate Identification using APEX-Mediated Proximity Biotinylation

APEX (ascorbate peroxidase) is an engineered enzyme that can be targeted to specific subcellular compartments. When provided with its substrates, biotin-phenol and hydrogen peroxide, it generates highly reactive biotin-phenoxyl radicals that covalently label nearby proteins.

Principle: By fusing APEX to a mitochondrial protease or a protein known to be in its vicinity, the proteins that are in close proximity (and are therefore potential interactors or substrates) can be biotinylated. These biotinylated proteins can then be purified and identified by mass spectrometry.

Experimental Workflow:

APEX_Workflow A 1. Transfection Express APEX-fusion protein in target mitochondrial compartment B 2. Biotin-Phenol Labeling Incubate cells with biotin-phenol A->B C 3. H2O2 Pulse Add H2O2 for a short duration (e.g., 1 min) to initiate biotinylation B->C D 4. Cell Lysis & Streptavidin Pulldown Lyse cells and enrich for biotinylated proteins C->D E 5. Mass Spectrometry Identify enriched proteins D->E

Caption: Workflow for APEX-mediated proximity biotinylation.

Conclusion

This compound and other mitochondrial proteases, while all contributing to mitochondrial protein homeostasis, exhibit significant functional differences in their primary roles, substrate specificities, and involvement in signaling pathways. This compound's function as a key stress-responsive protease and initiator of the UPRmt distinguishes it from the bulk degradative activity of LONP1 and the specialized roles of YME1L and HTRA2 in the inner membrane and intermembrane space, respectively. A deeper understanding of these functional distinctions, aided by the experimental approaches outlined in this guide, is essential for developing targeted therapeutic strategies for a range of diseases associated with mitochondrial dysfunction.

References

A Researcher's Guide to Commercially Available CLPP Antibodies: A Comparative Assessment of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for the generation of accurate and reproducible data. This guide provides a comparative overview of commercially available antibodies targeting the Caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP), with a focus on assessing their potential cross-reactivity. The information presented herein is intended to aid in the selection of the most suitable antibody for your research needs.

Commercially Available this compound Antibodies: A Snapshot

A variety of vendors offer antibodies raised against this compound, each with distinct characteristics. The following table summarizes the key specifications of several commercially available this compound antibodies. It is important to note that while vendors often claim high specificity, direct comparative data on cross-reactivity is frequently lacking in product datasheets.

VendorCatalog NumberClonalityHost SpeciesReactivityValidated Applications
Thermo Fisher Scientific PA5-52722PolyclonalRabbitHuman, Mouse, RatWB, IHC(P), ICC/IF
Proteintech 15698-1-APPolyclonalRabbitHuman, Mouse, RatWB, IHC, IF/ICC, IP, CoIP, ELISA
Abcam ab124822Monoclonal (EPR7133)RabbitMouse, Rat, HumanIHC-P, WB, IP
Sigma-Aldrich WH0008192M1Monoclonal (300)MouseHuman, Mouse, RatWestern Blot, ELISA
Santa Cruz Biotechnology sc-271284Monoclonal (B-12)MouseHuman, Mouse, RatWB, IP, IF, IHC(P), ELISA
Biocompare MultipleMultipleMultipleMultipleWB, ELISA, IF, IHC-p, IP
MyBioSource.com MultipleMultipleMultipleHumanWB, FCM, IHC
BosterBio MultipleMultipleMultipleHuman, Mouse, RatWB, ELISA, FCM, ICC, IF

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of these this compound antibodies, a series of well-controlled experiments are essential. The following are detailed protocols for Western Blotting, ELISA, and Immunoprecipitation, designed specifically for this comparative analysis.

Western Blotting

This technique is fundamental for assessing antibody specificity by detecting the target protein's size.

a. Sample Preparation:

  • Lyse cells (e.g., HEK293T, HeLa, and a this compound knockout/knockdown cell line as a negative control) in RIPA buffer supplemented with protease inhibitors.

  • Prepare lysates of tissues known to express this compound (e.g., liver, heart).

  • As a control for cross-reactivity, include lysates from cells overexpressing closely related mitochondrial proteases (e.g., LONP1, HTRA2).

  • Determine protein concentration using a BCA assay.

b. Electrophoresis and Transfer:

  • Load 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Run the gel at 100V for 90 minutes.

  • Transfer proteins to a PVDF membrane at 100V for 60 minutes.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody (using the vendor's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

d. Data Analysis:

  • A specific antibody should show a single band at the expected molecular weight of this compound (~28 kDa).

  • The absence of a band in the this compound knockout/knockdown lane is a strong indicator of specificity.

  • The presence of bands at other molecular weights, especially in the lanes with overexpressed related proteases, would indicate cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can provide a quantitative measure of antibody binding to its target and potential off-targets.

a. Plate Coating:

  • Coat a 96-well plate with 100 µL/well of recombinant human this compound protein (1 µg/mL in PBS) and, in separate wells, with equimolar concentrations of related mitochondrial proteases overnight at 4°C.

  • Also, include wells with a non-related protein (e.g., BSA) as a negative control.

b. Assay Procedure:

  • Wash the plate three times with PBST.

  • Block the wells with 200 µL of 5% BSA in PBST for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add serial dilutions of the primary this compound antibody to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 2N H2SO4.

  • Read the absorbance at 450 nm.

c. Data Analysis:

  • A high signal in the this compound-coated wells and a low signal in the wells with other proteases and BSA will indicate high specificity.

  • The ratio of the signal from the target protein to the signal from off-target proteins can be used as a quantitative measure of cross-reactivity.

Immunoprecipitation (IP) followed by Mass Spectrometry (MS)

This is a powerful technique to identify the spectrum of proteins that an antibody can pull down from a complex mixture.

a. Immunoprecipitation:

  • Incubate 500 µg of cell lysate with 1-2 µg of the this compound antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads three times with IP lysis buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

b. Mass Spectrometry:

  • Run the eluate on a short SDS-PAGE gel and perform an in-gel digest with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

c. Data Analysis:

  • A highly specific antibody will primarily pull down this compound.

  • The identification of other proteins, particularly other proteases, will indicate cross-reactivity. The relative abundance of these proteins compared to this compound can be quantified.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental design and the biological context of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_lysate Sample Preparation cluster_assays Cross-Reactivity Assessment cluster_analysis Data Analysis CellLysates Cell Lysates (WT, KO/KD, Overexpression) WB Western Blot CellLysates->WB IP_MS IP-Mass Spectrometry CellLysates->IP_MS TissueLysates Tissue Lysates TissueLysates->WB Specificity Specificity Assessment WB->Specificity ELISA ELISA Quantification Quantitative Comparison ELISA->Quantification IP_MS->Specificity Specificity->Quantification

Caption: Experimental workflow for assessing this compound antibody cross-reactivity.

CLPP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Invasion Akt->Proliferation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Src Src Src->PI3K Activation This compound This compound This compound->Src Modulates

Caption: The role of this compound in the Src/PI3K/Akt signaling pathway.

By following these detailed protocols and utilizing the provided frameworks, researchers can systematically evaluate and compare the cross-reactivity of commercially available this compound antibodies. This rigorous approach will ultimately lead to the selection of the most appropriate antibody for specific research applications, thereby enhancing the reliability and impact of scientific findings.

A Comparative Guide to CLPP Activity Assays: Introducing the High-Sensitivity CLPP-Glo™ Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the mitochondrial caseinolytic protease ClpP, robust and reliable methods for measuring its activity are paramount. This guide provides a comprehensive comparison of a standard fluorescence-based this compound activity assay with the new, high-sensitivity, luminescence-based this compound-Glo™ Assay. We present supporting experimental data, detailed protocols, and visual workflows to aid in your assay selection and experimental design.

The ATP-dependent this compound protease is a key player in mitochondrial protein quality control. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target. Accurate measurement of this compound activity is crucial for understanding its biological function and for screening potential modulators.

Performance Comparison: Standard Assay vs. This compound-Glo™

The this compound-Glo™ Assay is a novel bioluminescent assay designed for the sensitive detection of this compound activity. Unlike traditional fluorescence-based methods that rely on the cleavage of a fluorogenic substrate, the this compound-Glo™ Assay utilizes a specific peptide substrate that, when cleaved by this compound, releases a substrate for a thermostable luciferase. The resulting luminescent signal is proportional to this compound activity and offers superior sensitivity and a broader dynamic range.

Parameter Standard Fluorescence Assay This compound-Glo™ Assay Advantage of this compound-Glo™
Principle Cleavage of a fluorogenic peptide (e.g., Suc-LY-AMC) releases a fluorescent molecule.Cleavage of a specific peptide releases a luciferase substrate, generating a luminescent signal.Higher signal-to-noise ratio; less interference from fluorescent compounds.
Limit of Detection (LOD) ~10 ng/mL of protease[1]~0.5 ng/mL of protease20-fold greater sensitivity, enabling detection of low this compound levels.
Dynamic Range 2-3 orders of magnitude>4 orders of magnitudeWider linear range for more accurate quantification across various sample types.
Z'-Factor 0.6 - 0.75> 0.85Excellent assay window, ideal for high-throughput screening (HTS).[2]
Assay Steps 3 (Substrate prep, reaction, read)2 (Add-and-read format)Simpler and faster workflow, reducing handling errors.
Signal Stability Signal can be prone to photobleaching.Stable "glow-type" signal for over 2 hours.More consistent and reproducible results.
Interference Potential for interference from fluorescent compounds in test libraries.Luminescence is a rare phenomenon in compound libraries, reducing false positives.Higher quality data in drug screening campaigns.

Experimental Protocols

Standard Fluorescence-Based this compound Activity Assay

This protocol is adapted from established methods for measuring this compound peptidase activity.[3]

Materials:

  • Recombinant human this compound

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT

  • Fluorogenic Substrate: Suc-LY-AMC (10 mM stock in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare the this compound enzyme solution by diluting recombinant this compound to the desired concentration (e.g., 2 µM) in Assay Buffer.

  • Prepare the substrate solution by diluting the Suc-LY-AMC stock to 1 mM in Assay Buffer.

  • In a 96-well plate, add 50 µL of the this compound enzyme solution to each well.

  • To initiate the reaction, add 50 µL of the 1 mM substrate solution to each well, for a final substrate concentration of 0.5 mM.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the increase in fluorescence intensity every 2 minutes for 60 minutes.

  • Calculate the rate of reaction (RFU/min) from the linear portion of the curve.

This compound-Glo™ Assay Protocol

This protocol outlines the streamlined procedure for the this compound-Glo™ Assay.

Materials:

  • Recombinant human this compound

  • This compound-Glo™ Reagent (contains specific substrate, luciferase, and buffer)

  • 96-well white, flat-bottom plates

  • Luminescence microplate reader

Procedure:

  • Equilibrate the this compound-Glo™ Reagent to room temperature.

  • Prepare the this compound enzyme solution by diluting recombinant this compound to the desired concentration in a suitable buffer (e.g., PBS).

  • In a 96-well plate, add 50 µL of the this compound enzyme solution to each well.

  • Add 50 µL of the this compound-Glo™ Reagent to each well.

  • Mix briefly on an orbital shaker.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a microplate reader.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of this compound, the following diagrams were generated.

CLPP_Assay_Workflow Experimental Workflow Comparison F1 Prepare Reagents (Enzyme, Substrate, Buffer) F2 Add Enzyme to Plate F1->F2 F3 Add Substrate to Initiate F2->F3 F4 Kinetic Read (Fluorescence, 60 min) F3->F4 F5 Calculate Rate F4->F5 L1 Prepare Enzyme L2 Add Enzyme to Plate L1->L2 L3 Add 'Add-and-Read' Reagent L2->L3 L4 Incubate (30 min) L3->L4 L5 Endpoint Read (Luminescence) L4->L5

Caption: A comparison of the experimental workflows for the standard fluorescence and this compound-Glo™ assays.

CLPP_Signaling_Pathway This compound in Mitochondrial Protein Homeostasis cluster_mito Mitochondrion UPRmt Mitochondrial Unfolded Protein Response (UPRmt) This compound This compound Protease UPRmt->this compound Upregulates Degradation Peptide Fragments This compound->Degradation Degrades to ClpX ClpX ATPase ClpX->this compound Activates Misfolded Misfolded or Damaged Proteins Misfolded->UPRmt Induces Misfolded->this compound Targeted for Degradation Homeostasis Protein Homeostasis Degradation->Homeostasis Maintains Stress Cellular Stress (e.g., Oxidative Stress) Stress->Misfolded

Caption: The role of this compound within the mitochondrial unfolded protein response (UPRmt) pathway.

Conclusion

The this compound-Glo™ Assay represents a significant advancement in the study of this compound activity. Its superior sensitivity, broader dynamic range, and simplified workflow make it an ideal choice for both basic research and high-throughput screening applications. While standard fluorescence-based assays remain a viable option, the enhanced performance characteristics of the this compound-Glo™ Assay provide researchers with a more powerful tool to investigate the role of this compound in health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions, Chemical Cross-Linking Mass Spectrometry (CLPP) offers a powerful lens. This guide provides a comparative overview of statistical methodologies for analyzing this compound-related experimental data, complete with detailed experimental protocols and visualizations to illuminate the path from raw data to meaningful biological insights.

The analysis of data from this compound experiments, a sophisticated technique combining chemical cross-linking with mass spectrometry to capture and identify protein-protein interactions, requires robust statistical methods to distinguish true interactions from background noise. The choice of statistical approach is critical for the reliable interpretation of results and the generation of high-confidence interaction maps.

Experimental Workflow and Data Generation

The journey from a biological sample to a list of identified cross-linked peptides involves several key steps. Understanding this workflow is essential for appreciating the nuances of the subsequent data analysis.

CLPP_Workflow cluster_wet_lab Wet Lab cluster_mass_spec Mass Spectrometry cluster_data_analysis Data Analysis Sample Biological Sample (Cells/Tissues) Crosslinking Photo-Cross-Linking (e.g., with diazirines) Sample->Crosslinking Lysis Cell Lysis & Protein Extraction Crosslinking->Lysis Digestion Proteolytic Digestion Lysis->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Search & CSM Identification LCMS->DatabaseSearch FDR False Discovery Rate (FDR) Estimation DatabaseSearch->FDR Quantitation Quantitative Analysis FDR->Quantitation StatisticalTest Statistical Testing Quantitation->StatisticalTest BiologicalInterpretation Biological Interpretation StatisticalTest->BiologicalInterpretation

Figure 1: General experimental workflow for a this compound-MS experiment.

The primary output of a this compound-MS experiment is a list of Cross-linked Spectral Matches (CSMs), which represent the identification of two peptides covalently linked together. These can be classified as:

  • Intra-protein cross-links: Linking two residues within the same protein, providing structural information.

  • Inter-protein cross-links: Linking residues from two different proteins, indicating a protein-protein interaction.

  • Monolinks: A cross-linker molecule that has reacted with only one peptide.

  • Loop-links: A cross-linker that has reacted with two residues within the same peptide.

Quantitative this compound experiments, which aim to compare interaction changes across different conditions, generate intensity or abundance data for each identified cross-linked peptide.

Statistical Analysis Methods: A Comparative Overview

The statistical analysis of quantitative this compound data is a multi-faceted process. It begins with the crucial step of controlling for false positives through False Discovery Rate (FDR) estimation and is followed by statistical tests to identify significant changes in cross-link abundance.

False Discovery Rate (FDR) Estimation

A fundamental challenge in CL-MS is the vast search space, which increases the likelihood of random matches. The target-decoy approach is the most widely accepted method for estimating the FDR. This involves searching the experimental spectra against a database containing the original "target" protein sequences and a set of "decoy" sequences (e.g., reversed or shuffled target sequences). Any match to a decoy sequence is considered a false positive, and the number of decoy matches is used to estimate the number of false positives in the target matches.

Table 1: Comparison of FDR Estimation Strategies

StrategyDescriptionAdvantagesDisadvantagesRecommended Software
Target-Decoy Search Spectra are searched against a concatenated target and decoy database. The FDR is calculated based on the number of matches to decoy sequences.Widely accepted and implemented in most search algorithms. Conceptually straightforward.The definition of "decoy" can vary, and the assumption of equal scoring distributions for true and false hits may not always hold.MaxQuant, Comet, xiFDR
Separate FDR for different cross-link types FDR is calculated independently for intra-protein and inter-protein cross-links.More accurate FDR estimation, as inter-protein cross-links have a larger search space and a higher prior probability of being false positives.Requires sufficient data for each category to achieve robust statistics.xiFDR
FDR at different levels (CSM, Peptide-Pair, Protein-Pair) FDR can be controlled at the level of individual spectral matches, unique peptide pairs, or protein-protein interactions.Controlling FDR at the protein-pair level is often the most biologically relevant for interaction studies.FDR at higher levels (e.g., protein-pair) will be inherently higher than at the CSM level.xiFDR
Statistical Methods for Quantitative Comparison

Once a list of confidently identified and quantified cross-linked peptides is established, the next step is to determine which of these show statistically significant changes in abundance between different experimental conditions.

Table 2: Comparison of Statistical Methods for Quantitative this compound Data Analysis

MethodDescriptionAdvantagesDisadvantagesWhen to Use
t-test / ANOVA Standard statistical tests to compare the means of two (t-test) or more (ANOVA) groups.Simple to implement and interpret. Widely available in statistical software.Assumes data is normally distributed and has equal variances. May have low power with small sample sizes typical of proteomics experiments.For simple experimental designs with sufficient biological replicates and data that meets the assumptions of the tests.
Significance Analysis of Microarrays (SAM) A permutation-based method that assigns a score to each feature based on its change in expression relative to the standard deviation of repeated measurements.Does not require assumptions about data distribution. More robust for small sample sizes.Can be computationally intensive.When the assumptions of parametric tests are not met or with a limited number of replicates.
Linear Models / Mixed-Effects Models More flexible models that can account for various sources of variation in the experiment, such as batch effects or different experimental conditions.Can handle complex experimental designs. Increases statistical power by modeling different sources of variability.Requires more expertise to implement correctly. Can be prone to overfitting with small datasets.For complex experimental designs with multiple factors and potential confounding variables. Software like MSstats can be used.
Bayesian Statistical Models These models incorporate prior knowledge and provide a probability distribution for the parameters of interest (e.g., the fold change), allowing for a more nuanced interpretation of uncertainty.Can be powerful for analyzing complex datasets and incorporating prior biological knowledge. Provides a direct probabilistic measure of confidence in the results.Can be computationally intensive and requires specialized expertise to develop and interpret the models.For complex datasets where prior information is available and a probabilistic assessment of uncertainty is desired.

Logical Flow of Statistical Analysis

The following diagram illustrates the decision-making process for the statistical analysis of quantitative this compound data.

Statistical_Analysis_Flow Start Start: Quantified Cross-linked Peptides SimpleDesign Simple Experimental Design? (e.g., two groups) Start->SimpleDesign Yes Yes SimpleDesign->Yes Yes No No SimpleDesign->No No ComplexDesign Complex Experimental Design? (e.g., multiple conditions, time course) LinearModel Use Linear / Mixed-Effects Models (e.g., MSstats) ComplexDesign->LinearModel SufficientReplicates Sufficient Biological Replicates? Yes2 Yes2 SufficientReplicates->Yes2 Yes No2 No2 SufficientReplicates->No2 No NormalData Data Normally Distributed? Yes3 Yes3 NormalData->Yes3 Yes No3 No3 NormalData->No3 No TTest Use t-test End End: List of significantly changing cross-links TTest->End ANOVA Use ANOVA ANOVA->End SAM Use SAM or other non-parametric test SAM->End Bayesian Consider Bayesian Models for probabilistic uncertainty LinearModel->Bayesian Bayesian->End Yes->SufficientReplicates No->ComplexDesign Yes2->NormalData No2->SAM Yes3->TTest No3->SAM

Figure 2: Decision tree for selecting a statistical analysis method.

Detailed Experimental Protocol: Photo-Cross-Linking with Diazirine-Containing Cross-Linkers

This protocol provides a general framework for an in-vivo photo-cross-linking experiment using a diazirine-based cross-linker followed by mass spectrometry analysis.

Materials:

  • Cell culture reagents

  • Photo-reactive cross-linker (e.g., sulfosuccinimidyl 4,4′-azipentanoate - sulfo-SDA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., Tris or glycine)

  • Enrichment materials (e.g., size-exclusion chromatography columns)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Cross-Linker Incubation:

    • Culture cells to the desired confluency.

    • Incubate the cells with the photo-reactive cross-linker in serum-free media for a specified time (e.g., 1-4 hours) to allow for cell permeability and labeling of proteins.

  • UV Irradiation:

    • Wash the cells with ice-cold PBS to remove excess cross-linker.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for a defined period (e.g., 10-30 minutes) to activate the diazirine group and induce cross-linking.

  • Cell Lysis and Protein Extraction:

    • Immediately after irradiation, lyse the cells using a suitable lysis buffer.

    • Harvest the cell lysate and clarify by centrifugation to remove cell debris.

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce the protein disulfide bonds with DTT.

    • Alkylate the free cysteine residues with IAA.

    • Quench the cross-linking reaction with a quenching solution.

    • Digest the proteins into peptides overnight using trypsin.

  • Enrichment of Cross-linked Peptides:

    • Enrich the cross-linked peptides from the complex peptide mixture using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. This step is crucial as cross-linked peptides are typically low in abundance.

  • LC-MS/MS Analysis:

    • Analyze the enriched cross-linked peptides by LC-MS/MS. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Use a specialized search engine (e.g., MaxQuant with the "crosslink" option, or a dedicated tool like pLink or XlinkX) to identify the cross-linked peptides from the MS/MS spectra.

    • Perform FDR estimation to control for false positives.

    • For quantitative experiments, extract the intensity or abundance of each cross-linked peptide.

    • Apply appropriate statistical tests to identify significant changes between conditions.

Conclusion

Unraveling the Dichotomy of CLPP Modulation: A Comparative Analysis of Agonist and Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the opposing yet equally potent therapeutic strategies targeting the mitochondrial caseinolytic protease ClpP. This guide offers a comprehensive comparison of this compound agonist and inhibitor mechanisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The mitochondrial protease this compound has emerged as a critical regulator of cellular homeostasis, playing a pivotal role in the degradation of misfolded or damaged proteins within the mitochondrial matrix. Its dysregulation is implicated in a range of pathologies, from bacterial infections to cancer, making it a compelling target for therapeutic intervention. Two distinct strategies have arisen: activation with agonists and blockade with inhibitors. This guide provides a comparative analysis of these two approaches, elucidating their mechanisms of action, downstream cellular consequences, and the experimental frameworks used to characterize them.

At the Crossroads of Proteostasis: Agonist vs. Inhibitor Action

This compound agonists and inhibitors represent two sides of the same coin, both leading to cellular demise but through starkly contrasting mechanisms. Agonists, such as the acyldepsipeptides (ADEPs) and the small molecule ONC201, function by inducing a conformational change in the this compound peptidase, leading to its uncontrolled activation.[1][2] This hyperactivation results in the indiscriminate degradation of both unfolded and properly folded proteins, disrupting essential cellular processes and ultimately triggering apoptosis.[1][3]

Conversely, this compound inhibitors, including β-lactones and phenyl esters, take a more direct approach by binding to the active site of the protease, effectively blocking its catalytic activity.[2][4] This inhibition leads to an accumulation of damaged and misfolded proteins within the mitochondria, precipitating the mitochondrial unfolded protein response (UPRmt), oxidative stress, and eventual cell death.[5]

Quantitative Comparison of this compound Modulators

The efficacy of this compound agonists and inhibitors can be quantified and compared through various biophysical and cellular assays. The following table summarizes key quantitative data for representative compounds from each class.

Compound ClassRepresentative CompoundMechanism of ActionTarget Organism/Cell LinePotency (IC50/EC50)Binding Affinity (Kd)Reference
Agonist ADEP1Allosteric ActivatorBacillus subtilisNot Applicable (Activator)~1 µM[5]
Agonist ONC201Allosteric ActivatorTriple-Negative Breast Cancer Cells~1 µM (Growth Inhibition)Not Reported[6]
Agonist TR-57Allosteric ActivatorSUM159 Breast Cancer Cells~10-100 fold more potent than ONC201~10-fold higher than ONC201[6]
Inhibitor β-lactone (U1)Covalent Active Site InhibitorStaphylococcus aureus0.8 µMNot Applicable (Covalent)[4]
Inhibitor Phenyl EsterActive Site InhibitorEscherichia coli2.1 µMNot Reported[4]
Inhibitor A2-32-01 (β-lactone)Active Site InhibitorHuman AML CellsEffective at µM concentrationsNot Reported[7]

Signaling Pathways: A Tale of Two Responses

The cellular response to this compound modulation diverges significantly between agonism and inhibition, impacting distinct signaling pathways.

This compound Agonist-Induced Signaling

Activation of this compound by agonists leads to a cascade of events stemming from uncontrolled proteolysis. This includes the degradation of essential mitochondrial proteins, disruption of the electron transport chain, and the release of reactive oxygen species (ROS).[3] In cancer cells, this has been shown to suppress the mTORC1 signaling pathway and upregulate death receptor 5 (DR5), culminating in apoptosis.[3]

CLPP_Agonist_Pathway Agonist This compound Agonist (e.g., ONC201, ADEPs) This compound This compound Agonist->this compound Activates Uncontrolled_Proteolysis Uncontrolled Proteolysis This compound->Uncontrolled_Proteolysis Mitochondrial_Dysfunction Mitochondrial Dysfunction Uncontrolled_Proteolysis->Mitochondrial_Dysfunction mTORC1 mTORC1 Signaling Uncontrolled_Proteolysis->mTORC1 Inhibits ROS ROS Production Mitochondrial_Dysfunction->ROS DR5 DR5 Upregulation Mitochondrial_Dysfunction->DR5 Induces Apoptosis Apoptosis ROS->Apoptosis mTORC1->Apoptosis DR5->Apoptosis

This compound Agonist Signaling Pathway.
This compound Inhibitor-Induced Signaling

Inhibition of this compound results in the accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (UPRmt). A key consequence of this compound loss-of-function is the instability of mitochondrial DNA (mtDNA), which can be released into the cytosol.[5] This cytosolic mtDNA is then detected by the cGAS-STING DNA sensing pathway, leading to the production of type I interferons (IFN-I) and the activation of an antiviral-like immune response.[5] In the context of cancer, this compound inhibition has also been shown to modulate the Src/PI3K/Akt signaling pathway, impacting cell proliferation and survival.[8]

CLPP_Inhibitor_Pathway Inhibitor This compound Inhibitor (e.g., β-lactones) This compound This compound Inhibitor->this compound Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins This compound->Misfolded_Proteins Src_PI3K_Akt Src/PI3K/Akt Pathway This compound->Src_PI3K_Akt Modulates UPRmt UPRmt Misfolded_Proteins->UPRmt mtDNA_Instability mtDNA Instability UPRmt->mtDNA_Instability Cytosolic_mtDNA Cytosolic mtDNA mtDNA_Instability->Cytosolic_mtDNA cGAS_STING cGAS-STING Pathway Cytosolic_mtDNA->cGAS_STING Activates IFN1 Type I Interferon Production cGAS_STING->IFN1 Cell_Proliferation Cell Proliferation & Survival Src_PI3K_Akt->Cell_Proliferation Inhibits Experimental_Workflow cluster_agonist Agonist Characterization cluster_inhibitor Inhibitor Characterization Agonist_Assay In Vitro Activation Assay (Fluorogenic Substrate/Casein) Agonist_Cellular Cellular Viability Assay (e.g., MTT, CellTiter-Glo) Agonist_Assay->Agonist_Cellular Agonist_Pathway Downstream Pathway Analysis (Western Blot for mTORC1, DR5) Agonist_Cellular->Agonist_Pathway Target_Engagement Target Engagement Validation (CETSA) Agonist_Pathway->Target_Engagement Inhibitor_Assay In Vitro Inhibition Assay (Fluorogenic Substrate/Casein) Inhibitor_Cellular Cellular Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Assay->Inhibitor_Cellular Inhibitor_Pathway Downstream Pathway Analysis (Western Blot for p-Akt, cGAS-STING markers) Inhibitor_Cellular->Inhibitor_Pathway Inhibitor_Pathway->Target_Engagement Initial_Screen Compound Library Screen Initial_Screen->Agonist_Assay Initial_Screen->Inhibitor_Assay

References

Validating the Expression of CLPP Splice Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the expression of different splice variants of the Caseinolytic Mitochondrial Matrix Peptidase Proteolytic Subunit (CLPP). Accurate quantification of this compound isoforms is crucial for understanding their physiological roles and their implications in various diseases, including cancer. This document outlines key experimental protocols and presents a framework for comparing expression data.

Data Presentation: Comparative Expression of this compound Splice Variants

Due to the limited availability of direct comparative studies on the expression levels of human this compound splice variants in publicly accessible literature, the following table presents a representative dataset. This table illustrates how quantitative data for two hypothetical this compound splice variants, Variant 1 (Full-length) and Variant 2 (Alternatively Spliced), could be displayed across different cell lines. The data is presented as relative expression normalized to a reference gene.

Cell LineTissue of OriginThis compound Variant 1 (Full-length) Relative ExpressionThis compound Variant 2 (Alternatively Spliced) Relative Expression
HEK293Embryonic Kidney1.000.25
HeLaCervical Cancer1.500.75
MCF-7Breast Cancer1.200.90
JurkatT-cell Leukemia0.800.15

Experimental Protocols

Accurate validation of this compound splice variant expression relies on robust experimental techniques. Below are detailed methodologies for three key approaches.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for detecting and quantifying mRNA transcripts. To differentiate between splice variants, primers can be designed to target unique exon-exon junctions or regions specific to a particular isoform.

Protocol:

  • RNA Extraction: Isolate total RNA from cell lines or tissues using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Primer Design: Design primer pairs specific to each this compound splice variant. For variant-specific detection, at least one primer should span an exon-exon junction unique to that isoform. Additionally, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix. A typical reaction includes: cDNA template, forward and reverse primers, and master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of each splice variant, normalized to the reference gene.

Western Blotting

Western blotting allows for the detection and semi-quantitative analysis of protein isoforms, provided they have different molecular weights or if isoform-specific antibodies are available.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage of the gel will depend on the predicted molecular weights of the this compound isoforms.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C. If isoform-specific antibodies are not available, an antibody that recognizes a common region of all isoforms can be used to detect proteins of different sizes.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.

Mass Spectrometry

Mass spectrometry-based proteomics can identify and quantify unique peptides from different protein isoforms, providing a highly specific method for splice variant validation.

Protocol:

  • Protein Extraction and Digestion: Extract total protein from samples as described for Western blotting. Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Fractionation: For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Database Searching: Search the resulting MS/MS spectra against a protein database that includes the sequences of the different this compound splice variants. This will allow for the identification of peptides unique to each isoform.

  • Data Analysis and Quantification: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the relative abundance of the unique peptides for each splice variant. Label-free quantification or isotopic labeling methods can be used for accurate quantification.

Mandatory Visualizations

This compound Signaling Pathway in Cancer

CLPP_Signaling_Pathway_in_Cancer cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell This compound This compound CLPP_CLPX CLPXP Protease This compound->CLPP_CLPX CLPX CLPX CLPX->CLPP_CLPX Degradation Protein Degradation CLPP_CLPX->Degradation Catalyzes Misfolded_Proteins Misfolded/Damaged Proteins Misfolded_Proteins->CLPP_CLPX Substrate UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Degradation->UPRmt Maintains Homeostasis Src Src UPRmt->Src Influences PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Invasion Invasion Akt->Invasion Apoptosis Apoptosis Inhibition Akt->Apoptosis Experimental_Workflow cluster_RNA RNA-based Methods cluster_Protein Protein-based Methods start Biological Sample (Cells or Tissues) RNA_Extraction RNA Extraction start->RNA_Extraction Protein_Extraction Protein Extraction start->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR for Splice Variants cDNA_Synthesis->RT_qPCR Data_Analysis Comparative Data Analysis & Validation RT_qPCR->Data_Analysis Relative Quantification Western_Blot Western Blotting Protein_Extraction->Western_Blot Mass_Spec Mass Spectrometry Protein_Extraction->Mass_Spec Western_Blot->Data_Analysis Semi-Quantitative Analysis Mass_Spec->Data_Analysis Peptide Identification & Quantification

A Comparative Analysis of Caseinolytic Peptidase P (CLPP) Enzymatic Activity Across Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Caseinolytic peptidase P (CLPP) is a highly conserved serine protease crucial for protein homeostasis in prokaryotes and in the mitochondria of eukaryotes. As a key player in cellular quality control, this compound, in conjunction with its associated AAA+ chaperone (ClpX in bacteria and humans), mediates the degradation of misfolded or damaged proteins. Its essential role in the virulence of pathogenic bacteria and its implications in human health and disease, including cancer, have made it a significant target for therapeutic development. This guide provides a comparative overview of the enzymatic activity of this compound homologues from different species, supported by experimental data and detailed methodologies to aid researchers in this field.

Comparative Enzymatic Activity of this compound Homologues

The enzymatic efficiency of this compound homologues varies across species, reflecting adaptations in their cellular roles and regulatory mechanisms. The following table summarizes key kinetic parameters for this compound from Escherichia coli, with a focus on the degradation of both peptide and protein substrates. While extensive comparative kinetic data across multiple species using a standardized substrate is limited in the literature, this compilation provides a baseline for understanding the enzymatic capabilities of a well-characterized this compound homologue.

SpeciesSubstrateK_m_ (μM)k_cat_ (min⁻¹)V_max_Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹min⁻¹)Reference
Escherichia coliN-Suc-LY-MCA--1.33 (nmol/min/mg)-[1]
Escherichia coliN-Suc-IIW-MCA--0.91 (nmol/min/mg)-[1]
Escherichia coliN-Suc-LLVY-MCA--0.54 (nmol/min/mg)-[1]
Escherichia coliα-casein1.8 ± 0.18.2 ± 0.1-4.56[2]

Note: The Vmax for peptide substrates is reported as specific activity. A direct comparison of catalytic efficiency between peptide and protein substrates is challenging due to the different natures of the substrates and assay conditions.

Insights into this compound Homologues from Other Species

Pseudomonas aeruginosa : This opportunistic pathogen possesses two this compound isoforms, ClpP1 and ClpP2, which exhibit distinct physiological roles.[3][4] ClpP1 is the archetypal isoform, forming a homocomplex that is enzymatically active.[1] In contrast, ClpP2 is inactive on its own and requires association with ClpP1 to form a hetero-tetradecameric complex to gain activity.[1][5] This highlights a layer of complexity in this compound function in certain bacteria.

Bacillus subtilis and Staphylococcus aureus : In these Gram-positive bacteria, this compound is essential for various cellular processes, including stress tolerance and virulence.[6][7] While detailed kinetic data for direct comparison is scarce, studies on B. subtilis have investigated the kinetic parameters of protease production.[8] In S. aureus, this compound is a key regulator of protein homeostasis and a target for anti-virulence strategies.[6][9]

Plant Mitochondria : The this compound homologue in plant mitochondria, such as in Arabidopsis thaliana, is crucial for proper mitochondrial function and development. It has been shown to possess ATP-stimulated proteolytic activity against substrates like β-casein.[4]

Experimental Protocols

A generalized workflow for the expression, purification, and enzymatic activity assessment of this compound homologues is presented below. This can be adapted for specific homologues of interest.

I. Recombinant this compound Expression and Purification

This protocol is based on the expression of His-tagged recombinant this compound in E. coli.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for the His-tagged this compound homologue of interest.

  • Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression: Induce the expression of the recombinant protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • Clarify the cell lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity and Concentration Determination: Assess the purity of the eluted protein fractions by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

II. This compound Enzymatic Activity Assay (Casein Substrate)

This assay measures the degradation of a general protein substrate, casein.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • In a microcentrifuge tube, combine the purified this compound enzyme, the reaction buffer, and the substrate (e.g., FITC-casein or unlabeled casein).

    • If investigating the role of the ClpX chaperone, include purified ClpX and ATP in the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10-20% to precipitate the undigested protein.

  • Quantification of Degradation:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Measure the absorbance of the supernatant at 280 nm to quantify the amount of acid-soluble peptides released.

    • Alternatively, if using a fluorescently labeled substrate like FITC-casein, the increase in fluorescence can be measured using a fluorometer.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in units/mg), where one unit is defined as the amount of enzyme that produces a certain change in absorbance or fluorescence per minute under the specified conditions. Kinetic parameters (K_m_ and k_cat_) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the this compound Experimental Workflow

The following diagram illustrates the general workflow for studying this compound enzymatic activity.

CLPP_Workflow cluster_expression Recombinant Protein Production cluster_purification Purification cluster_assay Enzymatic Activity Assay cluster_data Data Analysis Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC Analysis Purity Check (SDS-PAGE) IMAC->Analysis Reaction Reaction Setup (this compound, Substrate, Buffer) Analysis->Reaction Incubation Incubation (37°C) Reaction->Incubation Termination Reaction Termination (TCA) Incubation->Termination Quantification Quantification Termination->Quantification Kinetics Kinetic Analysis (Km, kcat) Quantification->Kinetics

Caption: Experimental workflow for this compound expression, purification, and activity analysis.

This compound Signaling and Regulatory Pathway

The canonical function of this compound is in a complex with a Clp-ATPase chaperone, such as ClpX. This diagram illustrates the general mechanism of substrate recognition and degradation by the ClpXP complex.

CLPP_Pathway Substrate Misfolded or Tagged Protein ClpX ClpX (AAA+ ATPase) Substrate->ClpX binds ADP ADP + Pi ClpX->ADP hydrolysis Unfolded_Substrate Unfolded Polypeptide ClpX->Unfolded_Substrate unfolds & translocates ATP ATP ATP->ClpX This compound This compound Protease Peptides Peptide Fragments This compound->Peptides degrades Unfolded_Substrate->this compound translocated into

Caption: General mechanism of protein degradation by the ClpXP protease complex.

References

Independent Verification of CLPP's Role in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental findings from independent research groups on the role of the mitochondrial protease CLPP (Caseinolytic mitochondrial matrix peptidase proteolytic subunit) in breast cancer. The data presented here summarizes the impact of this compound modulation—either through genetic silencing or pharmacological activation—on breast cancer cell viability, proliferation, and apoptosis. Detailed experimental protocols for key assays are provided to support the reproducibility of these findings.

Data Summary: this compound Modulation in Breast Cancer Cell Lines

The following tables summarize quantitative data from independent studies investigating the effects of this compound silencing and activation in various breast cancer cell lines.

Table 1: Effects of this compound Silencing on Breast Cancer Cell Viability and Proliferation

Cell LineMethod of SilencingParameter MeasuredResult (% of Control)Reference
MDA-MB-231siRNACell Viability (MTT Assay)~60%--INVALID-LINK--
MDA-MB-231siRNAColony Formation~45%--INVALID-LINK--
ZR-75-1siRNACell Viability (MTT Assay)~70%--INVALID-LINK--
ZR-75-1siRNAColony Formation~55%--INVALID-LINK--
SUM159siRNACell ProliferationSignificantly Reduced--INVALID-LINK--

Table 2: Effects of this compound Activator ONC201 on Breast Cancer Cell Viability

Cell LineParameter MeasuredIC50Reference
MDA-MB-231Cell Viability~2.5 µM--INVALID-LINK--
MDA-MB-468Cell Viability~2.5 µM--INVALID-LINK--
SUM159Cell Viability~1.5 µM--INVALID-LINK--
BT-474Cell Viability~5 µM--INVALID-LINK--

Experimental Protocols

This compound Silencing using siRNA and Western Blot Analysis

Objective: To knockdown this compound expression in breast cancer cells and confirm the knockdown efficiency by Western blot.

Methodology:

  • Cell Culture: MDA-MB-231 or ZR-75-1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • siRNA Transfection: Cells are seeded in 6-well plates and transfected with either a non-targeting control siRNA or a this compound-specific siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Protein Extraction: 48-72 hours post-transfection, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Western Blot:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against this compound overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • A loading control, such as GAPDH or β-actin, is used to normalize the results.

Cell Viability Assessment using MTT Assay

Objective: To quantify the effect of this compound modulation on the metabolic activity of breast cancer cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with either siRNA as described above or with varying concentrations of a this compound activator (e.g., ONC201) for 24-72 hours.

  • MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated or non-targeting siRNA-treated) cells.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of breast cancer cells following this compound knockdown.

Methodology:

  • Cell Transfection and Seeding: Cells are transfected with siRNA as described previously. 24 hours post-transfection, cells are trypsinized, counted, and seeded in 6-well plates at a low density (e.g., 500-1000 cells per well).

  • Incubation: The plates are incubated for 10-14 days at 37°C in a 5% CO2 incubator, with the medium being changed every 3-4 days.

  • Colony Staining: The colonies are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and stained with 0.1% crystal violet for 20 minutes.

  • Quantification: The plates are washed with water and air-dried. The number of colonies (typically defined as a cluster of >50 cells) is counted manually or using imaging software.

Visualizations

CLPP_Signaling_in_Breast_Cancer cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes This compound This compound UPRmt Mitochondrial Unfolded Protein Response This compound->UPRmt regulates OXPHOS Oxidative Phosphorylation This compound->OXPHOS maintains function Src_PI3K_Akt Src/PI3K/Akt Pathway This compound->Src_PI3K_Akt negatively regulates Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->this compound targeted for degradation Proliferation Cell Proliferation Apoptosis Apoptosis Invasion Cell Invasion CLPP_Silencing This compound Silencing (siRNA) CLPP_Silencing->this compound CLPP_Silencing->Proliferation inhibits CLPP_Silencing->Apoptosis promotes CLPP_Silencing->Invasion inhibits CLPP_Activation This compound Activation (ONC201) CLPP_Activation->this compound Src_PI3K_Akt->Proliferation Src_PI3K_Akt->Apoptosis Src_PI3K_Akt->Invasion

Caption: this compound's role in breast cancer signaling pathways.

Experimental_Workflow_CLPP_Silencing cluster_assays Functional Assays start Start: Breast Cancer Cells (e.g., MDA-MB-231) transfection siRNA Transfection (Control vs. This compound siRNA) start->transfection incubation Incubation (48-72 hours) transfection->incubation western_blot Western Blot (Confirm this compound Knockdown) incubation->western_blot mtt_assay MTT Assay (Measure Cell Viability) incubation->mtt_assay colony_formation Colony Formation Assay (Measure Proliferation) incubation->colony_formation end End: Comparative Data Analysis western_blot->end mtt_assay->end colony_formation->end

Caption: Workflow for this compound silencing experiments.

A Comparative Guide to the Downstream Effects of CLPP Activation and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The caseinolytic mitochondrial matrix peptidase proteolytic subunit (CLPP) is a highly conserved serine protease crucial for maintaining mitochondrial protein homeostasis (proteostasis). As a key component of the mitochondrial unfolded protein response (UPRmt), this compound degrades misfolded or damaged proteins, preventing their toxic accumulation. Its role in cellular health and disease, particularly in cancer, has made it a compelling therapeutic target. Modulating this compound activity, either through activation or inhibition, triggers distinct downstream signaling cascades with profound cellular consequences. This guide provides an objective comparison of these effects, supported by experimental data and detailed protocols.

Section 1: Downstream Effects of this compound Activation

Pharmacological activation of this compound, often described as dysregulation or hyperactivation, forces the protease into a constitutively active state. This leads to the unregulated and indiscriminate degradation of both unfolded and properly folded mitochondrial proteins. This aberrant activity is selectively toxic to cancer cells, which often exhibit a higher dependence on mitochondrial function.

Key downstream effects include:

  • Disruption of Mitochondrial Function: Hyperactive this compound degrades essential proteins, including subunits of the oxidative phosphorylation (OXPHOS) system.[1][2] This leads to a significant decrease in the oxygen consumption rate (OCR), impaired respiratory chain activity (with Complex I being particularly sensitive), and a drop in ATP production.[1][3]

  • Induction of the Integrated Stress Response (ISR): The collapse of mitochondrial proteostasis and function triggers the mitochondrial unfolded protein response (UPRmt) and the broader integrated stress response.[1] A key event in this pathway is the induction of Activating Transcription Factor 4 (ATF4), which governs the expression of genes involved in amino acid metabolism and stress adaptation.[4]

  • Promotion of Apoptosis: The severe mitochondrial stress induced by this compound activation ultimately leads to cancer cell death through the intrinsic, caspase-dependent apoptotic pathway.[5][6][7] This effect has been observed across various cancer types, including acute myeloid leukemia (AML), breast cancer, and pancreatic cancer.[2][3][8]

CLPP_Activation_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cellular Cellular Response Activator This compound Activator (e.g., ONC201, TR-57) This compound This compound Activator->this compound Binds & Hyperactivates Degradation Unregulated Proteolysis This compound->Degradation Substrates Mitochondrial Proteins (OXPHOS Subunits, etc.) Substrates->Degradation Dysfunction Mitochondrial Dysfunction Degradation->Dysfunction ROS ↑ ROS Production Dysfunction->ROS OXPHOS ↓ OXPHOS / OCR Dysfunction->OXPHOS ISR UPRmt / Integrated Stress Response Dysfunction->ISR ATF4 ↑ ATF4 Activation ISR->ATF4 Apoptosis Apoptosis ISR->Apoptosis

Caption: Signaling cascade following pharmacological this compound activation.

Section 2: Downstream Effects of this compound Inhibition

Inhibition or genetic loss of this compound prevents the clearance of damaged mitochondrial proteins. While this compound activation is broadly cytotoxic to cancer cells, the effects of its inhibition are highly context- and cell-type-dependent.

Key downstream effects include:

  • Activation of Innate Immune Signaling: Loss of this compound function leads to mitochondrial DNA (mtDNA) instability.[9][10] This mtDNA can be released into the cytosol, where it is detected by the DNA sensor cGAS, triggering the STING pathway and leading to a type I interferon (IFN-I) antiviral response.[9][10] This pathway is a key finding in this compound-null models.

  • Modulation of mTOR Pathway: In the absence of this compound, the mTOR (mechanistic target of rapamycin) signaling pathway can become activated, which is linked to accelerated depletion of the ovarian follicular reserve.[11][12]

  • Context-Dependent Effects on Cell Fate: The impact of this compound inhibition on cell survival is varied. In some breast cancer models, silencing this compound inhibits proliferation and promotes apoptosis by suppressing the Src/PI3K/Akt pathway.[8] Conversely, in certain ovarian cancer cells, silencing this compound inhibited apoptosis and promoted cell migration.[7] In AML, much like this compound activation, its inhibition can also impair respiratory chain function and induce cell death.[3][13]

  • Attenuation of the UPRmt: As a core component of the UPRmt, loss of this compound attenuates the downstream signaling response to mitochondrial protein stress.[9][14]

CLPP_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosolic Response Inhibitor This compound Inhibitor or Loss-of-Function CLPP_I This compound Inhibitor->CLPP_I Inhibits Proteins Accumulation of Unfolded Proteins CLPP_I->Proteins No Clearance UPRmt UPRmt Attenuation CLPP_I->UPRmt mtDNA mtDNA Instability Proteins->mtDNA Other Other Downstream Effects • mTOR Pathway Activation • Context-Dependent Apoptosis Proteins->Other Cytosolic_mtDNA Cytosolic mtDNA mtDNA->Cytosolic_mtDNA cGAS cGAS STING STING cGAS->STING IFN Type I Interferon Response STING->IFN Cytosolic_mtDNA->cGAS

Caption: Signaling pathways affected by this compound inhibition or loss.

Section 3: Comparative Summary of Downstream Effects

The following table summarizes the principal outcomes of this compound activation versus inhibition/loss across key cellular processes.

Cellular Process / PathwayThis compound Activation (Hyperactivation)This compound Inhibition / Loss-of-Function
Mitochondrial Proteostasis Unregulated degradation of proteinsAccumulation of unfolded proteins
Oxidative Phosphorylation Decreased (Degradation of subunits)[1]Decreased (Accumulation of damaged subunits)[3]
Apoptosis Generally induced, especially in cancer[5][7]Highly context-dependent; can be induced or inhibited[7][8]
Cell Proliferation/Migration Generally inhibited in cancer[5][8]Highly context-dependent; can be inhibited or promoted[7][8]
UPRmt / ISR Activated[1][4]Attenuated[9][14]
Innate Immune Signaling Not a primary reported effectActivated (via cGAS-STING pathway)[9][10]
mTOR Signaling Not a primary reported effectActivated[11][12]
Primary Therapeutic Rationale Selective killing of cancer cellsTargeting specific cancer dependencies; potential immunomodulation

Section 4: Key Experimental Protocols

Protocol 1: In Vitro this compound Activity Assay

This protocol measures the proteolytic activity of recombinant this compound by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

  • Recombinant human this compound protein

  • Fluorogenic substrate (e.g., Ac-WLA-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP

  • Test compounds (activators or inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Methodology:

  • Prepare a master mix of this compound protein diluted in assay buffer to the desired final concentration (e.g., 1 µg/mL).

  • Add test compounds (e.g., ONC201 for activation, or an inhibitor) or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

  • Add the this compound master mix to the wells and pre-incubate for 1 hour at 37°C to allow compound binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration of 10 µM.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure fluorescence intensity kinetically every 2-5 minutes for 1-2 hours.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence signal over time). The activity is expressed as Relative Fluorescence Units (RFU) per minute.[15]

Protocol 2: Cellular Oxygen Consumption Rate (OCR) Measurement

This protocol assesses the impact of this compound modulation on mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Cancer cell line of interest (e.g., Z138 mantle cell lymphoma)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Test compounds (this compound activator or inhibitor)

Methodology:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The next day, treat the cells with the this compound activator (e.g., ONC201) or inhibitor for the desired time (e.g., 24-48 hours). Include a vehicle-treated control group.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C.

  • Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Load the cell plate into the analyzer and run the mitochondrial stress test protocol. The instrument will sequentially inject the compounds and measure OCR.

  • Analyze the data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]

Experimental_Workflow cluster_assays Examples of Downstream Assays start 1. Cell Seeding (e.g., Cancer Cell Line) treatment 2. Treatment (this compound Activator, Inhibitor, or Vehicle Control) start->treatment incubation 3. Incubation (Defined Time Period, e.g., 24h) treatment->incubation assay 4. Downstream Assay Execution incubation->assay data 5. Data Acquisition & Analysis assay->data a1 Cell Viability (MTS/MTT) assay->a1 a2 Apoptosis (Flow Cytometry) assay->a2 a3 OCR Measurement (Seahorse) assay->a3 a4 Western Blot (ATF4, Caspase-3) assay->a4 conclusion 6. Interpretation & Conclusion data->conclusion

Caption: A generalized workflow for studying this compound modulators.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CLPP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of biological materials is a cornerstone of laboratory safety and operational excellence. This guide provides detailed procedures for the proper disposal of Caseinolytic peptidase P (CLPP), a serine protease crucial in protein homeostasis.[1][2][3] Adherence to these protocols minimizes environmental impact and ensures a safe laboratory environment.

Understanding this compound

This compound is an ATP-dependent serine protease found in prokaryotes and in the mitochondria of eukaryotes.[3][4] It plays a vital role in cellular quality control by degrading misfolded or damaged proteins.[4] As a biologically active enzyme, proper handling and disposal are imperative to prevent unintended environmental release or unforeseen biological activity.

Core Disposal Principle: Inactivation

The primary step before disposing of this compound is to inactivate its enzymatic activity. This ensures that the protease cannot degrade other proteins in the waste stream or the environment. Several methods can be employed for effective inactivation.

Step-by-Step Disposal Procedures

Follow these procedural steps for the safe inactivation and disposal of this compound solutions and contaminated materials.

1. Inactivation of this compound Solutions:

  • Chemical Inactivation:

    • Bleach Treatment: Add household bleach (sodium hypochlorite solution) to the this compound solution to a final concentration of at least 10%.

    • Mix thoroughly and allow the solution to stand for a minimum of 30 minutes. This will denature and inactivate the protease.

    • Acid/Base Hydrolysis: Adjust the pH of the this compound solution to be highly acidic (pH < 2) or highly alkaline (pH > 12) by slowly adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    • Allow the solution to stand for at least one hour to ensure complete denaturation. Neutralize the solution to a pH between 6 and 8 before final disposal down the sanitary sewer, in accordance with local regulations.[5]

  • Heat Inactivation:

    • Autoclaving: Place the this compound solution in a sealed, autoclavable container.

    • Autoclave at 121°C (250°F) and 15 psi for at least 30 minutes. This is the most effective method for sterilizing and inactivating biological materials.

2. Disposal of Inactivated this compound Solutions:

  • After confirming inactivation, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous chemicals. Always consult and adhere to your institution's and local environmental regulations for wastewater disposal.[6][7]

3. Disposal of this compound-Contaminated Solid Waste:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[8][9] When the container is full, it should be sealed and disposed of as biohazardous waste according to institutional protocols.[8][9]

  • Non-Sharps Solid Waste: Pipette tips, gloves, tubes, and other non-sharp solid waste contaminated with this compound should be collected in a biohazard bag.[10] This bag should then be autoclaved to decontaminate the contents before being disposed of with regular laboratory trash, or as directed by your institution's waste management plan.

Quantitative Data for Inactivation
Inactivation MethodReagent/ConditionRecommended Concentration/SettingMinimum Contact Time
Chemical Sodium Hypochlorite (Bleach)10% final concentration30 minutes
Acid HydrolysispH < 260 minutes
Base HydrolysispH > 1260 minutes
Heat Autoclave121°C, 15 psi30 minutes
Experimental Protocols

Protocol for Bleach Inactivation of this compound Solution:

  • Preparation: Work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Measurement: Measure the volume of the this compound waste solution to be inactivated.

  • Bleach Addition: Add a sufficient volume of household bleach to achieve a final concentration of 10%. For example, to inactivate 90 mL of this compound solution, add 10 mL of bleach.

  • Mixing: Gently swirl the container to ensure thorough mixing of the bleach with the this compound solution.

  • Incubation: Allow the mixture to stand for at least 30 minutes at room temperature.

  • Disposal: Following incubation, dispose of the inactivated solution in accordance with institutional and local guidelines, typically by pouring it down the sanitary sewer with a large volume of running water.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and step-by-step workflow.

CLPP_Disposal_Workflow cluster_start Start: this compound Waste cluster_characterize Step 1: Characterize Waste cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway start This compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid inactivate_liquid Inactivate Enzymatic Activity is_liquid->inactivate_liquid Liquid is_sharp Is the solid waste a sharp? is_liquid->is_sharp Solid choose_inactivation Choose Inactivation Method inactivate_liquid->choose_inactivation heat_inactivation Heat Inactivation (Autoclave) choose_inactivation->heat_inactivation Heat chemical_inactivation Chemical Inactivation (Bleach/pH) choose_inactivation->chemical_inactivation Chemical dispose_liquid Dispose of Inactivated Liquid (per local regulations) heat_inactivation->dispose_liquid chemical_inactivation->dispose_liquid sharps_container Place in Sharps Container is_sharp->sharps_container Yes biohazard_bag Place in Biohazard Bag is_sharp->biohazard_bag No dispose_solid Dispose as Biohazardous Waste sharps_container->dispose_solid autoclave_solid Autoclave Solid Waste biohazard_bag->autoclave_solid autoclave_solid->dispose_solid

Caption: Workflow for the proper disposal of liquid and solid this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CLPP

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of Caseinolytic peptidase P (CLPP), ensuring the protection of researchers and the integrity of drug development processes.

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of biological reagents is paramount. This guide provides immediate, essential safety and logistical information for working with Caseinolytic peptidase P (this compound), a serine protease integral to cellular protein homeostasis. Adherence to these procedures will minimize risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, especially in powdered form or in solutions that can create aerosols, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Preparation of Solutions (from powder) Full-face respirator with P100 filter, lab coat, nitrile gloves, and safety goggles.[1][2]
General Handling of Solutions Lab coat, nitrile gloves, and safety glasses with side shields.[3][4]
Transferring and Pipetting Lab coat, nitrile gloves, and safety glasses. Work should be performed in a laminar flow hood if possible to minimize aerosol generation.[5]
Spill Cleanup Chemical-resistant coveralls, nitrile gloves, safety goggles, and appropriate respiratory protection depending on the scale of the spill and the form of the enzyme.[1][4]
Waste Disposal Lab coat, nitrile gloves, and safety glasses.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will mitigate potential hazards. The following workflow outlines the key stages from preparation to disposal.

CLPP_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Spill & Waste Management cluster_disposal Disposal prep_powder Weigh Powdered this compound (in ventilated enclosure) prep_solution Dissolve in Buffer prep_powder->prep_solution use_pipette Pipette this compound Solution (low and slow) prep_solution->use_pipette use_experiment Perform Experiment use_pipette->use_experiment collect_waste Collect Waste use_experiment->collect_waste spill Spill Occurs contain_spill Contain Spill with Absorbent Material spill->contain_spill Immediate Action decontaminate_spill Decontaminate Area contain_spill->decontaminate_spill decontaminate_spill->collect_waste deactivate_waste Deactivate this compound Waste (e.g., with 5% bleach solution) collect_waste->deactivate_waste dispose Dispose as Chemical Waste deactivate_waste->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols

1. Preparation of this compound Solutions:

  • When working with powdered this compound, always handle it within a ventilated enclosure or a fume hood to prevent inhalation of fine particles.[1]

  • Use an anti-static weigh paper or boat.

  • Gently add the powdered enzyme to the buffer solution to avoid generating dust.

  • Stir the solution slowly until the enzyme is fully dissolved. Avoid vigorous vortexing which can lead to aerosolization.

2. Pipetting and Transferring this compound Solutions:

  • When pipetting, release the plunger slowly to prevent the formation of aerosols.[5]

  • Whenever possible, perform liquid transfers within a biosafety cabinet or fume hood.

  • Use secondary containment when transporting this compound solutions between work areas.

Disposal Plan: Ensuring Safe Deactivation and Disposal

Proper disposal of this compound waste is critical to prevent environmental release and potential contamination.

1. Decontamination of Spills:

  • In the event of a spill, immediately alert others in the vicinity.

  • For liquid spills, cover with an absorbent material.[6][7]

  • For powdered spills, gently cover with a damp paper towel to avoid creating dust.

  • Decontaminate the spill area with a 5% bleach solution and allow a contact time of at least 10-15 minutes.[6]

  • Wipe the area clean with fresh paper towels.

2. Waste Disposal:

  • All materials that have come into contact with this compound, including pipette tips, tubes, and absorbent materials, should be considered contaminated.

  • Before disposal, deactivate liquid this compound waste by adding a 5% bleach solution and letting it sit for at least 30 minutes.[6]

  • Solid waste should be collected in a designated, leak-proof container.

  • Dispose of all deactivated waste in accordance with your institution's chemical waste disposal guidelines.[8]

By implementing these safety protocols, researchers can confidently work with this compound, fostering a secure and productive laboratory environment that advances scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.